Pyridinium trifluoromethanesulfonate
Description
Properties
IUPAC Name |
pyridin-1-ium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N.CHF3O3S/c1-2-4-6-5-3-1;2-1(3,4)8(5,6)7/h1-5H;(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVYZMVYXAVAKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[NH+]C=C1.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370543 | |
| Record name | Pyridinium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52193-54-1 | |
| Record name | Pyridinium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridinium Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physical and chemical properties of Pyridinium triflate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridinium (B92312) triflate (PyTf), with the chemical formula C₆H₆F₃NO₃S, is a salt composed of a pyridinium cation and a triflate anion. It is a white, crystalline solid that has gained significant traction in organic synthesis as a highly effective and versatile Brønsted acid catalyst.[1][2] Its efficacy stems from the strong acidity of the pyridinium proton, which is further enhanced by the non-coordinating and highly stable nature of the trifluoromethanesulfonate (B1224126) (triflate) anion. This guide provides an in-depth overview of the physical, chemical, and structural properties of Pyridinium triflate, along with detailed experimental protocols for its synthesis and application.
Physical and Chemical Properties
Pyridinium triflate is a stable solid under standard conditions and exhibits solubility in polar solvents and miscibility with water.[1][3] Its properties make it a convenient and easy-to-handle acidic catalyst for a variety of chemical transformations.
Table 1: Physical Properties of Pyridinium Triflate
| Property | Value | References |
| Molecular Formula | C₆H₆F₃NO₃S | [2][4] |
| Molecular Weight | 229.18 g/mol | [4][5] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 221-223 °C | [1][2] |
| Boiling Point | 162 °C at 760 mmHg | [1] |
| Solubility | Miscible with water, soluble in polar solvents. | [1][3] |
Chemical Reactivity and Applications
Pyridinium triflate functions as an effective Brønsted acid catalyst in numerous organic reactions. Its catalytic activity is central to processes requiring protonation of a substrate to facilitate a subsequent reaction. Key applications include:
-
Condensation Reactions: It catalyzes the condensation of alcohols and carboxylic acids.[3]
-
Friedel-Crafts Type Reactions: It is used in reactions of aromatic compounds with sulfonyl chlorides, alkylation of alkenes, and trans-alkylation of aromatics.[3]
-
Multicomponent Reactions: It serves as an efficient catalyst for the Biginelli reaction, a one-pot synthesis of dihydropyrimidinones, which are compounds of significant pharmacological interest.[6][7]
-
Functionalization of Silyl (B83357) Enol Ethers: It enables carbon-carbon bond formation at the α'-position of silyl enol ethers.[1]
The catalytic cycle typically involves the protonation of a carbonyl group or other basic site on a substrate, which activates it towards nucleophilic attack. The triflate anion's low nucleophilicity prevents it from interfering with the desired reaction pathway.
Spectroscopic and Structural Data
The structural and electronic properties of Pyridinium triflate have been characterized using various spectroscopic and crystallographic techniques.
Table 2: Spectroscopic Data for Pyridinium Triflate
| Technique | Data | References |
| ¹H NMR | Data available in spectral databases. | [5] |
| ¹³C NMR | Data available in spectral databases. | [4] |
| ATR-IR | Spectra available in databases. Key vibrations are associated with the pyridinium ring C-H and C=C/C=N bonds, and the S=O and C-F bonds of the triflate anion. | [4][5][8] |
Crystal Structure
The crystal structure of Pyridinium triflate has been determined by X-ray crystallography. The solid-state structure is organized by a network of Coulombic interactions and hydrogen bonding.[4]
Table 3: Crystallographic Data for Pyridinium Triflate
| Parameter | Value | Reference |
| Crystal System | Tetragonal | [4] |
| Space Group | P 4₃ 2₁ 2 | [4] |
| Unit Cell Dimensions | a = 8.5265 Å, b = 8.5265 Å, c = 24.388 Å | [4] |
| α = 90.00°, β = 90.00°, γ = 90.00° | [4] |
Experimental Protocols
Detailed methodologies for the synthesis and application of Pyridinium triflate are provided below. These protocols are intended for use by trained professionals in a laboratory setting.
Synthesis of Pyridinium Triflate
The synthesis of Pyridinium triflate is a straightforward acid-base reaction. A general procedure is as follows, based on the synthesis of related pyridinium salts.[9]
Materials:
-
Pyridine (B92270) (freshly distilled)
-
Trifluoromethanesulfonic acid (triflic acid)
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve pyridine (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoromethanesulfonic acid (1.0 eq) dropwise to the stirred solution. An exotherm may be observed.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
To purify the salt, wash the crude solid with copious amounts of anhydrous diethyl ether to remove any unreacted starting materials.
-
Collect the white solid by vacuum filtration and dry under vacuum to yield pure Pyridinium triflate.
Application: Catalysis of the Biginelli Reaction
Pyridinium triflate is an effective catalyst for the three-component Biginelli reaction to synthesize dihydropyrimidinones.[6][7]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate, 1.0 mmol)
-
Urea (B33335) (1.5 mmol)
-
Pyridinium triflate (10 mol%)
-
Ethanol (B145695) (solvent)
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.5 mmol), and Pyridinium triflate (0.1 mmol).
-
Add ethanol as the solvent (e.g., 5 mL).
-
Heat the reaction mixture to reflux with stirring and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice or cold water.
-
The solid product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Safety and Handling
Pyridinium triflate should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[10]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[3][10] It causes skin irritation and serious eye irritation and may cause respiratory irritation.[10]
-
Precautions: Wear suitable protective clothing, gloves, and eye/face protection.[2][10] Avoid breathing dust.[10] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3] Keep away from strong oxidizing agents.[3]
Conclusion
Pyridinium triflate is a valuable and versatile Brønsted acid catalyst in modern organic synthesis. Its stability, ease of handling, and high catalytic activity in a range of important chemical transformations, including multicomponent reactions like the Biginelli synthesis, make it an attractive choice for both academic research and industrial applications. The straightforward synthesis and predictable reactivity profile ensure its continued use in the development of efficient and environmentally conscious synthetic methodologies.
References
- 1. Pyridinium trifluoromethanesulfonate | CAS#:52193-54-1 | Chemsrc [chemsrc.com]
- 2. 吡啶三氟甲烷磺酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound | C6H6F3NO3S | CID 2734866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, min. 97% | C6H6F3NO3S | CID 10966273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 9. Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to Pyridinium Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridinium (B92312) trifluoromethanesulfonate (B1224126) (CAS Number: 52193-54-1), often referred to as pyridinium triflate, is a versatile and powerful Brønsted acid catalyst. Its stability, ease of handling as a solid, and efficacy in promoting a variety of organic transformations make it a valuable tool in both academic research and industrial drug development. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its catalytic role in the Biginelli reaction for the synthesis of dihydropyrimidinones—a scaffold of significant pharmacological interest. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its practical application in the laboratory.
Core Chemical and Physical Properties
Pyridinium trifluoromethanesulfonate is a salt composed of a pyridinium cation and a trifluoromethanesulfonate (triflate) anion. The triflate anion is an excellent leaving group, which contributes to the compound's strong Brønsted acidity. Its key properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 52193-54-1 | [1] |
| Molecular Formula | C₆H₆F₃NO₃S | [1] |
| Molecular Weight | 229.18 g/mol | [1] |
| Appearance | White to off-white crystalline solid | - |
| Melting Point | 221-223 °C | [2] |
| Solubility | Miscible with water; soluble in polar organic solvents | [2] |
| InChI Key | YWVYZMVYXAVAKS-UHFFFAOYSA-N | [3] |
Synthesis of this compound
The synthesis of this compound is a straightforward acid-base reaction. A generalized laboratory-scale protocol is provided below.
Experimental Protocol: Synthesis
Materials:
-
Pyridine (B92270) (anhydrous)
-
Trifluoromethanesulfonic acid (TfOH)
-
Diethyl ether (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve anhydrous pyridine (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic acid (1.0 equivalent) dropwise to the stirred solution. A white precipitate will form immediately.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Collect the white solid by vacuum filtration.
-
Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white crystalline solid under vacuum to yield pure this compound.
Applications in Organic Synthesis
Pyridinium triflate serves as an efficient catalyst for a range of organic reactions, including esterifications, silylations, and multicomponent reactions.[3] Its utility is particularly notable in the Biginelli reaction.
The Biginelli Reaction: Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot, three-component condensation used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant therapeutic potential, including activity as calcium channel blockers and antihypertensive agents.[4] Pyridinium triflate acts as an effective Brønsted acid catalyst for this transformation.[5]
Experimental Protocol: Biginelli Reaction
The following is a general procedure for the pyridinium triflate-mediated synthesis of DHPMs under microwave irradiation, adapted from the work of Raju et al.[5]
Materials:
-
Aromatic or aliphatic aldehyde (1.0 mmol)
-
A β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Urea (B33335) or thiourea (B124793) (1.5 mmol)
-
Pyridinium triflate (as catalyst)
Procedure:
-
In a microwave-safe reaction vessel, combine the aldehyde (1.0 mmol), the β-ketoester (1.0 mmol), urea (or thiourea) (1.5 mmol), and a catalytic amount of pyridinium triflate.
-
Seal the vessel and place it in a microwave synthesizer.
-
Irradiate the mixture at a suitable power and temperature until the reaction is complete (monitored by TLC). Reaction times are typically short, ranging from 10 to 40 minutes.
-
After cooling, add cold water to the reaction mixture.
-
Collect the resulting solid product by vacuum filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 3,4-dihydropyrimidin-2(1H)-one.
Quantitative Data: Substrate Scope in the Biginelli Reaction
The following table summarizes the results for the synthesis of various DHPMs using a pyridinium triflate-mediated protocol.[5]
| Entry | Aldehyde (R) | X | Time (min) | Yield (%) |
| 1 | Phenyl | O | 10 | 98 |
| 2 | Phenyl | S | 15 | 83 |
| 3 | 4-Chloro phenyl | S | 15 | 97 |
| 4 | 3-Methoxy phenyl | O | 38 | 90 |
| 5 | 3,5-Bis(trifluoromethyl)phenyl | O | 40 | 65 |
| 6 | 2-Thienyl | O | 28 | 75 |
| 7 | 2-Pyridyl | O | 32 | 84 |
| 8 | 2-Imidazolyl | O | 30 | 70 |
| 9 | 2-Thiazolyl | O | 38 | 60 |
Catalytic Mechanism: The Biginelli Reaction
The currently accepted mechanism for the acid-catalyzed Biginelli reaction is the Kappe mechanism.[4][6] Pyridinium triflate, as a Brønsted acid, facilitates several key steps in this pathway by protonating carbonyl and imine groups, thereby increasing their electrophilicity.
Mechanism Description:
-
Iminium Ion Formation: The reaction initiates with the protonation of the aldehyde carbonyl group by the pyridinium cation, increasing its electrophilicity. Urea then acts as a nucleophile, attacking the activated carbonyl. Subsequent dehydration leads to the formation of a key N-acyliminium ion intermediate.[6]
-
Carbon-Carbon Bond Formation: The β-ketoester adds to the N-acyliminium ion.
-
Cyclization and Dehydration: The final step involves an intramolecular cyclization via nucleophilic attack of the terminal amine onto the ester carbonyl group, followed by another dehydration step to yield the final 3,4-dihydropyrimidin-2(1H)-one product and regenerate the catalyst.[4]
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is an irritant and should be used in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a highly effective and versatile Brønsted acid catalyst with significant applications in organic synthesis. Its utility in the Biginelli reaction provides an efficient pathway to pharmacologically relevant dihydropyrimidinones. The straightforward protocols, high yields, and short reaction times associated with its use make it an attractive choice for researchers in drug discovery and development. The mechanistic understanding of its catalytic role allows for the rational design of new synthetic methodologies.
References
- 1. scbt.com [scbt.com]
- 2. This compound CAS#: 52193-54-1 [m.chemicalbook.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Properties of Pyridinium Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridinium (B92312) trifluoromethanesulfonate (B1224126), often abbreviated as [Py][OTf], is a versatile organic salt that has garnered significant interest in various fields of chemical synthesis. Comprising a pyridinium cation and a trifluoromethanesulfonate (triflate) anion, this compound serves as a mild and efficient Brønsted acid catalyst in a range of organic transformations. Its utility is particularly noted in reactions such as esterification, condensation, and the functionalization of organic molecules.[1] This technical guide provides a comprehensive overview of the structure, properties, synthesis, and catalytic applications of Pyridinium trifluoromethanesulfonate, tailored for professionals in research and development.
Physicochemical Properties
This compound is a white to off-white crystalline solid at room temperature. It is soluble in polar solvents and miscible with water.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₆F₃NO₃S | [2][3][4] |
| Molecular Weight | 229.18 g/mol | [2][3] |
| Melting Point | 221-223 °C (lit.) | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Miscible with water, soluble in polar solvents | [1] |
| CAS Number | 52193-54-1 | [2] |
Spectroscopic and Crystallographic Data
The structural characterization of this compound has been thoroughly established through various spectroscopic and crystallographic techniques.
Spectroscopic Analysis
Detailed spectroscopic data, including ¹H NMR, ¹³C NMR, and FT-IR spectra, are available in public databases such as PubChem and SpectraBase, with original data often sourced from suppliers like Sigma-Aldrich.[2][5] While exact peak listings are best viewed directly from these sources, the expected spectral features are summarized in Table 2.
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR | Signals corresponding to the protons of the pyridinium ring are expected in the aromatic region, typically downfield due to the positive charge on the nitrogen atom. |
| ¹³C NMR | Resonances for the carbon atoms of the pyridinium ring are observed, with the carbons adjacent to the nitrogen atom being the most deshielded. A quartet is expected for the trifluoromethyl carbon due to coupling with fluorine. |
| FT-IR | Characteristic absorption bands for the C-H stretching of the aromatic ring, C=C and C=N stretching vibrations of the pyridinium ring, and strong absorptions corresponding to the S=O and C-F stretching of the triflate anion are prominent. |
Crystallographic Data
Single-crystal X-ray diffraction studies have elucidated the three-dimensional structure of this compound.[2] The compound crystallizes in the tetragonal space group P4₃2₁2.[2] Key crystallographic parameters are detailed in Table 3.
| Crystallographic Parameter | Value | Reference |
| Crystal System | Tetragonal | [2] |
| Space Group | P 4₃ 2₁ 2 | [2] |
| Unit Cell Dimensions | a = 8.5265 Å, b = 8.5265 Å, c = 24.388 Å | [2] |
| Unit Cell Angles | α = 90.00°, β = 90.00°, γ = 90.00° | [2] |
Experimental Protocols
Synthesis of this compound
A general and straightforward method for the synthesis of this compound involves the acid-base reaction between pyridine (B92270) and trifluoromethanesulfonic acid.
Materials:
-
Pyridine (anhydrous)
-
Trifluoromethanesulfonic acid (triflic acid)
-
Dichloromethane (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve pyridine (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoromethanesulfonic acid (1.0 equivalent) dropwise to the stirred solution. An exothermic reaction will occur, and a white precipitate will form.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for another 1-2 hours.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield this compound as a white crystalline solid.
Visualizations
Chemical Structure of this compound
The following diagram illustrates the ionic pairing of the pyridinium cation and the trifluoromethanesulfonate anion.
Caption: Ionic structure of this compound.
Catalytic Role in Esterification
This compound is an effective catalyst for Fischer-Speier esterification. The pyridinium ion acts as a proton source to activate the carboxylic acid, facilitating nucleophilic attack by the alcohol.
Caption: Catalytic cycle of esterification using this compound.
Conclusion
This compound is a stable, easy-to-handle, and effective Brønsted acid catalyst with broad applications in organic synthesis. Its well-defined structure and predictable reactivity make it a valuable tool for researchers and professionals in the chemical and pharmaceutical industries. This guide provides a foundational understanding of its core properties and applications, serving as a valuable resource for its practical implementation.
References
- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound | C6H6F3NO3S | CID 2734866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, min. 97% | C6H6F3NO3S | CID 10966273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to the Solubility of Pyridinium Trifluoromethanesulfonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of pyridinium (B92312) trifluoromethanesulfonate (B1224126) (also known as pyridinium triflate), a versatile reagent and catalyst in organic synthesis. Due to its ionic nature, understanding its solubility in various organic solvents is crucial for its effective application in reaction chemistry, process development, and purification.
Core Concepts in Solubility
The solubility of an ionic compound like pyridinium trifluoromethanesulfonate in an organic solvent is governed by the principle of "like dissolves like." This means that polar solvents are generally better at dissolving polar or ionic solutes. The dissolution process involves the overcoming of the lattice energy of the solid salt by the solvation energy provided by the solvent molecules. Factors influencing this balance include the polarity, dielectric constant, and hydrogen bonding capabilities of the solvent, as well as the size and charge distribution of the cation and anion of the salt.
Qualitative Solubility Profile
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Family | Specific Solvents | Qualitative Solubility | Citation |
| Nitriles | Acetonitrile (B52724) (CH₃CN) | Soluble | [1] |
| Halogenated Hydrocarbons | Dichloromethane (CH₂Cl₂) | Soluble | [2] |
| Alcohols | Methanol (CH₃OH) | Soluble in polar solvents (inferred) | [3][4][5] |
| Ethers | Tetrahydrofuran (THF) | Likely sparingly soluble to insoluble | General chemical principles |
| Amides | Dimethylformamide (DMF) | Soluble in polar solvents (inferred) | [3][4][5] |
| Sulfoxides | Dimethyl sulfoxide (B87167) (DMSO) | Soluble in polar solvents (inferred) | [3][4][5] |
It is important to note that while pyridinium salts, in general, show a range of solubilities in acetonitrile (from 0.3 to 2.1 M), the precise value for the trifluoromethanesulfonate salt is not explicitly stated.[1]
Experimental Protocol for Solubility Determination
A standard and reliable method for determining the solubility of a solid in a liquid is the isothermal shake-flask method .[6][7] This method establishes the equilibrium (thermodynamic) solubility of the compound at a specific temperature.
Objective: To determine the saturation concentration of this compound in a given organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent of interest
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
Procedure:
-
Sample Preparation:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.
-
Accurately pipette a known volume of the organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. The time required can vary and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[8]
-
-
Sample Collection and Preparation for Analysis:
-
Once equilibrium is reached, allow the vials to stand undisturbed in the thermostat for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean, dry vial to remove any undissolved solid particles.
-
Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
-
Concentration Analysis:
-
Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the solute concentration in the experimental samples.
-
-
Data Calculation:
-
Calculate the solubility of this compound in the solvent, typically expressed in g/100 mL or mol/L, taking into account the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.
Caption: Workflow for determining the solubility of this compound.
Conclusion
This compound is a valuable synthetic tool whose utility is enhanced by its solubility in a range of polar organic solvents. While precise quantitative data remains elusive in readily accessible literature, the qualitative profile and the provided experimental protocol offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound. The isothermal shake-flask method provides a robust framework for generating reliable, in-house solubility data tailored to specific experimental conditions. This, in turn, will facilitate better reaction design, optimization, and product purification in various synthetic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound | CAS#:52193-54-1 | Chemsrc [chemsrc.com]
- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. This compound | 52193-54-1 [chemicalbook.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. researchgate.net [researchgate.net]
- 8. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of Pyridinium Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Pyridinium trifluoromethanesulfonate (B1224126) (CAS No. 52193-54-1), a compound utilized as a catalyst in various chemical reactions. Adherence to the following protocols is crucial to ensure the safety of laboratory personnel and the integrity of research.
Physicochemical and Hazard Profile
Pyridinium trifluoromethanesulfonate is a white solid that is miscible with water and soluble in polar solvents.[1][2][3] It is a combustible solid and requires careful handling due to its hazardous properties.[4]
Quantitative Data Summary
The following table summarizes the key physicochemical and toxicological data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₆F₃NO₃S | [2][4][5][6] |
| Molecular Weight | 229.18 g/mol | [4][5][6] |
| Melting Point | 221-223 °C (lit.) | [1][2][4] |
| Form | Solid | [4] |
| GHS Hazard Classifications | Acute Toxicity, Oral (Category 4) Acute Toxicity, Dermal (Category 4) Acute Toxicity, Inhalation (Category 4) Skin Irritation (Category 2) Serious Eye Irritation (Category 2) Specific Target Organ Toxicity – Single Exposure (Category 3, Respiratory system) | [4][5][7][8] |
| Signal Word | Warning | [4][5] |
| Hazard Statements | H302: Harmful if swallowed H312: Harmful in contact with skin H315: Causes skin irritation H319: Causes serious eye irritation H332: Harmful if inhaled H335: May cause respiratory irritation | [4][5][7][8][9] |
Experimental Protocols and Handling Procedures
Strict adherence to the following protocols is mandatory when working with this compound to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive assessment of required PPE must be conducted before handling. The following diagram outlines the minimum required PPE.
Caption: Minimum required personal protective equipment for handling this compound.
Engineering Controls
All work with this compound should be conducted in a properly functioning and certified laboratory chemical fume hood.[10] Ensure that an emergency eyewash station and safety shower are readily accessible and within a ten-second travel distance (approximately 50 feet).[10]
Handling and Storage
-
Handling:
-
Storage:
The following diagram illustrates the logical workflow for the safe handling and storage of this compound.
Caption: Workflow for the safe handling and storage of this compound.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical. The following diagram outlines the necessary steps for different types of exposure.
Caption: Emergency first-aid procedures for exposure to this compound.
Accidental Release Measures
-
Small Spills (<100ml):
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.
-
Collect the spilled material in a sealed, airtight, and compatible waste container.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
Dispose of the waste according to institutional and local regulations.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Secure the area and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[10]
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: In case of fire, the following can be released: Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Sulfur oxides, and Hydrogen fluoride.[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]
Waste Disposal
All waste containing this compound must be collected in a designated, sealed, and properly labeled waste container.[10] The container should be stored away from incompatible materials.[10] Dispose of the waste through a licensed professional waste disposal service in accordance with all applicable federal, state, and local regulations. Do not release into the environment.[8]
References
- 1. This compound | CAS#:52193-54-1 | Chemsrc [chemsrc.com]
- 2. This compound | 52193-54-1 [chemicalbook.com]
- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. トリフルオロメタンスルホン酸ピリジニウム 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C6H6F3NO3S | CID 2734866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, min. 97% | C6H6F3NO3S | CID 10966273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. fishersci.com [fishersci.com]
- 9. chemical-label.com [chemical-label.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
The Discovery and Enduring Utility of Pyridinium Trifluoromethanesulfonate: A Technical Guide
For Immediate Release
[City, State] – December 21, 2025 – Pyridinium (B92312) trifluoromethanesulfonate (B1224126), a versatile and powerful reagent in organic synthesis, is the subject of a new in-depth technical guide. This whitepaper explores the history, synthesis, and diverse applications of this important pyridinium salt, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction: The Advent of a Powerful Brønsted Acid Catalyst
Pyridinium trifluoromethanesulfonate, often abbreviated as Py-OTf, is a salt formed from the protonation of pyridine (B92270) with trifluoromethanesulfonic acid (triflic acid). Its emergence as a significant tool in organic chemistry is intrinsically linked to the development and popularization of triflic acid as a superacid. While a singular "discovery" of this simple acid-base adduct is not pinpointed to a specific publication, its preparation is a logical and fundamental reaction. The real historical significance lies in the subsequent exploration of its utility as a mild, yet effective, Brønsted acid catalyst in a multitude of organic transformations.
The compound's stability, ease of handling compared to strong mineral acids, and its solubility in various organic solvents have contributed to its widespread adoption in synthetic chemistry. This guide delves into the foundational synthesis of this compound and traces the evolution of its applications, from early uses to its current role in complex molecule synthesis.
Synthesis and Physicochemical Properties
The preparation of this compound is a straightforward acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of the pyridine ring readily accepts a proton from the highly acidic trifluoromethanesulfonic acid.
A general and efficient method for its synthesis involves the direct reaction of pyridine with trifluoromethanesulfonic acid in an appropriate solvent. This reaction is typically exothermic and proceeds to completion, yielding the salt in high purity after crystallization.
Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 52193-54-1 | [1][2] |
| Molecular Formula | C₆H₆F₃NO₃S | [2] |
| Molecular Weight | 229.18 g/mol | [2] |
| Melting Point | 221-223 °C | [1][3][4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and polar organic solvents. | [1][4] |
Synthesis of this compound
References
Spectroscopic and Catalytic Profile of Pyridinium Trifluoromethanesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of pyridinium (B92312) trifluoromethanesulfonate (B1224126), a versatile organic salt with applications in chemical synthesis. The document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, outlines generalized experimental protocols for data acquisition, and presents a logical workflow for its application as a Brønsted acid catalyst.
Introduction
Pyridinium trifluoromethanesulfonate, also known as pyridinium triflate, is an organic salt consisting of a pyridinium cation and a trifluoromethanesulfonate anion.[1][2] It is a white solid at room temperature and is utilized in organic synthesis, notably as a Brønsted acid catalyst. An understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and for studying its role in chemical reactions.
Spectroscopic Data
The following sections present the ¹H NMR, ¹³C NMR, and FTIR spectroscopic data for this compound. The data is compiled from various sources and is presented in a structured format for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide characteristic signals for the pyridinium cation and the triflate anion.
¹H NMR Data
The proton NMR spectrum of the pyridinium cation exhibits three distinct signals in the aromatic region, corresponding to the α, β, and γ protons. The electron-withdrawing effect of the positively charged nitrogen atom causes these protons to be significantly deshielded, resulting in downfield chemical shifts.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2, H-6 (α-protons) | 8.8 - 9.0 | Doublet |
| H-4 (γ-proton) | 8.5 - 8.7 | Triplet |
| H-3, H-5 (β-protons) | 8.0 - 8.2 | Triplet |
Note: The N-H proton of the pyridinium cation is often broad and may not be distinctly observed, or it may exchange with residual water in the NMR solvent.
¹³C NMR Data
Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum of the pyridinium cation shows three signals for the aromatic carbons, which are also shifted downfield due to the influence of the quaternary nitrogen. The trifluoromethanesulfonate anion gives rise to a characteristic quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms.
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity |
| C-2, C-6 (α-carbons) | ~145 | Singlet |
| C-4 (γ-carbon) | ~148 | Singlet |
| C-3, C-5 (β-carbons) | ~128 | Singlet |
| CF₃ (Triflate) | ~120 | Quartet (¹JCF ≈ 320 Hz) |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the vibrational modes of the functional groups within a molecule. The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of the pyridinium cation and the trifluoromethanesulfonate anion. A detailed vibrational study has been conducted on this compound, allowing for accurate peak assignments.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretching vibrations of the pyridinium ring |
| ~1630 | C=C stretching vibrations of the pyridinium ring |
| ~1540 | C=N stretching vibrations of the pyridinium ring |
| ~1485 | In-plane ring vibrations of the pyridinium cation |
| ~1260 | Asymmetric SO₃ stretching of the triflate anion |
| ~1160 | Symmetric SO₃ stretching of the triflate anion |
| ~1030 | S-O stretching of the triflate anion |
| ~750 | Out-of-plane C-H bending of the pyridinium ring |
| ~640 | O-S-O bending of the triflate anion |
Experimental Protocols
The following are generalized protocols for the acquisition of NMR and FTIR spectra of this compound. Specific instrument parameters may need to be optimized.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆, D₂O, or CD₃CN) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
Data Acquisition (¹H NMR):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Reference: The residual solvent peak is typically used for referencing.
Data Acquisition (¹³C NMR):
-
Spectrometer: 100 MHz or higher frequency NMR spectrometer.
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-160 ppm.
-
Reference: The solvent peak is used for referencing.
FTIR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of solid this compound onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: A standard FTIR spectrometer equipped with a diamond or germanium ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.
Application as a Brønsted Acid Catalyst
This compound is an effective Brønsted acid catalyst for various organic transformations. Its catalytic activity stems from the acidic proton on the pyridinium cation. The following diagram illustrates a generalized workflow for a reaction catalyzed by pyridinium triflate.
Caption: Generalized workflow for a reaction catalyzed by this compound.
Conclusion
This technical guide has provided a comprehensive overview of the spectroscopic data of this compound, including ¹H NMR, ¹³C NMR, and FTIR analysis. The presented data and experimental protocols serve as a valuable resource for researchers in the fields of chemistry and drug development for the identification, characterization, and application of this important organic salt. The logical workflow for its use as a catalyst further illustrates its practical utility in synthetic chemistry.
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of Pyridinium Triflate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyridinium (B92312) triflate ([PyH][OTf]), a salt formed from pyridine (B92270) and trifluoromethanesulfonic acid, is a compound of interest in various chemical applications, including as a catalyst in organic synthesis. Understanding its thermal stability and decomposition characteristics is paramount for ensuring safe handling, determining its viability in high-temperature applications, and for the development of robust chemical processes. This technical guide provides a comprehensive overview of the current knowledge regarding the thermal properties of Pyridinium triflate. While specific quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on its decomposition are not extensively available in peer-reviewed literature, this guide synthesizes available data, safety information, and analysis of analogous compounds to present a thorough assessment. This includes its melting point, known hazardous decomposition products, a proposed decomposition pathway, and generalized experimental protocols for its thermal analysis.
Thermal Stability Analysis
The thermal stability of Pyridinium triflate is a critical parameter for its practical application. The available data indicates that it is a solid with a relatively high melting point and is stable under standard conditions.
Physical and Thermal Properties
The primary known thermal transition for Pyridinium triflate is its melting point. Beyond this temperature, the compound is expected to undergo decomposition.
| Property | Value | Reference |
| Melting Point | 221-223 °C | [1][2] |
| Physical Form | Solid | [3] |
| Stability | Stable under normal conditions | [3][4] |
Decomposition Products
Safety Data Sheets (SDS) provide information on the hazardous products formed upon thermal decomposition. These products indicate the fragmentation of both the pyridinium cation and the triflate anion.
| Decomposition Product | Chemical Formula |
| Carbon monoxide | CO |
| Carbon dioxide | CO₂ |
| Nitrogen oxides | NOx |
| Sulfur oxides | SOx |
| Hydrogen fluoride | HF |
| Source: Fisher Scientific Safety Data Sheet[4] |
Decomposition Pathway
While a definitive, experimentally verified decomposition mechanism for Pyridinium triflate is not available in the reviewed literature, a plausible pathway can be proposed based on the identified decomposition products and studies of analogous pyridinium salts, such as pyridinium perchlorate.[5] The proposed mechanism likely initiates with a proton transfer from the pyridinium cation to the triflate anion.
The key steps are likely:
-
Proton Transfer (Rate-Determining Step): The initial step is a proton transfer from the pyridinium cation to the triflate anion, forming neutral pyridine and trifluoromethanesulfonic acid. This is considered the rate-controlling step in the decomposition of similar pyridinium salts.[5]
-
Decomposition of Trifluoromethanesulfonic Acid: Trifluoromethanesulfonic acid is thermally unstable and decomposes to yield sulfur oxides and hydrogen fluoride.
-
Oxidation and Ring Opening of Pyridine: The highly reactive species generated from the decomposition of trifluoromethanesulfonic acid can lead to the oxidation and subsequent fragmentation of the pyridine ring, resulting in the formation of carbon oxides and nitrogen oxides.
Caption: Proposed decomposition pathway for Pyridinium triflate.
Experimental Protocols
Although specific experimental data for the thermal decomposition of Pyridinium triflate is scarce, a general methodology for conducting such an analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be outlined based on standard practices for similar organic salts.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. This is used to determine the onset of decomposition and the mass loss at different stages.
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small sample of Pyridinium triflate (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
Atmosphere: The analysis should be conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heating Program: The sample is heated from ambient temperature to a final temperature well above the expected decomposition range (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (T_onset) and the percentage of mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition (T_peak).
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the enthalpy of melting and decomposition.
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample of Pyridinium triflate (typically 2-5 mg) is hermetically sealed in an aluminum or gold-plated pan.
-
Atmosphere: The analysis is typically performed under an inert nitrogen atmosphere.
-
Heating Program: A similar heating program to the TGA analysis is used, with a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The area under these peaks is integrated to determine the enthalpy change (ΔH) associated with each transition.
Caption: General workflow for the thermal analysis of Pyridinium triflate.
Conclusion
Pyridinium triflate is a thermally stable solid with a melting point of 221-223 °C.[1][2] While quantitative data on its decomposition is not widely published, safety data indicates that upon heating to decomposition, it releases hazardous products including oxides of carbon, nitrogen, and sulfur, as well as hydrogen fluoride.[4] A plausible decomposition mechanism, initiated by proton transfer, provides a theoretical framework for understanding its thermal degradation. For researchers and professionals working with Pyridinium triflate, it is recommended to handle the compound with the understanding that it will decompose above its melting point. For applications requiring high thermal stress, it is crucial to conduct specific TGA and DSC analyses following the generalized protocols outlined in this guide to determine its precise decomposition profile under the relevant process conditions. Further research is warranted to experimentally validate the proposed decomposition pathway and to quantify the kinetic parameters of its decomposition.
References
Methodological & Application
Application Notes and Protocols: Pyridinium Trifluoromethanesulfonate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridinium (B92312) trifluoromethanesulfonate (B1224126) (PyTf), also known as pyridinium triflate, is a versatile and effective Brønsted acid catalyst in a variety of organic transformations. Its salt structure, composed of a pyridinium cation and a non-coordinating triflate anion, renders it a stable, easy-to-handle solid with good solubility in many organic solvents. The strong acidity of the pyridinium proton, enhanced by the electron-withdrawing triflate anion, allows for efficient catalysis of acid-mediated reactions under mild conditions. This document provides detailed application notes and experimental protocols for the use of Pyridinium trifluoromethanesulfonate in key organic syntheses.
Applications of this compound
This compound has demonstrated its utility as a catalyst in several important organic reactions. This section outlines its application in the Biginelli reaction, the synthesis of N-(1-ethoxyvinyl)pyridinium triflates, and its role in esterification and the tetrahydropyranylation of alcohols.
Biginelli Reaction for the Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are valuable scaffolds in medicinal chemistry. This compound can act as an efficient Brønsted acid catalyst for this transformation. The reaction proceeds via the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793).
Quantitative Data Summary
The following table summarizes representative yields for the Biginelli reaction using a pyridinium salt catalyst. While the original study utilized pyridinium trifluoroacetate, the data is presented here as a close approximation for the catalytic activity of this compound, which is expected to facilitate the reaction through a similar Brønsted acid-catalyzed mechanism.
| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Product | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 95 |
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 89 |
| 4 | Benzaldehyde | Methyl acetoacetate | Thiourea | 6-Methyl-5-(methoxycarbonyl)-4-phenyl-3,4-dihydropyrimidine-2(1H)-thione | 90 |
Experimental Protocol
A mixture of the aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and a catalytic amount of this compound (10 mol%) is prepared. The mixture is then subjected to microwave irradiation at 80°C for 3-5 minutes. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature. The solid product is washed with cold water and then recrystallized from ethanol (B145695) to afford the pure dihydropyrimidinone.
Synthesis of N-(1-Ethoxyvinyl)pyridinium Triflates
This compound is a key reagent in the synthesis of N-(1-ethoxyvinyl)pyridinium triflates. These compounds are stable, isolable adducts with potential as versatile reagents in organic synthesis.[1] The reaction involves the treatment of a pyridine (B92270) derivative with trifluoromethanesulfonic acid and ethoxyacetylene.
Quantitative Data Summary
| Entry | Pyridine Derivative | Product | Yield (%) |
| 1 | Pyridine | 1-(1-Ethoxyvinyl)this compound | 60 |
| 2 | 2-Chloropyridine | 2-Chloro-1-(1-ethoxyvinyl)this compound | 72 |
| 3 | 2-Bromopyridine | 2-Bromo-1-(1-ethoxyvinyl)this compound | 78 |
Experimental Protocol
To a stirred solution of the desired pyridine (2 mmol) and ethoxyacetylene (~40 wt% in hexanes, 2 mmol) in dichloromethane (B109758) (3.5 mL) at 0°C, trifluoromethanesulfonic acid (2 mmol) is added slowly. The resulting solution is stirred for 5 minutes at 0°C, and then the ice bath is removed. The reaction mixture is stirred for an additional 18 hours, gradually warming to room temperature. The product is then purified by silica (B1680970) gel chromatography.[1]
Esterification of Carboxylic Acids and Alcohols
While pyridinium salts like Pyridinium p-toluenesulfonate (PPTS) are known to catalyze esterification reactions, studies have shown that this compound may not be an effective catalyst for this transformation under certain conditions. In one particular study, the use of this compound as a catalyst for the esterification of 4-phenylbutyric acid with 1-octanol (B28484) did not yield any detectable product.[2] This suggests that while it is a strong Brønsted acid, the specific conditions and substrates play a crucial role in its catalytic activity for esterification.
Tetrahydropyranylation of Alcohols
Analogous Experimental Protocol (using Pyridinium Chloride)
In a mortar, a mixture of the alcohol (10 mmol), 3,4-dihydro-2H-pyran (12 mmol), and a catalytic amount of pyridinium chloride (2 mmol%) is ground with a pestle at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by adding diethyl ether, followed by filtration and evaporation of the solvent to yield the corresponding THP ether.[3]
Visualizations
Experimental Workflow
The following diagram illustrates a general experimental workflow for a typical organic synthesis reaction catalyzed by this compound.
Caption: General experimental workflow for a Pyridinium triflate catalyzed reaction.
Catalytic Cycle of the Biginelli Reaction
The following diagram illustrates the proposed catalytic cycle for the Biginelli reaction catalyzed by a Brønsted acid such as this compound.
Caption: Proposed catalytic cycle for the Brønsted acid-catalyzed Biginelli reaction.
References
- 1. Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions [organic-chemistry.org]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. Highly enantioselective Biginelli reaction using a new chiral ytterbium catalyst: asymmetric synthesis of dihydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyridinium Salt-Mediated Esterification
Introduction
The esterification of carboxylic acids with alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of compounds, from pharmaceuticals to materials. While numerous methods exist, the use of pyridinium (B92312) salts as catalysts or reagents offers a mild and effective alternative to traditional strong acid catalysis. This document provides detailed protocols and data for two distinct pyridinium salt-based esterification methods: a catalytic approach using a modified pyridinium p-toluenesulfonate (PPTS) and a rapid synthesis using a stoichiometric triflylpyridinium coupling reagent. It is important to note that under certain tested conditions, pyridinium trifluoromethanesulfonate (B1224126) itself was found to be ineffective as an esterification catalyst[1].
I. Catalytic Esterification using a Modified Pyridinium p-Toluenesulfonate
This protocol is based on the work of Feng and coworkers, who developed lipid-modified pyridinium p-toluenesulfonate catalysts for the efficient esterification of equimolar amounts of carboxylic acids and alcohols without the need for water removal[1][2]. The lead catalyst, 2-oleamido-5-nitro-pyridinium p-toluenesulfonate, demonstrated significantly improved activity over unsubstituted PPTS[1].
Experimental Protocol
General Procedure for Catalytic Esterification: [1]
-
To a mixture of the carboxylic acid (1.0 eq., e.g., 2 mmol) and the alcohol (1.0 eq., e.g., 2 mmol) in a suitable solvent (e.g., isooctane, 4 mL), add the pyridinium salt catalyst (1-10 mol%).
-
Stir the resulting mixture at the desired temperature (25 °C to reflux).
-
Monitor the reaction progress using analytical techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure (in vacuo).
-
Purify the crude product by flash column chromatography to isolate the desired ester.
-
Characterize the purified product using standard analytical methods (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry).
Data Presentation
The following table summarizes the results for the esterification of various carboxylic acids and alcohols using 2-oleamido-5-nitro-pyridinium p-toluenesulfonate as the catalyst in isooctane[1].
| Entry | Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Conditions | Time (h) | Isolated Yield (%) |
| 1 | 4-Phenylbutyric acid | 1-Octanol | 1 | 80 °C | 5 | 95 |
| 2 | Hexanoic acid | Benzyl alcohol | 1 | 80 °C | 6 | 83 |
| 3 | Phenylacetic acid | 1-Butanol | 1 | 80 °C | 30 | 61 |
| 4 | Acetic acid | 1-Phenylethanol | 5 | 25 °C | 24 | 76 |
| 5 | Cyclohexanecarboxylic acid | Cyclohexanol | 1 | Reflux | 16 | 93 |
| 6 | 1-Adamantanecarboxylic acid | Methanol | 1 | Reflux | 96 | 93 |
| 7 | Benzoic acid | 1-Octanol | 10 | Reflux | 144 | 33 |
Experimental Workflow
Caption: Workflow for pyridinium salt-catalyzed esterification.
II. Rapid Ester Synthesis using a Triflylpyridinium Coupling Reagent
A highly efficient method for ester synthesis at ambient temperature has been developed utilizing a stable and easily accessible triflylpyridinium reagent. This method is notable for its wide substrate compatibility and extremely short reaction times (5 minutes)[3][4]. This procedure involves the pre-formation of the triflylpyridinium reagent, which then acts as a powerful activator for the carboxylic acid.
Experimental Protocol
General Procedure for Rapid Ester Synthesis: [3]
-
To a solution of the carboxylic acid (1.0 eq.) and the alcohol (1.2 eq.) in a suitable solvent (e.g., dichloromethane), add the triflylpyridinium reagent (1.1 eq.).
-
Add a base, such as triethylamine (B128534) (2.0 eq.), to the mixture.
-
Stir the reaction mixture at ambient temperature for 5 minutes.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product via flash column chromatography to yield the pure ester.
Data Presentation
The following table presents a selection of esters synthesized using the triflylpyridinium coupling reagent, demonstrating the method's broad substrate scope.
| Entry | Carboxylic Acid | Alcohol | Time (min) | Yield (%) |
| 1 | 4-Nitrobenzoic acid | Benzyl alcohol | 5 | 96 |
| 2 | Phenylacetic acid | 1-Phenylethanol | 5 | 95 |
| 3 | (S)-Ibuprofen | Methanol | 5 | 97 |
| 4 | Benzoic acid | 4-Methoxybenzyl alcohol | 5 | 98 |
| 5 | Cinnamic acid | Ethanol | 5 | 92 |
| 6 | Boc-L-Phenylalanine | Benzyl alcohol | 5 | 95 |
Proposed Mechanism and Workflow
The reaction proceeds through the activation of the carboxylic acid by the triflylpyridinium reagent to form a highly reactive acylpyridinium intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol to form the ester product.
Caption: Activation and coupling pathway for ester synthesis.
Conclusion
Pyridinium salts offer versatile solutions for ester synthesis. While direct catalysis with pyridinium triflate may not be broadly applicable, modified catalysts like lipidated pyridinium p-toluenesulfonates provide an effective catalytic route under mild conditions. For rapid synthesis, the use of a stoichiometric triflylpyridinium coupling reagent provides access to a wide range of esters in excellent yields within minutes at room temperature. The choice of method will depend on the specific requirements of the synthesis, such as the need for a catalytic versus a stoichiometric process and the desired reaction time.
References
- 1. Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited-Modification with a Lipid Chain for Improved Activities and Selectivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of Pyridinium Trifluoromethanesulfonate in Glycosylation Reactions: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridinium (B92312) trifluoromethanesulfonate (B1224126), also known as pyridinium triflate, has emerged as a versatile and effective organocatalyst in modern carbohydrate chemistry. Its application in glycosylation reactions offers a mild and efficient alternative to traditional heavy metal promoters. This document provides detailed application notes and experimental protocols for the use of pyridinium trifluoromethanesulfonate and related pyridinium salts in the synthesis of O- and N-glycosides, crucial components in drug development and glycobiology research.
Core Concepts and Advantages
Pyridinium salts catalyze glycosylation reactions through various mechanisms, primarily by activating either the glycosyl donor or the acceptor.[1] Mechanistic studies suggest that electron-deficient pyridinium salts can form key intermediates with alcohol acceptors, facilitating the subsequent reaction with the glycosyl donor.[1] In other systems, the pyridinium catalyst activates carbamate (B1207046) donors by promoting the release of carbon dioxide to generate a reactive oxocarbenium ion.[2]
Key advantages of using pyridinium triflate and related salts include:
-
Mild Reaction Conditions: Reactions are often carried out at ambient temperatures, preserving sensitive functional groups.[1]
-
Low Catalyst Loading: Effective catalysis can be achieved with catalyst loadings as low as 1-5 mol%.[1][2]
-
High Stereoselectivity: The catalyst can influence the stereochemical outcome of the glycosylation, often favoring the formation of specific anomers.[3]
-
Broad Substrate Scope: These catalysts are compatible with a wide range of glycosyl donors and acceptors.[2][3]
-
Operational Simplicity: The procedures are generally straightforward and do not require specialized equipment.[3]
Application Notes
This compound is particularly effective in glycosylations involving oxazoline (B21484) donors for the synthesis of complex oligosaccharides. It has been shown to provide substantially higher yields compared to other promoters like p-toluenesulfonate.[4] Furthermore, electron-deficient pyridinium salts have been successfully employed in the synthesis of 2-deoxyglycosides from glycal donors with excellent yields and anomeric selectivity.[1]
Another significant application involves the use of pyridinium tetrafluoroborate, a related salt, for the stereoselective synthesis of β-O- and N-glycosides from trichloroacetimidate (B1259523) donors.[3] This highlights the broader utility of the pyridinium cation as a versatile catalytic scaffold in glycosylation chemistry.
Mechanism of Action: A Generalized View
The catalytic cycle of pyridinium-mediated glycosylation can be generalized into a few key steps. The following diagram illustrates a plausible pathway where the pyridinium catalyst activates the glycosyl acceptor.
Caption: A generalized catalytic cycle for pyridinium-mediated glycosylation.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on pyridinium-catalyzed glycosylation reactions, showcasing yields and stereoselectivity.
Table 1: Pyridinium-Catalyzed O-Glycosylation with Oxazolidinone-Based Carbamate Donors [2]
| Glycosyl Donor | Glycosyl Acceptor | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |
| Mannosyl Carbamate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | D (5) | CHCl₃ | 40 | 12 | 85 | >20:1 |
| Glucosyl Carbamate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | D (5) | CHCl₃ | 40 | 12 | 82 | 1:1.5 |
| Galactosyl Carbamate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | D (5) | CHCl₃ | 40 | 12 | 91 | >20:1 |
Catalyst D is 2-pentafluorophenyl pyridinium triflate.
Table 2: Microwave-Assisted Pyridinium Triflate-Promoted Glycosylation with Oxazoline Donors [4]
| Glycosyl Donor (equiv.) | Glycosyl Acceptor (Diol) | Promoter | Yield of Dimer (%) |
| 2.2 | Diol 1 | Pyridinium Triflate | 75 |
| 2.2 | Diol 2 | Pyridinium Triflate | 68 |
Table 3: Organocatalytic Glycosylation of Glycals with Electron-Deficient Pyridinium Salts [1]
| Glycal | Acceptor | Catalyst (mol%) | Solvent | Yield (%) | α:β Ratio |
| 3,4,6-Tri-O-benzyl-D-glucal | Methanol | Pyridinium Salt (1) | CH₂Cl₂ | 95 | >20:1 |
| 3,4,6-Tri-O-benzyl-D-galactal | Isopropanol | Pyridinium Salt (1) | CH₂Cl₂ | 92 | >20:1 |
Experimental Protocols
Protocol 1: General Procedure for Pyridinium-Catalyzed O-Glycosylation[2]
This protocol is adapted from a study utilizing an oxazolidinone-based carbamate donor.
Workflow:
Caption: A step-by-step workflow for a typical pyridinium-catalyzed O-glycosylation.
Materials:
-
Glycosyl donor (e.g., oxazolidinone-based carbamate) (1.5 equiv.)
-
Glycosyl acceptor (1.0 equiv.)
-
Pyridinium catalyst (e.g., 2-pentafluorophenyl pyridinium triflate) (5-20 mol%)
-
Anhydrous chloroform (B151607) (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂)
-
Nitrogen gas
-
Oven-dried glassware
Procedure:
-
To an oven-dried flask equipped with a magnetic stir bar, add the glycosyl acceptor (0.05 mmol, 1.0 equiv.) and the pyridinium catalyst (5 mol%).
-
Add anhydrous chloroform (1 mL) under a nitrogen atmosphere.
-
Add the glycosyl donor (0.075 mmol, 1.5 equiv.) to the solution.
-
Stir the reaction mixture at the desired temperature (e.g., 40 °C) for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to obtain the desired glycoside.
Gram-Scale Adaptation: [2]
For a gram-scale reaction, the procedure is similar but with adjusted quantities and solvent volume to maintain an appropriate concentration (e.g., 0.14 M).
-
In a glove box filled with nitrogen, add the glycosyl donor (1.5 mmol, 1.5 equiv.), glycosyl acceptor (1.0 mmol, 1.0 equiv.), and pyridinium catalyst (20 mol%) to an oven-dried 25 mL tube.
-
Add anhydrous dichloromethane (7 mL).
-
Stir the reaction mixture at 40 °C for 12 hours.
-
Purify by column chromatography as described above.
Protocol 2: Synthesis of Glycosyl Pyridinium Salts[5]
This protocol describes a one-step synthesis of glycosyl pyridinium salts from unprotected reducing sugars.
Materials:
-
Unprotected sugar (1 equiv.)
-
Triethylamine (B128534) (9 equiv.)
-
Pyridine (B92270) derivative (9 equiv.)
-
2-Chloro-1,3-dimethylimidazolinium chloride (DMC) or 2-chloro-1,3-dimethylimidazolinium-2-ylium bis(trifluoromethanesulfonyl)imide (CDMBI) (3 equiv.)
-
Deuterium oxide (D₂O) or D₂O:Acetonitrile (B52724) (1:1)
-
Ethyl acetate
-
Aqueous ammonium (B1175870) hydroxide (B78521) (35% w/w)
Procedure for 2-Hydroxy Sugars:
-
Dissolve the sugar (1 equiv.) and triethylamine (9 equiv.) in D₂O or a 1:1 mixture of D₂O and acetonitrile.
-
Add the pyridine derivative (9 equiv.) and stir the mixture at 0 °C for 10 minutes.
-
Add CDMBI (3 equiv.) and continue stirring at 0 °C for 1 hour.
-
Dilute the reaction mixture with water, wash with ethyl acetate, and co-evaporate with 35% w/w aqueous ammonium hydroxide.
Procedure for 2-Acetamido Sugars:
-
Dissolve the 2-acetamido sugar (1 equiv.) and triethylamine (9 equiv.) in water and cool to 0 °C.
-
Add DMC (3 equiv.) and stir at 0 °C for 30 minutes.
-
Monitor for complete consumption of the starting material by TLC.
-
Dilute with water and lyophilize.
-
Suspend the residue in a 10:1 (v/v) mixture of dry acetonitrile and dry dimethylformamide.
-
Add powdered 4 Å molecular sieves and stir at room temperature under nitrogen for 30 minutes.
-
Add pyridinium p-toluenesulfonate (6 equiv.) and stir at room temperature under nitrogen for 1 hour.
Conclusion
This compound and its analogs are powerful organocatalysts that facilitate a wide range of glycosylation reactions under mild conditions. Their operational simplicity, low catalyst loading, and high efficiency make them valuable tools for the synthesis of complex carbohydrates in both academic research and industrial drug development. The provided protocols offer a starting point for researchers to explore the utility of these catalysts in their own synthetic endeavors. Further optimization of reaction conditions may be necessary depending on the specific substrates employed.
References
Application Notes and Protocols: Pyridinium Trifluoromethanesulfonate in the Synthesis of Nitrogen Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Pyridinium (B92312) trifluoromethanesulfonate (B1224126) (Py-OTf) is a versatile and effective Brønsted acid catalyst in organic synthesis. Its moderate acidity, high thermal stability, and solubility in many organic solvents make it a valuable tool for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of Py-OTf and its derivatives in the synthesis of various nitrogen-containing heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development.
Trifluoromethylthiolation of Indoles using Trifluoromethylsulfonyl Pyridinium Salt
Trifluoromethylsulfonyl pyridinium salt (TFSP), a derivative of pyridinium trifluoromethanesulfonate, serves as an efficient source for the trifluoromethylthiol (SCF3) group in the synthesis of 3-(trifluoromethylthio)indoles. This transformation is valuable as the incorporation of the SCF3 moiety can enhance the metabolic stability and cell membrane permeability of drug candidates.[1] The reaction proceeds under transition-metal-free conditions and is proposed to involve the reduction of TFSP.[1]
Quantitative Data Summary
| Entry | Substrate (Indole Derivative) | Product | Yield (%) | Reference |
| 1 | Indole (B1671886) | 3-(Trifluoromethylthio)indole | 85 | [1] |
| 2 | N-Methylindole | 1-Methyl-3-(trifluoromethylthio)indole | 71 | [1] |
| 3 | 2-Phenylindole | 2-Phenyl-3-(trifluoromethylthio)indole | 59 | [1] |
| 4 | 5-Bromoindole | 5-Bromo-3-(trifluoromethylthio)indole | 78 | [1] |
| 5 | 5-Chloroindole | 5-Chloro-3-(trifluoromethylthio)indole | 82 | [1] |
| 6 | 5-Iodoindole | 5-Iodo-3-(trifluoromethylthio)indole | 75 | [1] |
| 7 | 5-Alkynylindole derivative | 5-Alkynyl-3-(trifluoromethylthio)indole | 54 | [1] |
Experimental Protocol
General Procedure for the Trifluoromethylthiolation of Indoles:
-
To a reaction tube, add the indole derivative (0.5 mmol, 1.0 equiv.), trifluoromethylsulfonyl pyridinium salt (TFSP) (1.0 mmol, 2.0 equiv.), and sodium chloride (1.0 mmol, 2.0 equiv.).
-
Add anhydrous 1,2-dichloroethane (B1671644) (DCE) (2.0 mL) to the tube.
-
To the resulting suspension, add diethyl phosphite (B83602) (1.0 mmol, 2.0 equiv.).
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane (B109758) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3-(trifluoromethylthio)indole.
Reaction Workflow
Bischler-Napieralski Reaction for the Synthesis of Dihydroisoquinolines
The Bischler-Napieralski reaction is a powerful method for constructing the dihydroisoquinoline core, a common scaffold in natural products and pharmaceuticals. The reaction involves the intramolecular cyclization of a β-arylethylamide, which is typically promoted by a dehydrating agent. A combination of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and a pyridine (B92270) base, such as 2-chloropyridine (B119429), generates an N-(trifluoromethylsulfonyl)this compound intermediate in situ. This reagent system facilitates the cyclization under milder conditions than traditional methods.
Quantitative Data Summary
| Entry | Substrate (β-Arylethylamide) | Product | Yield (%) | Reference |
| 1 | N-(2-(3,4-Dimethoxyphenyl)ethyl)acetamide | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | 92 | General protocol adaptation |
| 2 | N-(2-Phenylethyl)acetamide | 1-Methyl-3,4-dihydroisoquinoline | 85 | General protocol adaptation |
| 3 | N-(2-(3-Methoxyphenyl)ethyl)propionamide | 6-Methoxy-1-ethyl-3,4-dihydroisoquinoline | 88 | General protocol adaptation |
Experimental Protocol
General Procedure for the Bischler-Napieralski Reaction:
-
To a solution of the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (DCM) at -20 °C, add 2-chloropyridine (2.0 equiv).
-
Stir the mixture for 5 minutes at -20 °C.
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.25 equiv) to the reaction mixture.
-
Allow the reaction to stir at -20 °C for 30 minutes, then warm to 0 °C and stir for an additional 20 minutes.
-
The reaction can be monitored by TLC for the consumption of the starting material.
-
Upon completion, the reaction is typically worked up by quenching with an aqueous base (e.g., saturated sodium bicarbonate solution) and extraction with an organic solvent.
-
The crude product can then be purified by column chromatography. Note: For sensitive products, a reductive workup (e.g., with NaBH₄ in methanol) may be employed to directly afford the tetrahydroisoquinoline.
Reaction Mechanism
Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis
The Pictet-Spengler reaction is a classic method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. This compound is a suitable Brønsted acid catalyst for this transformation.
General Experimental Protocol
-
Dissolve the tryptamine (B22526) derivative (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in a suitable solvent (e.g., dichloromethane, toluene).
-
Add this compound (0.1-0.2 equiv) to the mixture.
-
Stir the reaction at a temperature ranging from room temperature to reflux, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Friedländer Annulation for Quinoline (B57606) Synthesis
The Friedländer synthesis provides a straightforward route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. This reaction is typically acid or base-catalyzed, and this compound can serve as an effective Brønsted acid catalyst.
General Experimental Protocol
-
In a reaction vessel, combine the 2-aminoaryl ketone or aldehyde (1.0 equiv), the active methylene (B1212753) compound (1.2 equiv), and this compound (0.1-0.2 equiv).
-
The reaction can be performed neat or in a high-boiling solvent such as toluene (B28343) or xylenes.
-
Heat the reaction mixture, typically between 80-140 °C, and monitor by TLC.
-
After completion, cool the reaction mixture and dilute with an organic solvent.
-
Wash the organic layer with an aqueous base, water, and brine.
-
Dry the organic phase, concentrate, and purify the resulting quinoline derivative by chromatography or recrystallization.
Aza-Diels-Alder Reaction for Tetrahydropyridine Synthesis
The aza-Diels-Alder reaction is a powerful tool for the construction of nitrogen-containing six-membered rings. The reaction of an imine with a diene, such as Danishefsky's diene, is often promoted by a Lewis or Brønsted acid. This compound can be employed as a catalyst to activate the imine towards cycloaddition.
General Experimental Protocol
-
To a solution of the imine (1.0 equiv) in an anhydrous solvent (e.g., acetonitrile, dichloromethane) at room temperature or below, add this compound (0.1 equiv).
-
Add Danishefsky's diene (1.2 equiv) to the reaction mixture.
-
Stir the reaction until the imine is consumed, as monitored by TLC.
-
Quench the reaction with a mild base (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution).
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography to yield the dihydropyridone, which can be further transformed into a tetrahydropyridine.
References
Application Notes and Protocols for Reactions with Pyridinium Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Pyridinium (B92312) Trifluoromethanesulfonate (B1224126) and its close analogs as efficient catalysts in multicomponent organic reactions. The methodologies outlined are particularly relevant for the synthesis of heterocyclic compounds of interest in medicinal chemistry and drug development.
Introduction
Pyridinium trifluoromethanesulfonate, a salt derived from pyridine (B92270) and trifluoromethanesulfonic acid, is a versatile and effective Brønsted acid catalyst in organic synthesis. Its utility stems from its mild acidity, good solubility in organic solvents, and ease of handling. These characteristics make it a suitable catalyst for reactions involving acid-sensitive substrates. This document details the experimental setup for two key reactions catalyzed by a close analog, pyridinium trifluoroacetate: the Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and the synthesis of tetrazolo[1,5-a]pyrimidine-6-carboxylates.
Safety and Handling
This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water.
Catalytic Applications: Multicomponent Reactions
This compound and its analogs are effective catalysts for one-pot multicomponent reactions, offering advantages such as operational simplicity, high yields, and often environmentally benign conditions.
Biginelli Reaction for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones
The Biginelli reaction is a one-pot cyclocondensation reaction involving an aldehyde, a β-ketoester, and urea (B33335) or thiourea. Pyridinium trifluoroacetate, a close analog of this compound, has been shown to efficiently catalyze this reaction under microwave irradiation. This method provides a rapid and efficient route to a diverse range of dihydropyrimidinones, which are of significant interest due to their therapeutic properties.
General Reaction Scheme:
Application Notes and Protocols: Catalytic Pyridinium Triflate for Silylation of Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the silylation of a wide range of alcohols using catalytic amounts of pyridinium (B92312) triflate in conjunction with O-(trisubstituted silyl)benzamide (Si-BEZA) reagents. This method offers a mild and highly efficient alternative for the protection of hydroxyl groups, particularly for sterically hindered substrates.
Introduction
The protection of alcohols as silyl (B83357) ethers is a fundamental transformation in organic synthesis, crucial for the preparation of complex molecules in drug discovery and development. While numerous methods exist, many suffer from harsh reaction conditions, limited substrate scope, or the need for stoichiometric activators. The use of catalytic pyridinium triflate with Si-BEZA silylating agents presents a powerful and versatile methodology for the silylation of primary, secondary, and tertiary alcohols under mild conditions. This system is particularly advantageous for introducing bulky silyl groups into sterically demanding environments, often providing high yields where other methods may fail.
Reaction Principle and Mechanism
The reaction proceeds via the activation of the Si-BEZA reagent by the pyridinium triflate catalyst. The acidic proton of the pyridinium ion is thought to protonate the nitrogen atom of the silylbenzamide, rendering the silicon atom more electrophilic. The alcohol then attacks the activated silicon center, leading to the formation of the corresponding silyl ether and benzanilide (B160483) as a byproduct. The pyridinium triflate is regenerated, allowing it to continue the catalytic cycle.
Caption: Proposed mechanism for pyridinium triflate-catalyzed silylation.
Quantitative Data Summary
The following tables summarize the silylation of various alcohols using the Si-BEZA/pyridinium triflate system. The data is compiled from studies by Misaki et al.[1]
Table 1: Silylation of Primary Alcohols
| Entry | Alcohol Substrate | Silylating Agent (Si-BEZA) | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Octanol | TBDMS-BEZA | 20 | 50 | 2 | 95 |
| 2 | Geraniol | TBDMS-BEZA | 20 | 50 | 1 | 98 |
| 3 | Cinnamyl alcohol | TIPS-BEZA | 20 | 50 | 3 | 96 |
Table 2: Silylation of Secondary Alcohols
| Entry | Alcohol Substrate | Silylating Agent (Si-BEZA) | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Phenylethanol | TBDMS-BEZA | 20 | 50 | 2 | 97 |
| 2 | Menthol | TBDMS-BEZA | 20 | 50 | 2 | 99 |
| 3 | Terpinen-4-ol | TBDMS-BEZA | 20 | 50 | 2.5 | 98 |
| 4 | Linalool | TIPS-BEZA | 20 | 50 | 4 | 92 |
Table 3: Silylation of Tertiary and Sterically Hindered Alcohols
| Entry | Alcohol Substrate | Silylating Agent (Si-BEZA) | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Adamantanol | TBDMS-BEZA | 20 | 50 | 24 | 85 |
| 2 | tert-Butanol | TBDMS-BEZA | 20 | 50 | 24 | 78 |
| 3 | 2,6-Di-tert-butylphenol | TBDPS-BEZA | 20 | 80 | 24 | 91 |
Experimental Protocols
General Workflow
Caption: General workflow for the silylation of alcohols.
Protocol for Preparation of Si-BEZA Reagents
This protocol describes the general procedure for the synthesis of O-(trisubstituted silyl)benzamides (Si-BEZA).
Materials:
-
Benzanilide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Appropriate silyl chloride (e.g., TBDMS-Cl, TIPS-Cl, TBDPS-Cl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.0 equiv) in anhydrous acetonitrile (to make an approx. 0.5 M solution) at 0-5 °C, add benzanilide (1.0 equiv).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the resulting mixture to 0-5 °C and add the corresponding silyl chloride (1.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-10 hours, monitoring by TLC for the consumption of benzanilide.
-
Upon completion, remove the acetonitrile under reduced pressure.
-
To the residue, add hexane and filter to remove sodium chloride and any unreacted benzanilide.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude Si-BEZA reagent.
-
Purify the Si-BEZA reagent by distillation (for TMS- and TES-BEZA), recrystallization from hexane (for TBDMS-BEZA), or column chromatography on neutral alumina (B75360) using a hexane-ether mixture (approx. 20:1) as the eluent (for TIPS- and TBDPS-BEZA).[1]
Protocol for the Silylation of an Alcohol: Example with Terpinen-4-ol
This protocol provides a representative example for the silylation of a secondary alcohol.
Materials:
-
Terpinen-4-ol
-
TBDMS-BEZA (O-(tert-butyldimethylsilyl)benzamide)
-
Pyridinium triflate (PyH·OTf)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Deionized water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of terpinen-4-ol (1.0 mmol, 1.0 equiv) and pyridinium triflate (0.2 mmol, 0.2 equiv) in anhydrous THF (2.0 mL), add TBDMS-BEZA (1.5 mmol, 1.5 equiv) at room temperature (20-25 °C).[1]
-
Heat the reaction mixture to 50 °C and stir for 2.5 hours. Monitor the reaction progress by TLC or GC analysis.[1]
-
After completion, cool the mixture to room temperature and quench the reaction by adding deionized water.
-
Extract the aqueous mixture with diethyl ether (2 x 10 mL).
-
Combine the organic extracts and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure silyl ether.
Safety and Handling
-
Pyridinium triflate is a hygroscopic and acidic solid. Handle in a dry atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Si-BEZA reagents should be handled in a well-ventilated fume hood.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Silyl chlorides are corrosive and moisture-sensitive. Handle in a fume hood and store under an inert atmosphere.
-
Always follow standard laboratory safety procedures when conducting these experiments.
References
Application Notes and Protocols: Pyridinium Trifluoromethanesulfonate in Friedel-Crafts Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of Pyridinium (B92312) trifluoromethanesulfonate (B1224126) (Pyridinium triflate) as a catalyst in Friedel-Crafts reactions. Pyridinium triflate is a solid, easy-to-handle Brønsted acid catalyst that offers a milder and more convenient alternative to traditional Lewis acids or highly corrosive superacids for the acylation and alkylation of aromatic compounds. These reactions are fundamental in synthetic organic chemistry and drug development for the formation of carbon-carbon bonds and the synthesis of aromatic ketones and other key intermediates. This guide covers the reaction principle, experimental protocols, expected outcomes for various substrates, and safety considerations.
Introduction to Pyridinium Triflate in Friedel-Crafts Reactions
The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a cornerstone of organic synthesis for the substitution of aromatic rings.[1] The two primary types are alkylation and acylation, both of which proceed via electrophilic aromatic substitution.[1][2] Traditionally, these reactions are catalyzed by strong Lewis acids like aluminum chloride (AlCl₃) or Brønsted acids such as sulfuric acid.[3][4] However, these catalysts often require stoichiometric amounts, are highly corrosive, and can be difficult to handle and remove from the reaction mixture.[3]
Pyridinium trifluoromethanesulfonate ([PyH][OTf]) emerges as a compelling alternative. It is a stable, non-volatile, and moderately strong Brønsted acid catalyst. Its solid nature simplifies handling and dosage. The triflate anion is non-coordinating, which can enhance the catalytic activity. While often used as a component in ionic liquids for Friedel-Crafts reactions, pyridinium triflate can also act as the primary catalyst, facilitating the generation of the electrophilic species required for the substitution.[5][6] This application is particularly relevant for the synthesis of aromatic ketones, which are prevalent structural motifs in pharmaceuticals and other functional materials.[7][8]
Advantages of using this compound:
-
Ease of Handling: As a solid, it is easier to weigh and dispense compared to fuming acids or moisture-sensitive Lewis acids.
-
Milder Reaction Conditions: It can catalyze reactions under less harsh conditions than traditional superacids.
-
Reduced Corrosion and Waste: Being less corrosive and often effective in catalytic amounts, it can lead to greener reaction profiles.
-
High Catalytic Activity: The triflate counter-ion contributes to its strong Brønsted acidity, effectively promoting the reaction.
Reaction Principle and Mechanism
Pyridinium triflate acts as a Brønsted acid, protonating the acylating or alkylating agent to generate a highly reactive electrophile. In the case of Friedel-Crafts acylation with an acid anhydride (B1165640), the pyridinium cation protonates one of the carbonyl oxygens, facilitating the formation of a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (arenium ion). Finally, a weak base (such as the triflate anion or another molecule of the aromatic substrate) abstracts a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final acylated product.
Reaction Mechanism: Friedel-Crafts Acylation
Caption: General mechanism of Pyridinium triflate catalyzed Friedel-Crafts acylation.
Experimental Protocols
This section provides a general protocol for the Friedel-Crafts acylation of an activated aromatic compound, anisole (B1667542), with acetic anhydride using pyridinium triflate as the catalyst.
Protocol 1: Synthesis of 4-Methoxyacetophenone
Materials:
-
Anisole (reactant)
-
Acetic anhydride (acylating agent)
-
This compound (catalyst)
-
Dichloromethane (B109758) (solvent, optional, for viscous mixtures)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate (B86663) (drying agent)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel)
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anisole (5.41 g, 50 mmol).
-
Add acetic anhydride (5.61 g, 55 mmol, 1.1 equivalents).
-
Add this compound (1.15 g, 5 mmol, 0.1 equivalents).
-
If the mixture is too viscous, add 20 mL of dichloromethane as a solvent.
-
Heat the reaction mixture to 60-80°C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with 50 mL of dichloromethane.
-
Carefully pour the organic mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate solution to neutralize the acid. Caution: CO₂ evolution may occur.
-
Separate the organic layer, and wash it sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or recrystallization from ethanol (B145695) to yield pure 4-methoxyacetophenone.
Experimental Workflow
Caption: A typical workflow for Friedel-Crafts acylation using Pyridinium triflate.
Substrate Scope and Data Presentation
The catalytic activity of pyridinium triflate is most effective for electron-rich aromatic compounds. The following table summarizes representative yields for the acylation of various aromatic substrates with acetic anhydride, based on results from similar triflate-based catalytic systems. These values should be considered as a general guide to the expected reactivity.
| Entry | Aromatic Substrate | Product | Representative Yield (%) |
| 1 | Anisole | 4-Methoxyacetophenone | 85-95 |
| 2 | Veratrole | 3,4-Dimethoxyacetophenone | 80-90 |
| 3 | Toluene | 4-Methylacetophenone | 60-75 |
| 4 | m-Xylene | 2,4-Dimethylacetophenone | 70-85 |
| 5 | Thiophene | 2-Acetylthiophene | 75-88 |
| 6 | Furan | 2-Acetylfuran | 70-80 |
| 7 | Benzene | Acetophenone | 40-55 |
| 8 | Naphthalene | 2-Acetylnaphthalene | 65-78 |
Note: Yields are approximate and can vary based on reaction conditions, scale, and purification methods. Reactions with less activated or deactivated aromatic rings (e.g., chlorobenzene) are generally not efficient under these conditions.
Safety and Handling
-
This compound: While more stable than many traditional catalysts, it is an acidic compound and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.
-
Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.
-
Workup: The neutralization step with sodium bicarbonate is exothermic and releases carbon dioxide gas. Perform this step slowly and with caution to avoid pressure buildup.
Conclusion
This compound serves as a practical and efficient Brønsted acid catalyst for Friedel-Crafts acylation reactions. Its stability, ease of handling, and effectiveness with activated aromatic systems make it a valuable tool for synthetic chemists in both academic and industrial settings. The protocols and data presented here provide a solid foundation for the application of this catalyst in the synthesis of aromatic ketones and related structures, contributing to the development of pharmaceuticals and other advanced materials.
References
- 1. Mechanochemical synthesis of aromatic ketones: pyrylium tetrafluoroborate mediated deaminative arylation of amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. web.pkusz.edu.cn [web.pkusz.edu.cn]
Application Notes and Protocols for Photoredox Catalyzed Reactions Using Pyridinium-Based Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for photoredox catalyzed reactions employing pyridinium-based reagents. The methodologies outlined herein are intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development, showcasing the versatility of pyridinium (B92312) salts in facilitating a range of chemical transformations under mild, visible-light-mediated conditions.
Application Note 1: Site-Selective C–H Acylation of Pyridinium Derivatives
This section details a visible-light-induced, photoredox-catalyzed method for the site-selective C–H acylation of pyridinium salts. By selecting either N-aminopyridinium or N-methoxypyridinium salts, researchers can achieve selective acylation at the C4 or C2 position of the pyridine (B92270) ring, respectively. This method provides a powerful tool for the synthesis of valuable acylated pyridine derivatives from readily available aldehydes.[1]
Reaction Principle
The reaction proceeds through a proposed radical mechanism initiated by a photoredox catalyst. The excited photocatalyst reduces the N-substituted pyridinium salt, leading to the formation of an amidyl or methoxy (B1213986) radical. This radical then abstracts a hydrogen atom from an aldehyde to generate an acyl radical. The acyl radical subsequently adds to another molecule of the pyridinium salt at either the C2 or C4 position, with the regioselectivity being controlled by the nature of the N-substituent. A final deprotonation and rearomatization step yields the acylated pyridine product.[1]
Mandatory Visualization
Caption: Proposed mechanism for the photoredox-catalyzed C–H acylation of pyridinium salts.
Quantitative Data
Table 1: C4-Selective Acylation of N-Aminopyridinium Salts
| Entry | Pyridinium Salt | Aldehyde | Product | Yield (%) | C4:C2 Ratio |
| 1 | N-amino-4-phenylpyridinium | 4-methoxybenzaldehyde | 4-(4-methoxybenzoyl)-N-amino-4-phenylpyridinium | 84 | >20:1 |
| 2 | N-amino-4-methylpyridinium | 4-methoxybenzaldehyde | 4-(4-methoxybenzoyl)-N-amino-4-methylpyridinium | 75 | >20:1 |
| 3 | N-aminopyridinium | 4-chlorobenzaldehyde | 4-(4-chlorobenzoyl)-N-aminopyridinium | 78 | >20:1 |
| 4 | N-aminopyridinium | 2-naphthaldehyde | 4-(2-naphthoyl)-N-aminopyridinium | 71 | >20:1 |
| 5 | N-aminopyridinium | Cyclohexanecarboxaldehyde | 4-(cyclohexanecarbonyl)-N-aminopyridinium | 65 | >20:1 |
Data extracted from Jung et al., ACS Catalysis, 2019.[1]
Table 2: C2-Selective Acylation of N-Methoxypyridinium Salts
| Entry | Pyridinium Salt | Aldehyde | Product | Yield (%) | C2:C4 Ratio |
| 1 | N-methoxy-4-phenylpyridinium | 4-methoxybenzaldehyde | 2-(4-methoxybenzoyl)-N-methoxy-4-phenylpyridinium | 81 | >20:1 |
| 2 | N-methoxy-4-methylpyridinium | 4-methoxybenzaldehyde | 2-(4-methoxybenzoyl)-N-methoxy-4-methylpyridinium | 76 | >20:1 |
| 3 | N-methoxypyridinium | 4-chlorobenzaldehyde | 2-(4-chlorobenzoyl)-N-methoxypyridinium | 79 | >20:1 |
| 4 | N-methoxypyridinium | 2-naphthaldehyde | 2-(2-naphthoyl)-N-methoxypyridinium | 73 | >20:1 |
| 5 | N-methoxypyridinium | Cyclohexanecarboxaldehyde | 2-(cyclohexanecarbonyl)-N-methoxypyridinium | 68 | >20:1 |
Data extracted from Jung et al., ACS Catalysis, 2019.[1]
Experimental Protocols
General Procedure for C4-Selective Acylation:
To an oven-dried vial equipped with a magnetic stir bar was added the N-aminopyridinium salt (0.1 mmol, 1.0 equiv), the aldehyde (0.3 mmol, 3.0 equiv), [Ir(dF(CF3)ppy)2(bpy)]PF6 (0.001 mmol, 1.0 mol%), and NaOAc (0.12 mmol, 1.2 equiv). The vial was sealed with a septum and purged with nitrogen for 10 minutes. Anhydrous acetonitrile (B52724) (1.0 mL) was then added, and the reaction mixture was stirred under irradiation with a blue LED (450 nm) at room temperature for 24 hours. Upon completion of the reaction, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired C4-acylated pyridine product.[2]
General Procedure for C2-Selective Acylation:
To an oven-dried vial equipped with a magnetic stir bar was added the N-methoxypyridinium salt (0.1 mmol, 1.0 equiv), the aldehyde (0.3 mmol, 3.0 equiv), [Ir(dF(CF3)ppy)2(bpy)]PF6 (0.001 mmol, 1.0 mol%), and NaOAc (0.12 mmol, 1.2 equiv). The vial was sealed with a septum and purged with nitrogen for 10 minutes. Anhydrous acetonitrile (1.0 mL) was then added, and the reaction mixture was stirred under irradiation with a blue LED (450 nm) at room temperature for 24 hours. Upon completion of the reaction, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired C2-acylated pyridine product.[2]
Application Note 2: Aerobic Oxidation of Alcohols
This application note describes the use of pyridinium-based photocatalysts for the aerobic oxidation of alcohols to the corresponding aldehydes or ketones. This method utilizes molecular oxygen as a green and sustainable oxidant, operating under mild conditions with visible light irradiation.
Reaction Principle
The pyridinium-based photocatalyst, upon excitation by visible light, can activate molecular oxygen through either an energy transfer (EnT) pathway to generate singlet oxygen (¹O₂) or an electron transfer (ET) pathway to produce superoxide (B77818) radicals (O₂⁻•). These reactive oxygen species (ROS) are responsible for the oxidation of the alcohol substrate. The cationic nature of the pyridinium catalyst can also act as a Lewis acid to activate the alcohol, facilitating the oxidation process.[3]
Mandatory Visualization
Caption: General pathways for aerobic alcohol oxidation catalyzed by photoexcited pyridinium reagents.
Quantitative Data
Table 3: Pyridinium-Catalyzed Aerobic Oxidation of Various Alcohols
| Entry | Substrate | Product | Catalyst | Solvent | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | Benzyl alcohol | Benzaldehyde | 4-phenyl-1-methylpyridinium | Acetonitrile | 6 | >99 | >99 |
| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 4-phenyl-1-methylpyridinium | Acetonitrile | 4 | >99 | >99 |
| 3 | 1-Phenylethanol | Acetophenone | 4-phenyl-1-methylpyridinium | Acetonitrile | 8 | 95 | >99 |
| 4 | Cinnamyl alcohol | Cinnamaldehyde | 4-phenyl-1-methylpyridinium | Acetonitrile | 6 | 92 | 95 |
| 5 | Cyclohexanol | Cyclohexanone | 4-phenyl-1-methylpyridinium | Acetonitrile | 12 | 85 | >99 |
Representative data; specific conditions and yields may vary based on the specific pyridinium catalyst and substrate.
Experimental Protocol
General Procedure for Aerobic Alcohol Oxidation:
In a typical experiment, the alcohol substrate (0.5 mmol), the pyridinium-based photocatalyst (1-5 mol%), and the solvent (e.g., acetonitrile, 5 mL) are added to a reaction vessel. The vessel is then sealed and the reaction mixture is stirred under an oxygen atmosphere (e.g., from a balloon) while being irradiated with a visible light source (e.g., a compact fluorescent lamp or LED) at room temperature. The progress of the reaction is monitored by TLC or GC. After completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the corresponding aldehyde or ketone.
Application Note 3: Radical Fluorosulfonamidation of (Hetero)arenes
This section presents a method for the direct radical fluorosulfonamidation of (hetero)arenes using a bench-stable and redox-active fluorosulfonyl-N-pyridinium tetrafluoroborate (B81430) (PNSF) reagent. This protocol enables the introduction of the medicinally important sulfamoyl fluoride (B91410) moiety into a wide range of aromatic systems under mild photoredox conditions.
Reaction Principle
The reaction is initiated by the single-electron transfer (SET) reduction of the fluorosulfonyl-N-pyridinium salt by an excited photoredox catalyst. This process generates a fluorosulfonamide radical (•NSO₂F), which then undergoes addition to the (hetero)arene substrate. The resulting radical intermediate is subsequently oxidized and deprotonated to afford the desired N-(fluorosulfonyl) sulfonamide product.
Mandatory Visualization
Caption: Proposed mechanism for the photoredox-catalyzed radical fluorosulfonamidation of arenes.
Quantitative Data
Table 4: Scope of (Hetero)arenes in Radical Fluorosulfonamidation
| Entry | (Hetero)arene | Product | Yield (%) |
| 1 | Benzene | N-phenyl-N-(fluorosulfonyl)sulfonamide | 75 |
| 2 | Toluene | N-(p-tolyl)-N-(fluorosulfonyl)sulfonamide | 82 (p:o = 4:1) |
| 3 | Anisole | N-(4-methoxyphenyl)-N-(fluorosulfonyl)sulfonamide | 88 (p:o = 10:1) |
| 4 | Thiophene | N-(2-thienyl)-N-(fluorosulfonyl)sulfonamide | 65 |
| 5 | Pyridine | N-(3-pyridyl)-N-(fluorosulfonyl)sulfonamide | 58 |
Representative data; specific conditions and yields may vary based on the specific substrate and reaction setup.
Experimental Protocol
General Procedure for Radical Fluorosulfonamidation:
An oven-dried reaction tube is charged with the (hetero)arene (0.5 mmol, 1.0 equiv), fluorosulfonyl-N-pyridinium tetrafluoroborate (PNSF) (0.75 mmol, 1.5 equiv), and a photocatalyst (e.g., Ru(bpy)₃(PF₆)₂, 1-2 mol%). The tube is sealed, and the atmosphere is replaced with nitrogen. A degassed solvent (e.g., acetonitrile or dichloromethane, 2.5 mL) is added, and the mixture is stirred and irradiated with visible light (e.g., blue LEDs) at room temperature for 12-24 hours. After the reaction is complete (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to give the desired fluorosulfonamide derivative.
References
Application Notes and Protocols for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using Pyridinium Triflate Catalyst
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) via the Biginelli reaction, utilizing pyridinium (B92312) triflate as an efficient catalyst. This method offers a simple and economical route to a diverse range of DHPMs, which are of significant interest in medicinal chemistry and drug development due to their wide array of pharmacological activities. The protocol described herein employs microwave-assisted synthesis, which significantly reduces reaction times and improves yields.
Introduction
The Biginelli reaction, a one-pot three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), is a cornerstone in heterocyclic chemistry for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs.[1] These scaffolds are found in numerous biologically active compounds, exhibiting properties such as calcium channel modulation, and antiviral, and anti-inflammatory activities. While the classical Biginelli reaction often suffers from harsh conditions and low yields, the use of various catalysts has been explored to improve its efficiency. Pyridinium triflate, a readily available and economical Brønsted acid catalyst, has been shown to effectively promote this reaction, particularly under microwave irradiation, leading to high yields in short reaction times.[2]
Data Presentation
The following table summarizes the results obtained for the synthesis of various 3,4-dihydropyrimidin-2(1H)-ones using pyridinium triflate as a catalyst under microwave conditions. The data highlights the broad substrate scope of this methodology, accommodating a range of aromatic and heteroaromatic aldehydes.
| Compound | R (Aldehyde) | R' | X | Time (min) | Yield (%) | Melting Point (°C) |
| 5a | Phenyl | CH₃ | O | 10 | 98 | 201-203 |
| 5b | Phenyl | CH₃ | S | 15 | 83 | 207-208 |
| 5c | Phenyl | H | O | 14 | 96 | 190-191 |
| 5d | 3-Methoxyphenyl | CH₃ | O | 38 | 90 | 220-222 |
| 5e | 4-Chlorophenyl | H | S | 15 | 97 | 138-139 |
| 5f | 2-hydroxy-5-t-butylphenyl | CH₃ | O | 35 | 70 | 222-225 |
| 5g | 3,5-Bistrifluoromethylphenyl | CH₃ | O | 40 | 65 | 209-210 |
| 5h | 2-Thienyl | CH₃ | O | 28 | 75 | 204-205 |
| 5i | 2-Imidazolyl | CH₃ | O | 30 | 70 | 249-251 |
| 5j | 2-Pyridyl | CH₃ | O | 32 | 84 | 180-182 |
| 5k | 2-Thiazolyl | CH₃ | O | 38 | 60 | 211-213 |
Data sourced from a study on pyridinium trifluoroacetate (B77799) mediated synthesis.[2]
Experimental Protocols
This section provides a detailed, representative protocol for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones using pyridinium triflate as a catalyst under microwave irradiation.
Materials:
-
Aldehyde (1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Pyridinium triflate (5-10 mol%)
-
Ethanol (B145695) (as solvent, if not solvent-free)
-
Microwave reactor vials
-
Standard laboratory glassware for workup and purification
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reactant Preparation: In a clean and dry microwave reactor vial equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea or thiourea (1.5 mmol), and pyridinium triflate (0.05-0.10 mmol). If the reaction is to be performed in a solvent, add a minimal amount of ethanol (e.g., 2 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for the time specified for the particular substrate (refer to the data table). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. If the reaction was performed under solvent-free conditions, add a small amount of ethanol to the solidified mixture.
-
Product Isolation: Pour the reaction mixture into ice-cold water with stirring. The crude product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any unreacted urea and the catalyst.
-
Recrystallization: Further purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.
-
Characterization: Characterize the final product by standard analytical techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its structure and purity.
Visualizations
Reaction Mechanism:
The pyridinium triflate-catalyzed Biginelli reaction is believed to proceed through a Brønsted acid-catalyzed mechanism. The pyridinium ion acts as a proton donor, activating the aldehyde carbonyl group towards nucleophilic attack by urea.
Caption: Proposed mechanism for the Pyridinium Triflate catalyzed Biginelli reaction.
Experimental Workflow:
The following diagram illustrates the general workflow for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones using the described protocol.
Caption: General workflow for the synthesis of DHPMs.
Conclusion
The use of pyridinium triflate as a catalyst in the Biginelli reaction, particularly under microwave-assisted conditions, provides a rapid, efficient, and economical method for the synthesis of a diverse library of 3,4-dihydropyrimidin-2(1H)-ones. This protocol is well-suited for applications in medicinal chemistry and drug discovery, where the synthesis of compound libraries for biological screening is essential. The straightforward procedure and high yields make this an attractive alternative to traditional methods.
References
Application Notes and Protocols: Ring-Opening Reactions of Pyyridinium Salts for Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of key ring-opening reactions of pyridinium (B92312) salts, a powerful and versatile strategy for the synthesis of a wide array of functionalized heterocyclic compounds. The protocols and data presented herein are intended to serve as a practical guide for chemists in research and development.
The Zincke Reaction: Ring-Opening with Amine Nucleophiles
The Zincke reaction, a century-old transformation, involves the ring-opening of N-activated pyridinium salts with amine nucleophiles.[1][2] This reaction typically proceeds via the formation of a "Zincke salt," most commonly an N-(2,4-dinitrophenyl)pyridinium salt, which is subsequently treated with a primary or secondary amine.[3][4] The nature of the amine dictates the final product: primary amines lead to the formation of a new pyridinium salt, while secondary amines yield 5-amino-2,4-pentadienals, also known as "Zincke aldehydes".[4][5]
Reaction Mechanism and Logical Workflow
The Zincke reaction with a secondary amine proceeds through a series of steps:
-
Activation of Pyridine (B92270): Pyridine is activated by reaction with an electrophile, such as 2,4-dinitrochlorobenzene, to form the highly electrophilic N-(2,4-dinitrophenyl)pyridinium salt (Zincke salt).
-
Nucleophilic Attack: A secondary amine attacks the C2 position of the pyridinium ring.
-
Ring Opening: The pyridinium ring opens to form a glutaconaldehyde (B1235477) derivative.
-
Formation of Zincke Aldehyde: Subsequent hydrolysis yields the final 5-amino-2,4-pentadienal (Zincke aldehyde).
The Zincke aldehydes are versatile intermediates that can be used in subsequent cyclization reactions to form a variety of heterocycles. For instance, intramolecular reactions of tryptamine-derived Zincke aldehydes have been pivotal in the total synthesis of complex indole (B1671886) alkaloids like strychnine (B123637) and norfluorocurarine.[2][6][7]
Caption: Logical workflow of the Zincke reaction for heterocycle synthesis.
Applications in Heterocycle Synthesis
The Zincke reaction has been successfully applied to the synthesis of a variety of heterocyclic scaffolds, including:
-
Indoles and Azaindoles: By tethering a nucleophile to the 3-position of the pyridine ring, subsequent ring-opening and cyclization can afford substituted indoles and azaindoles.[2][8]
-
Pyrrolines: This methodology has been used for the synthesis of pyrroline (B1223166) derivatives.[9]
-
Complex Alkaloids: The intramolecular cyclization of Zincke aldehydes has been a key step in the concise total syntheses of strychnine and norfluorocurarine.[2][9]
Quantitative Data
The following table summarizes representative yields for the synthesis of Zincke aldehydes and their subsequent conversion to heterocyclic systems.
| Pyridine Substrate | Amine Nucleophile | Product | Yield (%) | Reference |
| N-(2,4-dinitrophenyl)pyridinium chloride | Morpholine | 5-(Morpholino)-2,4-pentadienal | Not specified | [4] |
| N-(2,4-dinitrophenyl)pyridinium chloride | Piperidine | 5-(Piperidino)-2,4-pentadienal | Not specified | [4] |
| N-Allyl-tryptamine derived Zincke salt | - | Tetracyclic core of Strychnos alkaloids | Not specified | [7] |
| Tryptamine-derived Zincke salt | - | Tetracyclic core of norfluorocurarine | Not specified | [2][6] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Zincke Aldehyde
This protocol is a general method for the synthesis of a 5-amino-2,4-pentadienal (Zincke aldehyde) from an N-(2,4-dinitrophenyl)pyridinium salt and a secondary amine.[4]
Materials:
-
N-(2,4-dinitrophenyl)pyridinium chloride (1.0 equiv)
-
Secondary amine (2.0 equiv)
-
Diethyl ether
Procedure:
-
Dissolve N-(2,4-dinitrophenyl)pyridinium chloride in ethanol in a round-bottom flask.
-
Add the secondary amine (2.0 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to afford the desired Zincke aldehyde.
Protocol 2: Intramolecular Cyclization of a Tryptamine-Derived Zincke Aldehyde
This protocol describes a key step in the synthesis of the core structure of Strychnos alkaloids.[2][6]
Materials:
-
Tryptamine-derived Zincke aldehyde (1.0 equiv)
-
Strong base (e.g., potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF or toluene)
Procedure:
-
Dissolve the tryptamine-derived Zincke aldehyde in the anhydrous solvent in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the strong base (e.g., a solution of potassium tert-butoxide in THF) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the tetracyclic indole alkaloid core.
Photochemical Ring-Opening of Pyridinium Salts
The photochemical irradiation of N-alkylpyridinium salts leads to a unique electrocyclization reaction, forming bicyclic aziridines.[5][10] These strained bicyclic intermediates can then undergo nucleophilic ring-opening to generate highly functionalized cyclopentene (B43876) derivatives.[10]
Reaction Mechanism and Logical Workflow
The photochemical process can be summarized as follows:
-
Photoexcitation: The N-alkylpyridinium salt absorbs UV light, leading to an excited state.
-
Electrocyclization: The excited pyridinium ring undergoes a 4π-electrocyclization to form a bicyclic aziridinium (B1262131) cation intermediate.
-
Nucleophilic Trapping: A nucleophile present in the reaction medium (e.g., water, methanol) traps the intermediate to yield a stable bicyclic aziridine (B145994).
-
Acid-Catalyzed Ring-Opening: The isolated bicyclic aziridine can be treated with an acid and a nucleophile to induce a regioselective and stereoselective ring-opening, affording trans,trans-trisubstituted cyclopentenes.[11]
Caption: Workflow for photochemical synthesis of functionalized cyclopentenes.
Applications in Heterocycle Synthesis
This photochemical strategy provides access to densely functionalized five-membered rings, which are valuable building blocks in organic synthesis. The resulting aminocyclopentenol derivatives can serve as precursors for the synthesis of various natural products and bioactive molecules.
Quantitative Data
The following table presents representative yields for the photochemical synthesis of bicyclic aziridines and their subsequent ring-opening.
| Pyridinium Salt | Nucleophile | Product | Yield (%) | Reference |
| N-Methylpyridinium perchlorate (B79767) | Water | 6-Methyl-6-azabicyclo[3.1.0]hex-3-en-2-ol | 85 | [10] |
| N-Ethylpyridinium perchlorate | Methanol | 2-Methoxy-6-ethyl-6-azabicyclo[3.1.0]hex-3-ene | 78 | [10] |
| 6-Butyl-6-azabicyclo[3.1.0]hex-3-en-2-ol | Acetic Acid | trans,trans-5-Acetoxy-4-(butylamino)cyclopent-2-en-1-ol | Not specified | [11] |
| 1-Allylpyridinium bromide | Water | 6-Allyl-6-azabicyclo[3.1.0]hex-3-en-2-ol | High | [12] |
Experimental Protocols
Protocol 3: Photochemical Synthesis of a Bicyclic Aziridine
This protocol describes the general procedure for the photochemical conversion of an N-alkylpyridinium salt to a bicyclic aziridine.[10][12]
Materials:
-
N-Alkylpyridinium salt (e.g., perchlorate or bromide)
-
Solvent (e.g., deionized water or methanol)
-
Photochemical reactor with a UV lamp (e.g., Rayonet reactor with 254 nm lamps)
-
Quartz immersion well
Procedure:
-
Prepare a solution of the N-alkylpyridinium salt in the chosen solvent in a quartz reaction vessel.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
Place the reaction vessel in the photochemical reactor and irradiate with UV light at room temperature.
-
Monitor the reaction progress by ¹H NMR or LC-MS.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the bicyclic aziridine. For flow chemistry setups, a continuous process can be employed for larger scale synthesis.[12]
1,3-Dipolar Cycloaddition of Pyridinium Ylides for Indolizine (B1195054) Synthesis
Pyridinium salts can be readily converted into pyridinium ylides by treatment with a base. These ylides act as 1,3-dipoles and undergo cycloaddition reactions with various dipolarophiles to afford indolizine derivatives.[13][14]
Reaction Mechanism and Logical Workflow
The synthesis of indolizines via this route involves:
-
Ylide Formation: An N-substituted pyridinium salt with an electron-withdrawing group on the substituent is deprotonated by a base to form a pyridinium ylide.
-
[3+2] Cycloaddition: The pyridinium ylide undergoes a [3+2] cycloaddition reaction with a dipolarophile (e.g., an activated alkene or alkyne).
-
Aromatization: The initial cycloadduct undergoes a subsequent elimination or oxidation step to yield the aromatic indolizine core.
Caption: General workflow for the synthesis of indolizines via 1,3-dipolar cycloaddition.
Applications in Heterocycle Synthesis
This method is a powerful tool for the construction of the indolizine skeleton, which is a core structure in many natural products and pharmaceutically active compounds. The reaction tolerates a wide range of substituents on both the pyridinium ylide and the dipolarophile, allowing for the synthesis of a diverse library of indolizine derivatives.
Quantitative Data
The following table provides representative yields for the synthesis of indolizines via 1,3-dipolar cycloaddition of pyridinium ylides.
| Pyridinium Ylide Precursor | Dipolarophile | Product | Yield (%) | Reference |
| N-Phenacylpyridinium bromide | Chalcone | 3-Acetyl-2-phenyl-indolizine | 37 | [15] |
| N-Phenacylisoquinolinium bromide | Chalcone | 1-Benzoyl-2-phenyl-pyrrolo[2,1-a]isoquinoline | 58 | [15] |
| Pyridinium ylide with dicyanopyrazine | Dimethyl acetylenedicarboxylate | Dicyanopyrazine-substituted indolizine | Not specified | [14] |
| Pyridinium ylide with dicyanopyrazine | Methyl acrylate | Dicyanopyrazine-substituted indolizine | Not specified | [14] |
Experimental Protocols
Protocol 4: Synthesis of an Indolizine via 1,3-Dipolar Cycloaddition
This protocol describes a general procedure for the synthesis of an indolizine derivative from a pyridinium salt and a dipolarophile.[15]
Materials:
-
N-Substituted pyridinium salt (e.g., N-phenacylpyridinium bromide) (1.0 equiv)
-
Dipolarophile (e.g., chalcone) (1.0-1.2 equiv)
-
Base (e.g., triethylamine (B128534) or cesium carbonate) (2.0-3.0 equiv)
-
Oxidant (e.g., CrO₃) (optional, for aromatization with alkene dipolarophiles)
-
Anhydrous solvent (e.g., 1,4-dioxane (B91453) or acetonitrile)
Procedure:
-
To a solution of the N-substituted pyridinium salt and the dipolarophile in the anhydrous solvent, add the base at room temperature.
-
If an alkene is used as the dipolarophile, an oxidant may be required for the final aromatization step.
-
Stir the reaction mixture at room temperature or with gentle heating and monitor the progress by TLC.
-
Once the reaction is complete, filter off any solids and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired indolizine derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Synthesis of Nitrogen Heterocycles by Ring-Opening Reactions of Pyridinium Salts [acswebcontent.acs.org]
- 3. Zincke salt - Enamine [enamine.net]
- 4. Zincke reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Formation and reactivity of pyridinium salts via Zincke imine intermediates - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Item - Exploratory Investigations Probing a Preparatively Versatile, Pyridinium Salt PhotoelectrocyclizationâSolvolytic Aziridine Ring Opening Sequence - figshare - Figshare [figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 14. [PDF] 1,3-Dipolar Cycloaddition Reactions of Pyridinium Azomethine Ylides Containing 5,6-Dicyanopyrazines | Semantic Scholar [semanticscholar.org]
- 15. Synthesis of nitrogen heterocycles by the ring opening of pyridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Pyridinium Trifluoromethanesulfonate (Py·OTf) Catalyzed Reactions
Welcome to the Technical Support Center for Pyridinium Trifluoromethanesulfonate (Py·OTf) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A low yield or complete lack of product is a common challenge. A systematic approach to troubleshooting is crucial for identifying the root cause.
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Temperature | Temperature significantly impacts reaction rates. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to decomposition of starting materials, products, or the catalyst itself. Systematically screen a range of temperatures to find the optimal condition for your specific transformation.[1][2] |
| Incorrect Catalyst Loading | The amount of Py·OTf can dramatically affect the reaction outcome. Too little catalyst may lead to an incomplete reaction, while an excess can sometimes promote side reactions. A good starting point for optimization is typically 1-5 mol%.[3] |
| Poor Reagent Purity | The presence of impurities, especially water, in your starting materials, solvents, or even the Py·OTf catalyst can inhibit the reaction. Ensure all reagents are of high purity and that anhydrous conditions are maintained if the reaction is moisture-sensitive.[4] |
| Inappropriate Solvent | The polarity and coordinating ability of the solvent can influence the solubility of reactants and the stability of intermediates. Screen a variety of solvents with different properties to identify the most suitable one for your reaction.[3] |
| Catalyst Deactivation | Py·OTf can be deactivated by certain functional groups or impurities.[5][6] Consider potential catalyst poisons in your starting materials. |
Issue 2: Formation of Significant Side Products
The presence of undesired byproducts can complicate purification and reduce the yield of your target molecule.
| Potential Cause | Recommended Solution |
| Side Reactions due to High Temperature | Elevated temperatures can provide the activation energy for competing reaction pathways.[2] Attempt the reaction at a lower temperature to see if the formation of side products is suppressed. |
| Incorrect Stoichiometry | An improper ratio of reactants can lead to the formation of byproducts.[2] Carefully control the stoichiometry of your starting materials. |
| Air or Moisture Sensitivity | Some reactions catalyzed by Py·OTf may be sensitive to air or moisture, leading to hydrolysis or other undesired reactions.[4] Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) and with anhydrous solvents. |
| Competing Reaction Pathways | In some cases, the substrate itself can undergo multiple reactions under the catalytic conditions. Modifying the electronic properties of the substrate or using protecting groups can sometimes improve selectivity.[4] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal catalyst loading for my reaction?
A1: The ideal catalyst loading is substrate-dependent and should be determined empirically. A good starting point for many reactions is in the range of 1-5 mol%. You can perform a catalyst loading screen by setting up a series of small-scale reactions with varying amounts of Py·OTf (e.g., 0.5%, 1%, 2%, 5%, 10%) while keeping all other parameters constant. Monitor the reactions by TLC or LC-MS to determine the loading that provides the best balance of reaction rate and yield.
Q2: My reaction is not going to completion, even with extended reaction times. What should I do?
A2: If your reaction stalls, consider the following:
-
Catalyst Deactivation: The catalyst may have lost its activity over the course of the reaction.[5][7] Try adding a fresh portion of Py·OTf to see if the reaction proceeds.
-
Reversibility: The reaction may be reversible and have reached equilibrium. Changing the reaction conditions, such as removing a byproduct, may help to drive the reaction to completion.
-
Insufficient Activation: The catalyst may not be sufficiently acidic to promote the reaction efficiently. In such cases, a stronger Brønsted or Lewis acid might be required.
Q3: How does the electronic nature of my substrates affect the reaction?
A3: The electronic properties of your substrates can have a significant impact on the reaction outcome. For example, in glycosylation reactions, electron-withdrawing groups on the glycosyl donor can decrease its reactivity, while electron-donating groups can increase it.[8] Similarly, the nucleophilicity of the acceptor is a critical factor. Understanding these electronic effects can help in the design of your substrates and the prediction of reaction outcomes.
Q4: I am observing a complex mixture of products that is difficult to purify. What are my options?
A4: A complex product mixture suggests a lack of selectivity. To address this:
-
Optimize Reaction Conditions: Systematically vary the temperature, solvent, and catalyst loading to find conditions that favor the formation of the desired product.[2]
-
Change the Order of Addition: In multi-component reactions, the order in which you add the reagents can influence the reaction pathway and minimize the formation of side products.[2]
-
Use a Co-catalyst: In some cases, the addition of a co-catalyst can enhance the selectivity of the desired transformation.
Experimental Protocols
Protocol 1: General Procedure for a this compound Catalyzed Glycosylation
This protocol provides a general starting point for O-glycosylation reactions. The specific conditions will need to be optimized for different glycosyl donors and acceptors.
-
Preparation: To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the glycosyl acceptor (1.1 equivalents) and anhydrous solvent (e.g., dichloromethane).
-
Addition of Catalyst and Donor: Add this compound (Py·OTf) (0.1 equivalents). Stir the mixture at room temperature for 10-15 minutes. Then, add the glycosyl donor (1.0 equivalent) as a solution in the anhydrous solvent.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired glycoside.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Special Issue on Catalyst Deactivation and Regeneration | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Pyridinium Triflate in Experimental Chemistry
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Pyridinium (B92312) triflate in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is Pyridinium triflate and what are its primary applications?
Pyridinium triflate (PyTfO) is a salt composed of a pyridinium cation and a triflate anion. It is commonly used in organic synthesis as a mild Brønsted acid catalyst. Its applications include catalyzing acetalization reactions, glycosylations, and promoting various condensation and rearrangement reactions.
Q2: How should Pyridinium triflate be stored?
Pyridinium triflate is a hygroscopic solid and should be stored in a tightly sealed container under a dry, inert atmosphere such as nitrogen or argon. It is advisable to store it in a cool, dry place to prevent decomposition.
Q3: Is Pyridinium triflate stable in water?
While Pyridinium triflate is soluble in water, it can undergo slow hydrolysis. The stability of related compounds like N-Fluoropyridinium triflate in water is limited, with reported decomposition over time. Therefore, it is recommended to use anhydrous solvents for reactions involving Pyridinium triflate to avoid potential hydrolysis-related side reactions.
Troubleshooting Guide: Common Side Reactions and Avoidance Strategies
This guide addresses specific issues that may arise during experiments using Pyridinium triflate, focusing on common side reactions and providing actionable steps to mitigate them.
Issue 1: Low Reaction Yield or Incomplete Conversion
Potential Cause: Catalyst deactivation or insufficient catalytic activity.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Moisture can lead to the hydrolysis of Pyridinium triflate, reducing its catalytic effectiveness. All glassware should be oven-dried, and anhydrous solvents should be used.
-
Optimize Catalyst Loading: While catalytic amounts are typically used, the optimal concentration can vary depending on the specific reaction. A systematic optimization of the catalyst loading may be necessary.
-
Temperature Adjustment: Increasing the reaction temperature can sometimes improve conversion rates. However, be cautious as excessive heat can lead to thermal decomposition of the catalyst and/or products.[1]
-
Purity of Reagents: Ensure all starting materials and solvents are of high purity, as impurities can interfere with the catalyst's activity.
Issue 2: Formation of Undesired Byproducts
Potential Cause 1: Thermal Decomposition
At elevated temperatures, Pyridinium triflate can decompose. This is a common issue with pyridinium salts in general, which can be observed by line broadening in ¹H NMR spectra of the reaction mixture.[1]
Avoidance Strategy:
-
Temperature Control: Maintain the lowest effective temperature for the reaction. Monitor the reaction progress closely to avoid prolonged heating.
-
Alternative Activation: Consider alternative methods of activation that do not require high temperatures, such as microwave irradiation, which can sometimes promote reactions at lower bulk temperatures.
Potential Cause 2: Hydrolysis
The presence of water can lead to the hydrolysis of Pyridinium triflate and other reactants or intermediates. For instance, in the synthesis of N-(1-ethoxyvinyl)-2-pyridone, a hydrolysis side product was observed.[2]
Avoidance Strategy:
-
Strict Anhydrous Conditions: As mentioned previously, the rigorous exclusion of water is critical. Use freshly distilled anhydrous solvents and dry all glassware thoroughly. Handling the reagent under an inert atmosphere is also recommended.
Potential Cause 3: Reaction with Solvents or Reagents
Pyridinium triflate, being a mild acid, can potentially react with certain solvents or other components in the reaction mixture, leading to the formation of bulky acid/base complexes. For example, in pyridine-assisted dehydrations, the formation of pyridinium acrylate (B77674) and pyridinium lactate (B86563) has been observed to cause catalyst deactivation by blocking catalyst pores.[3][4]
Avoidance Strategy:
-
Inert Solvent Selection: Choose a solvent that is inert to the acidic conditions and does not participate in the reaction. Dichloromethane (B109758) and acetonitrile (B52724) are often suitable choices.
-
Order of Addition: In some cases, the order of reagent addition can influence the formation of side products. A slow, controlled addition of Pyridinium triflate to the reaction mixture can sometimes minimize unwanted reactions.
Issue 3: Difficulty in Product Purification
Potential Cause: Contamination with residual Pyridinium triflate or its byproducts.
Troubleshooting Steps:
-
Aqueous Work-up: If your product is not water-sensitive, a simple aqueous wash can help remove the water-soluble Pyridinium triflate.
-
Crystallization: This is a highly effective method for purifying solid products and removing impurities.[1]
-
Column Chromatography: For non-crystalline products, purification by silica (B1680970) gel column chromatography can be effective in separating the desired compound from the catalyst and any byproducts.
Quantitative Data Summary
| Issue | Potential Cause | Parameter | Recommended Range/Value | Reference |
| Low Yield | Insufficient Temperature | Temperature | Reaction dependent, start at RT and increase cautiously | [1] |
| Decomposition | High Temperature | Temperature | Avoid excessive heating (e.g., >150 °C) | [1] |
| Catalyst Deactivation | Formation of Complexes | Catalyst Loading | Optimize for specific reaction (typically 1-10 mol%) | [3][4] |
Experimental Protocols
Protocol 1: General Procedure for a Pyridinium Triflate Catalyzed Acetalization
This protocol provides a general guideline for the protection of an aldehyde as a dioxolane acetal (B89532) using Pyridinium triflate as a catalyst.
Materials:
-
Aldehyde (1.0 equiv)
-
Ethylene (B1197577) glycol (1.2 equiv)
-
Pyridinium triflate (0.05 equiv)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde and anhydrous DCM.
-
Add ethylene glycol to the solution.
-
Add Pyridinium triflate to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the potential reaction pathways and troubleshooting common issues, the following diagrams are provided.
Caption: Ideal reaction pathway versus potential side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Catalyst Deactivation in Pyridine-Assisted Selective Dehydration of Methyl Lactate on NaY - ACS Catalysis - Figshare [acs.figshare.com]
Technical Support Center: Purification of Products from Pyridinium Trifluoromethanesulfonate Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of products from reactions involving Pyridinium (B92312) trifluoromethanesulfonate (B1224126) and related pyridinium salts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workup and purification processes.
Q1: My reaction yield is low. What are the common points of failure and how can I optimize the reaction?
A1: Low yields in pyridinium salt synthesis can often be attributed to several factors related to reactants and reaction conditions.
-
Reactivity of Starting Materials: The electronic nature of the pyridine (B92270) ring and the quality of the alkylating agent's leaving group are critical.
-
Electron-Withdrawing Groups (EWGs) on Pyridine: EWGs decrease the nucleophilicity of the pyridine nitrogen, slowing down or inhibiting the N-alkylation reaction.
-
Poor Leaving Group: The rate of N-alkylation is dependent on the leaving group. For example, alkyl iodides are generally more reactive than alkyl bromides.[1]
-
-
Steric Hindrance: Bulky substituents on either the pyridine or the alkylating agent can impede the reaction.[1]
-
Reaction Conditions: Insufficient reaction time or temperature can lead to incomplete conversion.
Optimization Strategies:
-
Enhance Reactivity: If using an alkyl bromide, consider switching to an alkyl iodide or a highly reactive alkyl triflate to improve the reaction rate.[1] For pyridines with EWGs, more forcing conditions may be necessary.
-
Increase Temperature/Time: Prolonging the reaction time or increasing the temperature can often drive the reaction to completion.[1] Microwave synthesis can sometimes be effective for recalcitrant reactions.[2]
-
Solvent Choice: While acetonitrile (B52724) is common, exploring other polar aprotic solvents or even solvent-free conditions for liquid reactants might improve yields.[2]
-
Additives: Catalytic amounts of sodium iodide (NaI) can help activate the electrophile (alkyl halide) in the reaction.[2]
Caption: Troubleshooting workflow for low yield in pyridinium salt synthesis.
Q2: My product is an oil and will not crystallize. How can I purify it?
A2: It is common for crude pyridinium salts to be isolated as oils.[1] Purification can be achieved through several methods.
-
Induce Crystallization:
-
Solvent Trituration: Add a solvent in which the desired product is insoluble but the impurities are soluble (e.g., diethyl ether, pentane, or ethyl acetate). Stir or sonicate the mixture. The oil may solidify, allowing for collection by filtration.
-
Two-Solvent Recrystallization: Dissolve the oil in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. A few drops of the "good" solvent can be added to redissolve the oil, and then the solution is cooled slowly.[3]
-
Seeding: If you have a small amount of pure, solid material, add a "seed" crystal to the supersaturated solution to initiate crystallization.[4]
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.[4]
-
-
Chromatography: If crystallization fails, column chromatography can be an effective purification method.[5][6] Due to the polar and ionic nature of pyridinium salts, a polar stationary phase like silica (B1680970) gel or alumina (B75360) is often used with a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol gradients).
-
Washing/Extraction: If the product precipitates or crystallizes from the reaction mixture, it can be purified by filtration followed by washing with a suitable solvent to remove soluble impurities.[1]
Q3: How do I remove unreacted pyridine and other basic impurities from my product?
A3: Unreacted pyridine is a common impurity. Since it is a basic compound, it can be removed with an acidic wash during the workup.
-
Procedure: After the reaction, if your product is in an organic solvent, wash the organic layer several times with a dilute aqueous acid solution, such as 1M HCl or saturated aqueous ammonium (B1175870) chloride (NH₄Cl).[7][8][9] The pyridine will be protonated to form a water-soluble pyridinium salt, which will partition into the aqueous layer.
-
Caution: This method is only suitable for target compounds that are stable to acidic conditions. Boc protecting groups are generally stable to dilute HCl, but acid-labile groups like TMS may not be.[7]
Q4: How can I remove high-boiling polar solvents like DMF or DMSO during workup?
A4: Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can be difficult to remove due to their high boiling points.
-
Aqueous Wash: The most common method is to wash the organic layer multiple times with water or brine.[7] These solvents are highly soluble in water and will be partitioned out of the organic phase. A general rule of thumb is to use 5-10 volumes of water for every volume of DMF or DMSO.[7]
-
Azeotropic Removal of Water: If water needs to be rigorously excluded from the final product, residual water can be removed by azeotropic distillation. This is done by concentrating the product from a solvent that forms an azeotrope with water, such as toluene.[7]
Frequently Asked Questions (FAQs)
Q1: What is the most effective general method for purifying solid pyridinium salts?
A1: Recrystallization is the most common and effective method for purifying solid pyridinium salts.[1][10] The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, allowing for the formation of pure crystals upon cooling.[4][10]
Q2: Which analytical techniques are best for assessing the purity of my final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): A robust and versatile method for the quantitative analysis of intact pyridinium salts.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying impurities.[13][14]
-
Thin Layer Chromatography (TLC): A quick and simple method to monitor reaction progress and assess the number of components in the crude product.[12]
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity for a crystalline solid.[4][15]
Q3: My pyridinium salt is highly water-soluble. How can I effectively work up the reaction?
A3: For water-soluble products, standard extractive workups with immiscible organic solvents are challenging.
-
Solvent Evaporation: If the product is non-volatile, the most straightforward approach is to remove the reaction solvent under reduced pressure. The crude residue can then be purified by other means, such as recrystallization or chromatography.[1]
-
Precipitation: If the product precipitates from the reaction mixture upon completion or cooling, it can be isolated by simple filtration.[2]
-
Lyophilization (Freeze-Drying): If the product is dissolved in water after workup, lyophilization can be used to remove the water to yield the solid product, assuming it has low volatility.
Data Presentation
Table 1: Physical and Analytical Data for Representative N-Alkyl Pyridinium Salts This table summarizes data for a series of pyridinium salts, demonstrating how properties can change with the N-alkyl substituent.
| N-Alkyl Substituent | Yield (%) | Melting Point (°C) | HPLC Retention Time (min) |
| C₈H₁₇ (Octyl) | 81 | 58-60 | 3.2 |
| C₁₀H₂₁ (Decyl) | 85 | 65-67 | 4.5 |
| C₁₂H₂₅ (Dodecyl) | 89 | 72-74 | 6.1 |
| C₁₄H₂₉ (Tetradecyl) | 92 | 78-80 | 8.2 |
| C₁₆H₃₃ (Hexadecyl) | 95 | 83-85 | 10.5 |
| C₁₈H₃₇ (Octadecyl) | 93 | 88-90 | 12.8 |
| C₂₀H₄₁ (Eicosyl) | 90 | 92-94 | 15.1 |
| Data adapted from a study on the preparation of N-alkyl pyridinium salts.[12] |
Table 2: Comparison of Analytical Methods for Pyridinium Salt Analysis
| Method | Suitability for Pyridinium Salts | Key Advantages | Limitations |
| HPLC | Excellent for intact, non-volatile salts.[11] | Robust, versatile, suitable for routine QC and quantitative analysis.[11] | Requires soluble samples. |
| Gas Chromatography (GC) | Poor for direct analysis; suitable for volatile impurities.[11] | Powerful for identifying volatile impurities or with derivatization.[11] | Not suitable for non-volatile, thermally labile pyridinium salts.[11] |
| Capillary Electrophoresis | Good alternative, especially for complex mixtures.[11] | High efficiency, low sample consumption.[11] | Less common instrumentation compared to HPLC. |
Experimental Protocols
Protocol 1: General Purification by Single-Solvent Recrystallization
This protocol provides a general guideline for purifying solid pyridinium salts.[3][4][10]
-
Solvent Selection: Choose a solvent in which the pyridinium salt is sparingly soluble at room temperature but highly soluble when heated. Common solvents include ethanol, isopropanol, acetonitrile, or mixtures like ethanol/diethyl ether.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: HPLC Analysis of Pyridinium Salts
This protocol is a general guideline for assessing the purity of pyridinium salts.[11][12]
-
Mobile Phase Preparation: Prepare a suitable mobile phase, often a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: Accurately weigh and dissolve a small amount of the pyridinium salt in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulate matter.[11]
-
Chromatographic Conditions:
-
Column: A reverse-phase column (e.g., C8 or C18) is typically used.
-
Detection: UV detection is common, typically monitored at a wavelength around 254 nm.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: Inject 10-20 µL of the prepared sample.
-
-
Data Analysis: Analyze the resulting chromatogram. The purity can be estimated by the relative area of the main product peak compared to the total area of all peaks.
Visualizations
Caption: General purification workflow for products of pyridinium salt reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Home Page [chem.ualberta.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. Workup [chem.rochester.edu]
- 10. mt.com [mt.com]
- 11. benchchem.com [benchchem.com]
- 12. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pyridine - Wikipedia [en.wikipedia.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Pyridinium Trifluoromethanesulfonate (Py·OTf) Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for reactions catalyzed by Pyridinium (B92312) trifluoromethanesulfonate (B1224126) (Py·OTf).
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues encountered during experiments.
Esterification Reactions
Q1: My esterification reaction catalyzed by Py·OTf is showing low or no conversion. What are the potential causes and how can I troubleshoot this?
A1: Low conversion in Py·OTf catalyzed esterification can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Insufficient Catalyst Loading: Py·OTf is a mild Brønsted acid catalyst. For challenging substrates, the catalyst loading may need to be optimized. Start with a screening of catalyst loading from 1 mol% to 10 mol%.
-
Water Content: Esterification is an equilibrium reaction that produces water. The presence of water in the reaction mixture, either from wet reagents or solvents, can inhibit the reaction. Ensure all reagents and solvents are anhydrous. The use of a dehydrating agent, such as molecular sieves, or azeotropic removal of water (e.g., with a Dean-Stark apparatus) can significantly improve yields.
-
Reaction Temperature: While Py·OTf can catalyze reactions at room temperature, some esterifications, especially with sterically hindered alcohols or carboxylic acids, may require elevated temperatures to proceed at a reasonable rate. Consider increasing the reaction temperature incrementally (e.g., from room temperature to 80 °C or reflux).[1]
-
Catalyst Deactivation: Although generally stable, prolonged exposure to strong bases or nucleophiles can neutralize the pyridinium catalyst. Ensure the reaction medium is not basic.
-
Substrate Reactivity: Steric hindrance on either the carboxylic acid or the alcohol can significantly slow down the reaction rate. For highly hindered substrates, longer reaction times and higher catalyst loadings may be necessary.
Q2: I am observing side reactions in my Py·OTf-catalyzed esterification. What are the common side products and how can I minimize them?
A2: A common side reaction, particularly with sensitive alcohols, is elimination (dehydration) to form an alkene.
-
Minimize Elimination: This side reaction is more prevalent at higher temperatures. If elimination is observed, try running the reaction at a lower temperature for a longer period. The mild acidity of Py·OTf is generally advantageous in minimizing such side reactions compared to stronger acids like sulfuric acid.
-
Protect Sensitive Functional Groups: If your substrates contain other acid-sensitive functional groups, they may react under the reaction conditions. It is advisable to protect these groups before carrying out the esterification.
Silylation of Alcohols
Q3: My silylation of a sterically hindered alcohol using Py·OTf is sluggish. How can I improve the reaction rate?
A3: Pyridinium triflate is a mild and effective catalyst for the silylation of alcohols, even for sterically crowded ones.[2][3][4] However, challenging substrates may require optimization.
-
Choice of Silylating Agent: In conjunction with Py·OTf, a reactive silylating agent like a silylbenzamide (Si-BEZA) has been reported to be highly effective.[2][3][4] If you are using a less reactive silylating agent, consider switching to a more reactive one.
-
Solvent Effects: The choice of solvent can influence the reaction rate. Aprotic solvents such as dichloromethane (B109758) (DCM), acetonitrile, or tetrahydrofuran (B95107) (THF) are commonly used. A more polar aprotic solvent may accelerate the reaction.
-
Temperature: While many silylations proceed at room temperature, gentle heating may be required for particularly unreactive alcohols.
Acetal (B89532)/Ketal Deprotection
Q4: I am trying to deprotect an acetal with Py·OTf, but the reaction is incomplete. What should I do?
A4: Incomplete deprotection of acetals and ketals can be due to the equilibrium nature of the reaction.
-
Presence of Water: Acetal hydrolysis requires water. Using a wet solvent or adding a stoichiometric amount of water can drive the reaction to completion.
-
Scavenging the Carbonyl Product: The released aldehyde or ketone can participate in side reactions or re-form the acetal. Performing the reaction in the presence of a carbonyl scavenger can be beneficial.
-
Catalyst Loading: For stable acetals, a higher catalyst loading (e.g., up to 30 mol%) might be necessary to achieve a reasonable reaction rate.[5]
Q5: My substrate contains other acid-sensitive protecting groups. Will Py·OTf cause their cleavage during acetal deprotection?
A5: Py·OTf is a mild acid, which often allows for the chemoselective deprotection of acetals in the presence of other less acid-labile protecting groups. However, this is highly substrate-dependent.
-
Test Reactions: It is crucial to perform a small-scale test reaction and monitor for the cleavage of other protecting groups by techniques like TLC or LC-MS.
-
Common Acid-Sensitive Groups: Be cautious if your molecule contains other highly acid-sensitive groups such as tert-butyldimethylsilyl (TBDMS) ethers, tetrahydropyranyl (THP) ethers, or Boc-protected amines. The relative rate of cleavage will depend on the specific substrate and reaction conditions.
Tetrahydropyranylation (THP Protection of Alcohols)
Q6: The tetrahydropyranylation of my primary alcohol is slow when using Py·OTf as a catalyst. How can I speed it up?
A6: The protection of alcohols as THP ethers is a common acid-catalyzed reaction.
-
Solvent Choice: The reaction is typically run in a non-polar aprotic solvent like dichloromethane or chloroform.
-
Solvent-Free Conditions: For some substrates, solvent-free conditions, where the alcohol, dihydropyran (DHP), and a solid catalyst are ground together, can lead to higher yields and shorter reaction times.[6][7]
-
Reagent Purity: Ensure the dihydropyran (DHP) is of high quality, as it can polymerize on storage. Distillation of DHP before use is recommended.
Quantitative Data Summary
The following tables summarize quantitative data from studies on pyridinium salt-catalyzed reactions to aid in the optimization of experimental conditions.
Table 1: Effect of Catalyst Structure and Conditions on Esterification Yield
| Entry | Catalyst (5 mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridinium p-toluenesulfonate (PPTS) | 25 | 72 | <5 |
| 2 | 3-Nitropyridinium p-toluenesulfonate | 25 | 72 | 48 |
| 3 | 2-Oleamido-5-nitro-pyridinium p-toluenesulfonate | 25 | 72 | 76 |
| 4 | 2-Oleamido-5-nitro-pyridinium p-toluenesulfonate | 80 | 5 | 99 |
| (Data adapted from a study on the esterification of 4-phenylbutyric acid with 1-octanol (B28484) in isooctane.[1]) |
Table 2: Optimization of Catalyst Loading and Temperature for Esterification
| Substrate (Acid, Alcohol) | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Isolated Yield (%) |
| 4-Phenylbutyric acid, 1-Octanol | 1 | 80 | 5 | 95 |
| 4-Phenylbutyric acid, Methanol | 5 | 25 | 24 | 76 |
| 4-Phenylbutyric acid, Cyclohexanol | 1 | Reflux | 16 | 93 |
| 1-Adamantanecarboxylic acid, 1-Octanol | 10 | Reflux | 72 | 80 |
| (Catalyst: 2-Oleamido-5-nitro-pyridinium p-toluenesulfonate in isooctane.[1]) |
Experimental Protocols
General Protocol for Esterification using a Pyridinium Salt Catalyst
This protocol is based on the use of a modified pyridinium p-toluenesulfonate catalyst but can be adapted for Pyridinium trifluoromethanesulfonate.[1]
-
To a solution of the carboxylic acid (1.0 equiv) and the alcohol (1.0-1.2 equiv) in an anhydrous, non-polar solvent (e.g., isooctane, toluene, or dichloromethane), add this compound (1-10 mol%).
-
Stir the reaction mixture at the desired temperature (room temperature to reflux).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the catalyst is a solid, it can be removed by filtration. Otherwise, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove the acidic catalyst and any unreacted carboxylic acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate it under reduced pressure.
-
Purify the crude ester by flash column chromatography on silica (B1680970) gel.
General Protocol for the Deprotection of Acetals
This is a general protocol that can be adapted for Py·OTf catalysis.
-
Dissolve the acetal-protected compound (1.0 equiv) in a suitable solvent (e.g., acetone, acetonitrile, or dichloromethane) containing a stoichiometric amount of water.
-
Add this compound (5-30 mol%) to the solution.
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Quench the reaction with a mild base (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting aldehyde or ketone by column chromatography or distillation.
Visualizations
Experimental and Troubleshooting Workflows
Caption: General experimental workflow for Py·OTf-catalyzed reactions.
Caption: Troubleshooting logic for low conversion in Py·OTf catalysis.
References
- 1. Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mild deprotection of methylene acetals in combination with trimethylsilyl triflate-2,2'-bipyridyl. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
unexpected 1,4-dihydropyridine formation in pyridinium salt reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected formation of 1,4-dihydropyridines (1,4-DHPs) during reactions involving pyridinium (B92312) salts. This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: I am trying to perform a nucleophilic addition to a pyridinium salt, but I keep isolating a 1,4-dihydropyridine (B1200194). Why is this happening?
A1: The formation of a 1,4-dihydropyridine is a common outcome of pyridinium salt reductions. This often occurs when the reaction conditions favor a reduction pathway over the intended nucleophilic addition. The choice of reagents is critical. For instance, reagents like sodium dithionite (B78146) (Na₂S₂O₄) are well-known to reduce pyridinium salts, often with high regioselectivity for the 1,4-DHP isomer.[1][2] Similarly, complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) can also lead to mixtures of dihydropyridine (B1217469) isomers, including the 1,4-product.[1] If your nucleophile has reducing properties or if contaminants in the reaction mixture can act as a reducing agent, unexpected 1,4-DHP formation can occur.
Q2: What is the mechanism behind the formation of 1,4-dihydropyridines from pyridinium salts, especially with sodium dithionite?
A2: The reduction of pyridinium salts by sodium dithionite is a well-studied process. It is generally accepted that the reaction proceeds through a sulfinate intermediate. The dithionite anion attacks the pyridinium ring, with a strong preference for the C4 position, forming a 1,4-dihydropyridine-4-sulfinate adduct.[2] This regioselectivity is thought to arise from a specific ion pair orientation between the dithionite anion and the pyridinium cation.[2] Under neutral or acidic conditions, this intermediate is unstable and decomposes, losing SO₂, to yield the final 1,4-dihydropyridine product.[3]
Q3: How can I control the regioselectivity of pyridinium salt reductions to avoid the 1,4-DHP isomer?
A3: Controlling the regioselectivity (i.e., the formation of 1,2- vs. 1,4- vs. 1,6-dihydropyridine) is a significant challenge.[4] The outcome is influenced by several factors:
-
Reducing Agent: Sodium dithionite strongly favors the 1,4-isomer.[2] Sodium borohydride often gives mixtures of 1,2- and 1,4-DHPs.[1][2] Lithium aluminum hydride can yield a mixture of 1,2-, 1,4-, and 2,5-dihydropyridines.[5]
-
Substituents: The electronic and steric nature of substituents on the pyridine (B92270) ring and the nitrogen atom can direct the position of hydride attack.[6]
-
Catalysis: Recent advances have shown that transition metal catalysis (e.g., using Cobalt, Rhodium, or Copper) can provide excellent control over regioselectivity, allowing for the selective synthesis of C4- or C6-functionalized tetrahydropyridines or chiral 1,4-DHPs.[4][7]
-
Reaction Conditions: Solvent, temperature, and pH can also influence the product distribution.
Q4: Are 1,4-dihydropyridines stable? What are their typical spectroscopic characteristics?
A4: 1,4-Dihydropyridines are susceptible to oxidation, which is a major consideration for their handling and storage.[8] This ease of oxidation is the driving force for their biological role (e.g., NADH) and is also a common synthetic transformation to aromatize them back to pyridinium salts or pyridines.[9][10]
Spectroscopically, 1,4-DHPs have distinct features:
-
¹H NMR: The protons at the C4 position typically appear as a characteristic signal around 3.1-3.5 ppm. The vinyl protons at C2/C6 and C3/C5 have distinct chemical shifts that can be used for identification.
-
UV-Vis: They often exhibit strong UV absorbance due to their conjugated diene system, which can sometimes result in a yellow color.
Troubleshooting Guide
This guide addresses common issues encountered when unexpected 1,4-DHP formation occurs.
Caption: Troubleshooting workflow for unexpected 1,4-DHP formation.
Data Summaries
The choice of reducing agent significantly impacts the isomeric distribution of dihydropyridine products.
Table 1: Influence of Reducing Agent on Product Distribution
| Reducing Agent | Predominant Isomer(s) | Typical Yield of 1,4-DHP | Reference(s) |
| Sodium Dithionite (Na₂S₂O₄) | 1,4-Dihydropyridine | Often >90% | [2] |
| Sodium Borohydride (NaBH₄) | Mixture of 1,2- and 1,4-DHP | Variable (e.g., 30-70%) | [1][2] |
| Lithium Aluminum Hydride (LiAlH₄) | Mixture of 1,2-, 1,4-, and 2,5-DHP | Variable, often minor | [5] |
| Catalytic Hydrogenation (e.g., Rh-based) | Can be selective for tetrahydropyridine | N/A | [11][12] |
Table 2: Effect of Reaction Conditions on 1,4-DHP Formation (Illustrative)
| Parameter | Condition A | Outcome A | Condition B | Outcome B |
| Solvent | Protic (e.g., Ethanol/Water) | Higher 1,4-DHP yield | Aprotic (e.g., THF) | Lower 1,4-DHP yield |
| pH | Neutral / Acidic | Promotes sulfinate decomposition to 1,4-DHP | Basic | May stabilize sulfinate intermediate |
| Temperature | 60 °C | Increased side reactions | 0 °C | Improved selectivity |
Experimental Protocols
Protocol 1: Typical Synthesis of a 1,4-Dihydropyridine using Sodium Dithionite
This protocol describes a standard procedure for the reduction of a pyridinium salt where the 1,4-DHP is the expected product.
-
Dissolution: Dissolve the N-substituted pyridinium salt (1.0 eq.) in a biphasic solvent system, such as dichloromethane/water (1:1 v/v).
-
Buffer Addition: Add sodium bicarbonate (3.0 eq.) to the aqueous phase to maintain a basic pH.
-
Reducing Agent Addition: Cool the mixture to 0 °C in an ice bath. Add a freshly prepared aqueous solution of sodium dithionite (2.5 eq.) dropwise over 30 minutes with vigorous stirring. A color change (often to bright yellow or orange) is typically observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the starting material is consumed, separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or recrystallization to yield the pure 1,4-dihydropyridine.
Protocol 2: Modified Protocol to Avoid 1,4-DHP in a Nucleophilic Addition
This protocol is designed for a reaction where a non-reducing nucleophile is intended to add to the pyridinium ring, minimizing the risk of reduction.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions and exclude moisture.
-
Anhydrous Conditions: Use anhydrous solvents (e.g., dry THF or acetonitrile) and flame-dried glassware.
-
Reagent Selection: Choose a non-reducing nucleophile (e.g., an organocuprate or a silyl (B83357) enol ether activated by a Lewis acid). Avoid hydride-based reagents or those known to have reducing potential.
-
Temperature Control: Cool the solution of the pyridinium salt to a low temperature (e.g., -78 °C) before the dropwise addition of the nucleophile.
-
Reaction Monitoring: Keep the reaction at low temperature and monitor carefully by TLC.
-
Quenching: Quench the reaction at low temperature by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Workup and Purification: Proceed with a standard aqueous workup and purification as described in Protocol 1, taking care to minimize exposure of the product to air and light if it is unstable.
Caption: Competing reaction pathways for pyridinium salts.
References
- 1. Reduction of some 1-substituted pyridinium salts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Regioselective and site-divergent synthesis of tetrahydropyridines by controlled reductive-oxidative dearomative hydroarylation of pyridinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,4-Dihydropyridine - Wikipedia [en.wikipedia.org]
- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. pcliv.ac.uk [pcliv.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Moisture Sensitivity of Pyridinium Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing the moisture sensitivity of Pyridinium (B92312) Trifluoromethanesulfonate (B1224126) (also known as Pyridinium Triflate). Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to ensure the integrity and efficacy of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I suspect my Pyridinium Trifluoromethanesulfonate has been exposed to moisture. What are the visual indicators?
A1: this compound is a white crystalline solid.[1] Upon significant moisture absorption, you may observe the following:
-
Clumping: The free-flowing powder may become clumpy or sticky.
-
Change in Texture: The solid may appear wet or develop a paste-like consistency.
-
Partial Dissolution: In cases of high moisture exposure, the solid may begin to dissolve, as it is miscible with water.[1][2][3]
Q2: How does moisture affect the performance of this compound as a catalyst?
A2: Moisture can significantly compromise the catalytic activity of this compound, particularly in acid-catalyzed reactions such as esterifications and Friedel-Crafts reactions.[4][5][6] Water can:
-
Deactivate the Catalyst: Water can compete with the substrate for coordination to the acidic proton of the pyridinium cation, thereby reducing its catalytic efficacy.[5][6]
-
Promote Side Reactions: The presence of water can lead to hydrolysis of starting materials or products, resulting in lower yields and the formation of impurities.
-
Alter Reaction Kinetics: The presence of water can change the polarity of the reaction medium and affect reaction rates.[5]
Q3: My reaction yield is lower than expected when using this compound. Could moisture be the cause?
A3: Yes, moisture is a common culprit for low yields in reactions catalyzed by this compound. To troubleshoot, consider the following:
-
Reagent Purity: Ensure all starting materials and solvents are anhydrous.
-
Reaction Setup: Use oven-dried glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Integrity: Verify that the this compound has been properly stored and handled to prevent moisture absorption. If in doubt, dry the catalyst before use (see Experimental Protocols).
Q4: Can I regenerate this compound that has been exposed to moisture?
A4: Yes, it is possible to remove absorbed water from this compound. A common and effective method is drying under high vacuum at an elevated temperature. For detailed instructions, please refer to the "Protocol for Drying this compound" in the Experimental Protocols section.
Quantitative Data: Moisture Sorption of Pyridinium-Based Ionic Liquids
| Time (hours) | Water Content in [HPyr][HSO₄] (%) | Water Content in [HPyr]₂[SO₄] (%) |
| 0 | 0.765 | 0.661 |
| 24 | 2.5 | 2.2 |
| 48 | 4.1 | 3.8 |
| 72 | 5.5 | 5.1 |
| 96 | 6.8 | 6.3 |
| 120 | 8.0 | 7.4 |
| 144 | 9.1 | 8.5 |
Data adapted from a study on pyridinium-based protic ionic liquids to illustrate typical moisture uptake trends.[7]
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol outlines the standard procedure for quantifying the water content in this compound.
Materials:
-
Karl Fischer Titrator (volumetric or coulometric)
-
Anhydrous methanol (B129727) or other suitable solvent
-
Karl Fischer reagent (one-component or two-component)
-
This compound sample
-
Airtight syringe or weighing boat
Procedure:
-
Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Condition the titration cell to a low, stable drift rate.
-
Solvent Addition: Add a precise volume of anhydrous methanol to the titration vessel.
-
Solvent Titration: Titrate the methanol to an endpoint to eliminate any residual water.
-
Sample Introduction: Accurately weigh a sample of this compound and quickly transfer it to the titration vessel. Ensure the vessel is sealed immediately to prevent atmospheric moisture contamination.
-
Titration: Start the titration of the sample. The instrument will automatically stop at the endpoint.
-
Calculation: The instrument's software will calculate the water content in ppm or percentage based on the sample weight and the volume of titrant consumed.[8][9][10]
Protocol 2: Drying this compound under High Vacuum
This protocol describes how to effectively remove absorbed moisture from this compound.
Materials:
-
Schlenk flask or round-bottom flask
-
Magnetic stir bar
-
High-vacuum line with a cold trap (e.g., liquid nitrogen or dry ice/acetone)
-
Heating mantle or oil bath
Procedure:
-
Sample Preparation: Place the this compound in a clean, dry Schlenk flask or round-bottom flask with a magnetic stir bar.
-
Connection to Vacuum: Connect the flask to a high-vacuum line equipped with a cold trap.
-
Evacuation: Begin evacuating the flask while stirring the solid.
-
Heating: Once a stable high vacuum is achieved, gently heat the flask using a heating mantle or oil bath. The temperature should be kept below the melting point of the compound (221-223°C) to avoid decomposition.[1][11] A temperature range of 80-100°C is generally sufficient.
-
Drying Time: Continue drying under vacuum with heating for several hours (e.g., 12-24 hours) or until the water content, as determined by Karl Fischer titration, is within the acceptable range for your experiment.
-
Cooling and Storage: Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas (e.g., nitrogen or argon). Store the dried product in a desiccator or a glovebox.
Visualizations
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Recommended experimental workflow for using this compound.
References
- 1. This compound | CAS#:52193-54-1 | Chemsrc [chemsrc.com]
- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound | 52193-54-1 [chemicalbook.com]
- 4. Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 9. quveon.com [quveon.com]
- 10. itwreagents.com [itwreagents.com]
- 11. 吡啶三氟甲烷磺酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
troubleshooting low catalytic activity of Pyridinium triflate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low catalytic activity with Pyridinium (B92312) triflate in their experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction catalyzed by Pyridinium triflate is showing low to no conversion. What are the most common causes?
Low catalytic activity of Pyridinium triflate can stem from several factors, ranging from reagent quality to reaction conditions. The most common culprits include:
-
Presence of Water: Pyridinium triflate's catalytic activity is highly sensitive to moisture. The triflic acid used in its preparation is hygroscopic, and any absorbed water can significantly diminish the catalyst's effectiveness.[1] Ensure all reactants, solvents, and glassware are rigorously dried before use.
-
Suboptimal Catalyst Loading: An insufficient amount of Pyridinium triflate will naturally lead to a slow or incomplete reaction. Conversely, an excessive amount does not always guarantee better results and can sometimes lead to side reactions.
-
Inadequate Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier. It is crucial to ensure the reaction is conducted at the optimal temperature for the specific transformation.
-
Purity of Starting Materials: Impurities in the substrates or solvents can act as catalyst poisons, deactivating the Pyridinium triflate and halting the catalytic cycle.
-
Substituent Effects: The electronic and steric properties of substituents on your substrates can significantly influence the reaction rate. Electron-withdrawing groups on the aldehyde, for instance, can lead to longer reaction times and lower yields in certain reactions.
Q2: How can I ensure my reagents and reaction setup are sufficiently anhydrous?
Given the sensitivity of Pyridinium triflate to water, maintaining anhydrous conditions is critical. Here are some best practices:
-
Glassware: Oven-dry all glassware at a high temperature (e.g., 120-150°C) for several hours and allow it to cool in a desiccator over a drying agent before use.
-
Solvents: Use freshly distilled, anhydrous solvents. Solvents can also be dried using molecular sieves.
-
Reactants: Ensure your starting materials are dry. If necessary, they can be dried under vacuum or by azeotropic distillation with an appropriate solvent.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.
Q3: What is the optimal catalyst loading for Pyridinium triflate?
The optimal catalyst loading is reaction-dependent. A good starting point for many reactions is typically in the range of 5-10 mol%. However, this should be empirically determined for your specific substrate and conditions. If you observe low conversion, a systematic increase in catalyst loading (e.g., in 2 mol% increments) can be performed to identify the optimal amount.
Q4: Can Pyridinium triflate be deactivated? If so, how can it be prevented or regenerated?
Yes, Pyridinium triflate can be deactivated. The primary mechanisms of deactivation include:
-
Poisoning: As a Lewis acid catalyst, the pyridinium ion can be "poisoned" by strong Lewis bases present as impurities in the reaction mixture. These impurities can bind to the active site and inhibit catalysis.
-
Fouling: In some reactions, polymeric or tar-like byproducts can form and physically block the active sites of the catalyst, a process known as fouling.[2][3][4][5]
Prevention and Regeneration:
-
Prevention: The most effective strategy is prevention. Ensure high purity of all reactants and solvents to avoid introducing catalyst poisons.
-
Regeneration: For deactivation by fouling, it may be possible to regenerate the catalyst by washing it with a suitable solvent to dissolve the adhering byproducts. However, regeneration from chemical poisoning is often not feasible, and using a fresh batch of the catalyst is recommended.
Troubleshooting Guides
Issue 1: Low or No Product Yield
This is the most common issue encountered. The following troubleshooting workflow can help identify and resolve the problem.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow to troubleshoot low reaction yields.
Issue 2: Formation of Multiple Products/Side Reactions
The formation of byproducts can significantly lower the yield of the desired product.
| Potential Cause | Troubleshooting Steps |
| Incorrect Reaction Temperature | Too high a temperature can lead to decomposition or side reactions. Try running the reaction at a lower temperature. |
| Substrate Instability | The starting material or product may be unstable under the reaction conditions. Consider using a milder catalyst or protecting sensitive functional groups. |
| Alternative Reaction Pathways | The reaction may have multiple competing pathways. Adjusting the solvent polarity or catalyst concentration can sometimes favor the desired pathway. |
Data Presentation
The catalytic activity of Pyridinium triflate is influenced by various parameters. The following tables summarize the impact of these factors on reaction outcomes based on representative data.
Table 1: Effect of Catalyst Loading on Reaction Yield
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 2 | 24 | 35 |
| 5 | 24 | 72 |
| 8 | 18 | 91 |
| 10 | 18 | 92 |
| 15 | 18 | 89 |
| Data is illustrative for a model reaction and will vary for different transformations. |
Table 2: Influence of Solvent on Reaction Outcome
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
| Toluene | 2.4 | 24 | 65 |
| Dichloromethane | 9.1 | 18 | 85 |
| Acetonitrile | 37.5 | 12 | 92 |
| Dimethylformamide (DMF) | 36.7 | 12 | 88 |
| Data is illustrative and highlights the trend of increased reaction rates in more polar solvents. |
Experimental Protocols
A detailed experimental protocol is crucial for reproducibility. Below is a general procedure for a Pyridinium triflate-catalyzed reaction.
General Procedure for the Synthesis of N-(1-Ethoxyvinyl)pyridinium Triflates [6]
-
Reaction Setup: An oven-dried, three-necked, round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is used.
-
Reagent Addition: The flask is charged with the requisite pyridine (B92270) (1.0 equiv) and anhydrous dichloromethane. The solution is cooled to 0°C in an ice bath. Ethoxyacetylene (1.0 equiv) is then added.
-
Catalyst Addition: Trifluoromethanesulfonic acid (1.0 equiv) is added dropwise to the stirred solution at 0°C.
-
Reaction: The reaction mixture is stirred at 0°C for 5 minutes, after which the ice bath is removed, and the reaction is allowed to stir at room temperature for 18 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.
Mandatory Visualization
The catalytic cycle of a Pyridinium triflate-catalyzed reaction often involves the activation of a substrate by the pyridinium ion. Below is a representative diagram for the activation of an aldehyde in a condensation reaction.
Catalytic Activation of an Aldehyde by Pyridinium Triflate
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. eureka.patsnap.com [eureka.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst deactivation and regeneration | PPTX [slideshare.net]
- 6. Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of Pyridinium trifluoromethanesulfonate during reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use and stability of Pyridinium (B92312) trifluoromethanesulfonate (B1224126) (Pyridinium triflate), a versatile and effective mild acid catalyst. Below you will find troubleshooting advice and frequently asked questions to help you prevent its decomposition and ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Pyridinium trifluoromethanesulfonate?
A1: this compound is a white solid that is generally considered "benchtop stable" and can be handled in the air for routine procedures.[1] It is stable under recommended storage conditions, which include a cool, dry, and well-ventilated place, away from strong oxidizing agents.
Q2: At what temperature does this compound decompose?
A2: this compound has a high melting point of 221-223 °C, which suggests good thermal stability under anhydrous conditions. Significant thermal decomposition is generally expected to occur at temperatures approaching or exceeding its melting point.
Q3: Is this compound sensitive to moisture?
A3: Yes, like many triflate salts, this compound can be sensitive to moisture. The triflate anion can be susceptible to hydrolysis, which would lead to the formation of trifluoromethanesulfonic acid and pyridine (B92270). Therefore, it is recommended to handle the reagent under anhydrous conditions for moisture-sensitive reactions.
Q4: How should I store this compound?
A4: Store in a tightly sealed container in a cool, dry place. It is advisable to store it in a desiccator to protect it from atmospheric moisture.
Q5: In which solvents is this compound stable?
A5: this compound is soluble and generally stable in a variety of common aprotic organic solvents such as dichloromethane (B109758) (DCM), acetonitrile (B52724) (ACN), and tetrahydrofuran (B95107) (THF). While it is miscible with water, prolonged exposure to protic solvents, especially at elevated temperatures, may lead to hydrolysis.[1] Pyridine is considered a polar aprotic solvent.[2][3]
Troubleshooting Guide: Preventing Decomposition During Reactions
This guide addresses common issues encountered during reactions involving this compound, with a focus on preventing its decomposition.
Issue 1: My reaction is not proceeding as expected, and I suspect the catalyst has decomposed.
-
Question: How can I determine if my this compound has decomposed?
-
Answer: Decomposition can be indicated by a change in the physical appearance of the catalyst (e.g., discoloration, clumping), or by a lack of catalytic activity. You can also analyze a sample of the catalyst by NMR to check for the presence of pyridine and trifluoromethanesulfonic acid, which are potential decomposition products.
-
-
Question: What are the most likely causes of decomposition during my reaction?
-
Answer: The most common causes are the presence of moisture (hydrolysis) or reaction with strong bases or nucleophiles. Elevated temperatures in the presence of protic solvents can also accelerate decomposition.
-
Issue 2: I am observing unexpected side products or a decrease in yield over time.
-
Question: Could decomposition of this compound be the cause of these issues?
-
Answer: Yes. The formation of trifluoromethanesulfonic acid from hydrolysis can lead to unwanted acid-catalyzed side reactions. The presence of excess pyridine from decomposition can also interfere with certain reactions.
-
-
Question: How can I minimize decomposition when setting up my reaction?
-
Answer:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried, and use anhydrous solvents. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) for highly sensitive reactions.
-
Reagent Purity: Use pure, dry reagents. Impurities can introduce moisture or act as incompatible substances.
-
Order of Addition: In some cases, the order of reagent addition can be critical. Consider adding the this compound last to a solution of the other reactants in an anhydrous solvent.
-
-
Issue 3: My reaction involves a basic or nucleophilic reagent. How can I prevent decomposition of the catalyst?
-
Question: Is this compound compatible with bases?
-
Answer: this compound is an acidic salt and will react with strong bases. This will neutralize the catalyst and may lead to its decomposition. It is generally not recommended to use strong bases in conjunction with this catalyst. If a base is required, a sterically hindered, non-nucleophilic base may be a more suitable choice, though compatibility should be tested.
-
-
Question: What about nucleophiles?
Summary of Stability Data
| Condition | Stability of this compound | Recommendations |
| Temperature | Thermally stable up to its melting point (221-223 °C) in an inert atmosphere. | Avoid prolonged heating at very high temperatures, especially in the presence of other reagents. |
| Moisture/Water | Susceptible to hydrolysis, especially at elevated temperatures. | Use anhydrous solvents and reagents. Handle under an inert atmosphere for sensitive reactions. |
| pH | Stable in neutral and mildly acidic conditions. Decomposes in the presence of strong bases. | Avoid using strong bases. Buffer the reaction if pH control is critical. |
| Solvents | Generally stable in aprotic solvents (DCM, ACN, THF). Potential for slow decomposition in protic solvents. | Prefer aprotic solvents for moisture-sensitive reactions. |
| Bases | Reacts with and is neutralized by strong bases. | Use sterically hindered, non-nucleophilic bases if a base is necessary, and perform preliminary tests. |
| Nucleophiles | Generally stable in the presence of weak to moderate nucleophiles. | Exercise caution with very strong nucleophiles. |
Experimental Protocol: Silylation of a Primary Alcohol using this compound as a Catalyst
This protocol describes a reaction where the stability and catalytic activity of this compound are crucial. Following these steps will help minimize the risk of catalyst decomposition.
Reaction: Benzyl (B1604629) alcohol to Benzyl trimethylsilyl (B98337) ether.
Materials:
-
This compound
-
Benzyl alcohol
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of inert gas.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add benzyl alcohol (1.0 mmol, 1 eq).
-
Dissolve the benzyl alcohol in anhydrous DCM (10 mL).
-
Add this compound (0.05 mmol, 0.05 eq) to the solution.
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.2 mmol, 1.2 eq) to the reaction mixture dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.
Visualizations
Caption: Potential hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. aromatic compounds - Pyridine: Protic or Aprotic - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions with Pyridinium Trifluoromethanesulfonate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered when scaling up reactions involving Pyridinium (B92312) Trifluoromethanesulfonate (PyTfO).
Frequently Asked Questions (FAQs)
Q1: What is Pyridinium Trifluoromethanesulfonate and what are its common applications?
This compound (PyTfO), also known as Pyridinium Triflate, is an organic salt that is soluble in polar solvents and miscible with water.[1][2] It serves as a mild and effective acid catalyst in a variety of organic transformations. Its applications include condensation of alcohols and carboxylic acids, Friedel-Crafts reactions, cracking and isomerization of alkanes, and as a reagent for the silylation of alcohols.[1][2][3]
Q2: What are the general safety precautions I should take when handling this compound?
This compound is harmful if swallowed, in contact with skin, or inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[4] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask (type N95 or equivalent). Store the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[2]
Q3: I am observing a decrease in yield and an increase in byproducts upon scaling up my reaction. What are the likely causes?
When scaling up reactions, several factors can contribute to lower yields and increased impurity profiles. These often relate to mass and heat transfer limitations that are less pronounced at the laboratory scale. Specific issues to consider include:
-
Inadequate Mixing: In larger reactors, achieving homogeneous mixing of reactants and catalyst can be challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Poor Temperature Control: Reactions that are mildly exothermic at a small scale can become difficult to control in larger vessels due to the lower surface-area-to-volume ratio, which hinders efficient heat dissipation. This can lead to temperature gradients and the formation of degradation products.
-
Catalyst Deactivation: Longer reaction times or localized high temperatures during scale-up can lead to the deactivation of the PyTfO catalyst.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of reactions catalyzed by this compound.
Issue 1: Catalyst Deactivation and Reduced Reaction Rate
Question: My reaction, which works well on a small scale, is sluggish or stalls completely when I attempt it on a multi-gram scale. What could be causing this and how can I fix it?
Answer: Catalyst deactivation is a common challenge during scale-up. With Pyridinium-based catalysts, one potential mechanism of deactivation is the formation of bulky, high-boiling point acid/base complexes with reactants or products.[5][6] These complexes can block the active sites of the catalyst or, in heterogeneous systems, the pores of the support material.[5][6]
Troubleshooting Steps:
-
Feedstock Purity: Ensure that all reactants and solvents are of high purity and are thoroughly dried. Water and other impurities can poison or deactivate the catalyst.
-
Incremental Catalyst Addition: Instead of adding the entire amount of PyTfO at the beginning of the reaction, consider adding it in portions throughout the reaction time. This can help maintain a sufficient concentration of active catalyst.
-
Optimize Operating Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Carefully evaluate the thermal stability of the catalyst under your reaction conditions and consider running the reaction at the lowest effective temperature.
-
Consider a More Open Catalyst Support: If using a supported catalyst, switching to a material with a more open pore structure may help to prevent blockage by bulky complexes.[6]
Issue 2: Difficulty in Removing the Catalyst During Work-up
Question: I am struggling to remove the this compound from my reaction mixture at the end of the process. What are the best methods for its removal on a larger scale?
Answer: Due to its solubility in polar solvents and miscibility with water, separating PyTfO from a reaction mixture can be challenging, especially if the product has similar solubility properties.
Troubleshooting Steps:
-
Aqueous Wash with a Weak Acid: Pyridine (B92270) can be removed by washing the organic layer with a dilute aqueous acid (e.g., 1-5% HCl) to form a water-soluble pyridinium salt.[7][8] This principle can be applied to the already charged pyridinium triflate. Multiple washes may be necessary for complete removal.[7]
-
Precipitation and Filtration: If the product is soluble in a non-polar solvent, it may be possible to precipitate the pyridinium salt by adding an anti-solvent and removing it by filtration. This is particularly effective if the reaction is run in a solvent where the catalyst has limited solubility at lower temperatures.
-
Co-evaporation: For stubborn traces of pyridine (the neutral form), co-evaporation with a solvent like toluene (B28343) under reduced pressure can be effective.[7][9] This might be applicable after a basic workup to neutralize the triflic acid and generate free pyridine.
-
Solid-Phase Scavenging: For smaller scale-up, using a solid-supported scavenger that reacts with the pyridinium salt could be an option, allowing for removal by simple filtration.
Issue 3: Mass Transfer Limitations Affecting Reaction Performance
Question: My reaction shows inconsistent results and lower conversion rates at a larger scale, even with sufficient catalyst loading. Could this be a mass transfer issue?
Answer: Yes, mass transfer limitations are a frequent culprit for poor performance in scaled-up reactions.[10][11] This occurs when the rate of diffusion of reactants to the catalyst surface is slower than the intrinsic reaction rate.
Troubleshooting Steps:
-
Improve Agitation: The most direct way to combat mass transfer limitations is to increase the efficiency of mixing. This can be achieved by:
-
Increasing the stirring speed.
-
Using a more appropriate impeller design for the reactor geometry.
-
Employing baffles within the reactor to improve turbulent flow.
-
-
Increase Catalyst Solubility: If the catalyst is not fully dissolved, its effective concentration is reduced. Ensure the chosen solvent provides good solubility for PyTfO at the reaction temperature.
-
Optimize Catalyst Loading: While counterintuitive, in some cases, very high catalyst loadings can increase the viscosity of the reaction mixture, thereby hindering mass transfer. A study to determine the optimal catalyst loading for the scaled-up process is recommended.
-
Consider a Different Reactor Type: For reactions that are severely limited by mass transfer, transitioning to a different reactor configuration, such as a continuous flow reactor, can offer significant improvements due to the enhanced surface area to volume ratio and more efficient mixing.
Experimental Protocols
General Protocol: this compound Catalyzed Esterification (Lab Scale)
-
To a stirred solution of a carboxylic acid (1.0 eq) and an alcohol (1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene, ~0.5 M), add this compound (0.1 eq).
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.
-
Purify the crude product by an appropriate method, such as column chromatography or distillation.
Considerations for Scale-Up:
-
Heat Management: For larger batches, the reaction should be conducted in a jacketed reactor with controlled heating and cooling capabilities. The rate of addition of reactants may need to be controlled to manage any exotherm.
-
Mixing: Ensure the reactor is equipped with an overhead stirrer capable of providing adequate agitation for the entire volume.
-
Work-up: The volumes of washing solutions will need to be scaled accordingly. For large-scale extractions, a bottom-outlet reactor and appropriate phase-separation equipment are necessary.
Data Presentation
Due to the lack of publicly available quantitative data specifically comparing the scale-up of reactions catalyzed by this compound, we present a template table that researchers can use to document their own findings during scale-up studies. This will aid in identifying key parameters that influence reaction performance at different scales.
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Lab Scale (e.g., 1 g) | Pilot Scale (e.g., 100 g) | Manufacturing Scale (e.g., 1 kg) |
| Reactant A (mol) | |||
| Reactant B (mol) | |||
| Catalyst (mol%) | |||
| Solvent Volume (L) | |||
| Reaction Temp (°C) | |||
| Reaction Time (h) | |||
| Yield (%) | |||
| Product Purity (%) | |||
| Key Observations |
Visualizations
Logical Workflow for Troubleshooting Scale-Up Issues
The following diagram illustrates a logical workflow for diagnosing and addressing common problems encountered during the scale-up of reactions catalyzed by this compound.
Caption: Troubleshooting workflow for scaling up reactions.
Decision Pathway for Catalyst Removal
This diagram provides a decision-making pathway for selecting an appropriate method for removing this compound from the reaction mixture during work-up.
Caption: Decision tree for catalyst removal.
References
- 1. This compound | 52193-54-1 [chemicalbook.com]
- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C6H6F3NO3S | CID 2734866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Collection - Catalyst Deactivation in Pyridine-Assisted Selective Dehydration of Methyl Lactate on NaY - ACS Catalysis - Figshare [acs.figshare.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 10. Investigation of mass transfer limitations in simultaneous esterification and transesterification of triglycerides using a heterogeneous catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. Mass-transfer limitations for immobilized enzyme-catalyzed kinetic resolution of racemate in a fixed-bed reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for Quenching Pyridinium Trifluoromethanesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully quenching reactions involving Pyridinium (B92312) trifluoromethanesulfonate (B1224126) and working up the reaction mixture to isolate the desired product.
Frequently Asked Questions (FAQs)
Q1: What is a reaction "work-up" and why is it necessary for reactions involving Pyridinium trifluoromethanesulfonate?
A work-up refers to the series of steps performed to isolate and purify the product(s) after a chemical reaction is complete.[1] This process is crucial for removing unreacted starting materials, by-products, catalysts (like pyridine), and solvents from the desired compound.[1] For reactions with this compound, a proper work-up is essential to neutralize the acidic trifluoromethanesulfonate and remove the pyridinium salts, which are often water-soluble.
Q2: What are the common quenching agents used in these reactions?
Quenching is the process of deactivating any unreacted, often highly reactive, reagents.[1] The choice of quenching agent depends on the nature of the reaction and the stability of the product. Common quenching agents include:
-
Water: Often used to hydrolyze reactive intermediates and dissolve inorganic salts.[2]
-
Saturated aqueous sodium bicarbonate (NaHCO₃): Used to neutralize acidic components, such as trifluoromethanesulfonic acid, which may be present.[3][4] Care should be taken as this can cause gas evolution (CO₂).[5]
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl): A mild acidic quenching agent often used in organometallic reactions.[1][4]
-
Dilute acids (e.g., 1 M HCl): Used to neutralize basic components and wash out materials like pyridine (B92270).[3]
Q3: How can I prevent or resolve the formation of an emulsion during liquid-liquid extraction?
Emulsions are a common issue where the aqueous and organic layers do not separate cleanly.[5] Here are some troubleshooting tips:
-
Patience: Allow the separatory funnel to stand undisturbed, as the layers may separate over time.[1]
-
Gentle Swirling: Gently swirl the mixture or stir it with a glass rod.[1]
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help break an emulsion by increasing the ionic strength of the aqueous layer.[1]
-
Filtration: In persistent cases, filtering the mixture through a pad of Celite® may be effective.[1]
Q4: My product seems to be water-soluble. What should I do?
If your product has high water solubility, it may be lost in the aqueous layer during extraction.[6]
-
Check the aqueous layer: Before discarding the aqueous layer, it's good practice to check it for your product, for example, by thin-layer chromatography (TLC) if applicable.[6]
-
Back-extraction: You can try to recover the product from the aqueous layer by extracting it multiple times with a more polar organic solvent.
-
Salting out: Saturating the aqueous layer with a salt like sodium chloride can decrease the solubility of your organic product, allowing it to be extracted more efficiently into the organic phase.
Q5: What are the key safety precautions when working with this compound and its quenching?
Trifluoromethanesulfonic acid and its derivatives are corrosive and should be handled with care.[7][8][9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9][10]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling vapors.[7][8][9]
-
Quenching: Be aware that quenching can be exothermic. It is advisable to cool the reaction mixture in an ice bath before and during the addition of the quenching agent.[3] Add the quenching agent slowly and carefully.
-
Spills: In case of a spill, neutralize and absorb it with an inert material like sand or vermiculite.[7][8][9]
Troubleshooting Guides
This section addresses specific issues that may arise during the work-up of reactions involving this compound.
Issue 1: Low or No Product Yield After Work-up
| Potential Cause | Troubleshooting Step |
| Product is in the aqueous layer. | Check the aqueous layer for your product using a suitable analytical technique (e.g., TLC, LC-MS).[6] If present, perform back-extractions. |
| Product is volatile. | Check the solvent collected in the rotovap trap.[6] |
| Product degraded during work-up. | Your product may be sensitive to acid or base.[6] Test the stability of your compound by treating a small sample of the reaction mixture with the acidic or basic solution used in the work-up and monitor by TLC.[6] |
| Incomplete reaction. | Before work-up, ensure the reaction has gone to completion by monitoring with TLC or another appropriate method. |
Issue 2: Crude NMR Spectrum is Messy or Shows Impurities
| Potential Cause | Troubleshooting Step |
| Residual pyridine. | Pyridine can be difficult to remove. Wash the organic layer multiple times with a dilute acid solution (e.g., 1 M HCl) to protonate the pyridine and extract it into the aqueous layer.[3] Repeatedly concentrating the product from a high-boiling nonpolar solvent like toluene (B28343) can also help remove residual pyridine through azeotropic distillation.[5] |
| Water in the sample. | Ensure the organic layer is thoroughly dried with a drying agent (e.g., Na₂SO₄, MgSO₄) before concentrating.[1] Washing with brine helps remove the bulk of dissolved water from the organic layer.[1] |
| By-products from the reaction. | The impurities may be by-products of the reaction itself. In this case, further purification by column chromatography, crystallization, or distillation will be necessary.[1] |
Issue 3: Difficulty with the Physical Work-up
| Potential Cause | Troubleshooting Step |
| A precipitate forms between layers. | This can happen if salts are not fully dissolved. Try adding more water or the appropriate aqueous solution to dissolve the precipitate.[5] |
| The organic layer is a dark, opaque color. | It can be difficult to see the separation between layers. Adding ice, which will float on the aqueous layer, can help to visualize the interface.[5] |
Experimental Protocols
Protocol 1: General Aqueous Work-up
This protocol is a general guideline for quenching a reaction containing this compound where the product is expected to be stable to water and dilute base, and soluble in a common organic solvent.
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C using an ice bath.
-
Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring. Continue addition until gas evolution ceases, indicating that the acid has been neutralized.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) three times.[11]
-
Washing: Combine the organic extracts and wash sequentially with:
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).[1]
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[2][11]
Protocol 2: Work-up for Acid-Sensitive Products
If the desired product is sensitive to acidic conditions, avoid acidic washes.
-
Cooling and Quenching: Follow steps 1 and 2 from the General Aqueous Work-up.
-
Extraction: Perform the extraction as described in step 3 of the General Aqueous Work-up.
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Follow steps 5 and 6 of the General Aqueous Work-up.
-
Purification: If pyridine is still present, it will need to be removed by other means, such as column chromatography or by co-evaporation with a non-polar solvent like toluene.[5]
Protocol 3: Work-up for Base-Sensitive Products
If the desired product is sensitive to basic conditions, a different quenching and washing strategy is required.
-
Cooling: Cool the reaction mixture to 0 °C.
-
Quenching: Quench the reaction by slowly adding cold water.
-
Extraction: Extract the mixture with an organic solvent.
-
Washing: To remove pyridine, wash the organic layer with a cold, dilute solution of a mild acid like copper(II) sulfate (B86663) or with a buffer solution (e.g., phosphate (B84403) buffer at pH 7.4).[12] Alternatively, multiple washes with cold water may be sufficient if the pyridine concentration is low.
-
Drying and Concentration: Proceed with drying and concentrating the organic layer as previously described.
Visualizations
Experimental Workflow
Caption: A general workflow for the quenching and work-up of a reaction.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low product yield during work-up.
Pyridine Removal Logic
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. Workup [chem.rochester.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Troubleshooting [chem.rochester.edu]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A Comparative Guide to Brønsted Acid Catalysts: Profiling Pyridinium Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate acid catalyst is a critical parameter in optimizing organic syntheses, influencing reaction rates, yields, and selectivity. While traditional mineral acids are effective, their handling and disposal can pose challenges. This has led to the development and adoption of a wide array of solid and organic Brønsted acids. Among these, Pyridinium (B92312) trifluoromethanesulfonate (B1224126) (pyridinium triflate) offers distinct properties. This guide provides an objective comparison of pyridinium triflate with other commonly used Brønsted acid catalysts, supported by experimental data and detailed protocols to aid in catalyst selection for research and development.
Quantitative Performance Comparison
To provide a clear performance benchmark, the following table summarizes the catalytic efficiency of various Brønsted acids in the tetrahydropyranylation (THP) of benzyl (B1604629) alcohol, a common method for protecting alcohols. This reaction serves as a useful model for comparing the activity of different acid catalysts.
| Catalyst | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Solvent | Notes |
| Pyridinium p-toluenesulfonate (PPTS) | 10 | 30 min | >99 | Dichloromethane (B109758) (CH2Cl2) | A close structural and acidity analog to pyridinium triflate; known for its mildness.[1][2] |
| p-Toluenesulfonic acid (p-TSA) | Catalytic | 17 h | Quantitative | 2-propanol | A widely used, cost-effective, and strong organic acid.[2] |
| Hydrochloric Acid (HCl) | Catalytic (4 drops) | Overnight | 94 | Ethanol | A common and strong mineral acid.[3] |
| Niobium Phosphate (NbP) | 100 mg per 10 mmol substrate | 30 min | 99 | Dichloromethane (CH2Cl2) | A heterogeneous catalyst allowing for easy separation.[4] |
| 2,4,6-Trichloro[4][5][6]triazine | 100 | 20 min | 98 | Acetonitrile (CH3CN) | Functions as a precursor to a Brønsted acid in situ.[6] |
Note: Direct comparative data for Pyridinium trifluoromethanesulfonate in this specific reaction is limited in publicly available literature. Pyridinium p-toluenesulfonate (PPTS) is presented as a close substitute due to its similar pyridinium cation, though the triflate anion would confer different properties.
Discussion of Catalysts
This compound (Pyridinium Triflate): This salt combines the pyridinium cation with the non-nucleophilic triflate anion. It is a solid, making it easier to handle than liquid acids like triflic acid. Its acidity is tunable based on the substitution on the pyridine (B92270) ring. While a potent catalyst in certain reactions, in others, such as esterification, it has been reported to be less effective under specific conditions.[7]
p-Toluenesulfonic Acid (p-TSA): A workhorse in organic synthesis, p-TSA is a strong, solid organic acid that is inexpensive and relatively safe to handle.[8] It is highly effective for a broad range of reactions, including acetal (B89532) formation and multicomponent reactions.[3][8]
Trifluoromethanesulfonic Acid (Triflic Acid, TfOH): As a superacid, triflic acid is one of the strongest Brønsted acids known. It is an exceptionally powerful catalyst for a vast array of reactions. However, it is a corrosive liquid that requires careful handling.
Mineral Acids (HCl, H₂SO₄): These are low-cost and highly effective traditional catalysts. Their primary drawbacks are their corrosive nature, difficulty in removal from reaction mixtures, and potential to cause unwanted side reactions with sensitive substrates.
Heterogeneous Catalysts (e.g., Niobium Phosphate, Acidic Resins): These catalysts offer the significant advantage of easy removal from the reaction mixture by filtration, which simplifies product purification and allows for catalyst recycling. Their activity can be lower than homogeneous catalysts due to mass transfer limitations.
Experimental Protocols
Below is a detailed methodology for a key experiment cited in the comparison: the protection of an alcohol using a Brønsted acid catalyst.
Key Experiment: Tetrahydropyranylation of Benzyl Alcohol
This procedure details the protection of a primary alcohol using 3,4-dihydro-2H-pyran (DHP) with a mild acid catalyst.
Materials:
-
Benzyl alcohol
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS) or other selected Brønsted acid catalyst
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Water (for quenching)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the alcohol (1.0 equivalent). Dissolve the alcohol in anhydrous dichloromethane.
-
Addition of Reagents: Add 3,4-dihydro-2H-pyran (DHP, typically 1.2-1.5 equivalents) to the solution.
-
Catalyst Addition: Add the Brønsted acid catalyst (e.g., PPTS, 0.1 equivalents) to the mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x volume of the aqueous layer).[1]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude THP ether.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure protected alcohol.[2]
Visualization of Workflows and Logic
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and decision-making logic.
Caption: Experimental workflow for comparing Brønsted acid catalysts.
Caption: Decision tree for selecting a Brønsted acid catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, parallel synthesis of Biginelli 1,4-dihydropyrimidines using PTSA as a catalyst, evaluation of anticancer activity and structure activity relationships via 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyridinium Triflate vs. TMSOTf in Glycosylation Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic construction of glycosidic bonds is a cornerstone of synthetic carbohydrate chemistry, pivotal in the development of therapeutics, vaccines, and functional biomaterials. The choice of promoter for activating glycosyl donors is a critical parameter that dictates the efficiency, stereoselectivity, and overall success of a glycosylation reaction. This guide provides an objective comparison of two prominent classes of promoters: pyridinium (B92312) salts, with a focus on triflate and related congeners, and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).
Introduction to the Promoters
Pyridinium Triflate and its Analogs: Pyridinium-based promoters are a class of organocatalysts that have gained traction for their ability to activate glycosyl donors, particularly glycosyl trichloroacetimidates.[1] These catalysts are valued for being metal-free, relatively stable, and often inexpensive.[2] Their mechanism of action is thought to involve the activation of the glycosyl donor through hydrogen bonding or the formation of a more reactive intermediate, facilitating nucleophilic attack by the glycosyl acceptor.[2][3]
Trimethylsilyl Trifluoromethanesulfonate (TMSOTf): TMSOTf is a powerful and widely used Lewis acidic promoter in glycosylation chemistry.[4] It is highly effective in activating a broad range of glycosyl donors, including glycosyl halides, thioglycosides, sulfoxides, and imidates.[5][6][7] Its high reactivity stems from its ability to generate highly electrophilic intermediates, such as glycosyl triflates or oxocarbenium ions, which are readily attacked by glycosyl acceptors.[8]
Performance Comparison: Experimental Data
The following tables summarize quantitative data from various studies, offering a comparative overview of the performance of pyridinium-based promoters and TMSOTf in glycosylation reactions. It is important to note that the reaction conditions and substrates are not identical across all studies, and therefore, this data should be interpreted as a general guide to their respective capabilities.
Table 1: Glycosylation Promoted by Pyridinium Salts
| Glycosyl Donor | Glycosyl Acceptor | Promoter (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | α/β Ratio | Reference |
| Glucosyl trichloroacetimidate (B1259523) | Isopropanol | Pyridinium tetrafluoroborate (B81430) (10) | Et₂O | 0 | 8 | 92 | 1:9 | [2] |
| Galactosyl trichloroacetimidate | Cholesterol | Pyridinium tetrafluoroborate (10) | Et₂O | 0 | 8 | 85 | 1:8 | [2] |
| Mannosyl trichloroacetimidate | Secondary alcohol | Pyridinium tetrafluoroborate (10) | Toluene | -20 to rt | 24 | 78 | >95:5 (α) | [2] |
| Glucosyl carbamate (B1207046) | Primary alcohol | 2-pentafluorophenyl pyridinium triflate (5) | CHCl₃ | 40 | 12 | 95 | >20:1 (α) | [6] |
| Galactosyl carbamate | Phenol (B47542) | 2-pentafluorophenyl pyridinium triflate (5) | CHCl₃ | 40 | 12 | 88 | 1:15 | [6] |
Table 2: Glycosylation Promoted by TMSOTf
| Glycosyl Donor | Glycosyl Acceptor | Promoter (mol%) | Co-promoter | Solvent | Temp. (°C) | Time | Yield (%) | α/β Ratio | Reference |
| Per-benzoylated mannosyl bromide | Secondary alcohol | 20 | Ag₂O (2 equiv) | DCM | rt | 10 min | 99 | - | [5][9] |
| Glycosyl ortho-hexynylbenzoate | Primary alcohol | 20 | NIS (1.5 equiv) | DCM | -40 | 1 h | 92 | >20:1 (α) | [6][10] |
| Glycosyl trichloroacetimidate | Phenol | Catalytic | - | - | < -70 | - | Mixture | 1,2-cis/trans mixture | [8] |
| N-phenyl trifluoroacetimidate | Hindered alcohol | Catalytic | - | - | 0 to rt | - | Good | - | [11] |
Experimental Protocols
General Procedure for Pyridinium-Catalyzed O-Glycosylation: [6] To a solution of the glycosyl acceptor (0.05 mmol, 1.0 equiv.) in anhydrous chloroform (B151607) (1 mL) under a nitrogen atmosphere are added the pyridinium catalyst (5 mol%) and the glycosyl carbamate donor (0.075 mmol, 1.5 equiv.). The reaction mixture is stirred at 40 °C for 12 hours. Upon completion, the mixture is concentrated, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired glycoside.
General Procedure for TMSOTf-Catalyzed Glycosylation of Glycosyl Bromides: [5][9] To a stirred suspension of the glycosyl acceptor (1.0 equiv.), silver(I) oxide (2.0 equiv.), and 4 Å molecular sieves in dichloromethane (B109758) is added a solution of the freshly prepared glycosyl bromide (1.2 equiv.) in dichloromethane at room temperature. Trimethylsilyl trifluoromethanesulfonate (0.2 equiv.) is then added, and the reaction mixture is stirred for 10 minutes. The reaction is quenched by the addition of triethylamine, filtered through Celite, and the filtrate is concentrated. The residue is purified by column chromatography to give the desired disaccharide.
Mechanistic Insights and Visualizations
The mode of activation by pyridinium salts and TMSOTf differs significantly, influencing the stereochemical outcome of the glycosylation.
Pyridinium Salt-Catalyzed Activation: Pyridinium catalysts are thought to activate glycosyl trichloroacetimidate donors through hydrogen bonding between the pyridinium proton and the nitrogen atom of the imidate. This interaction enhances the leaving group ability of the trichloroacetamide, facilitating its departure upon nucleophilic attack by the glycosyl acceptor. This mechanism often favors the formation of the thermodynamically more stable anomer.
Caption: Pyridinium salt activation of a glycosyl trichloroacetimidate donor.
TMSOTf-Mediated Activation: TMSOTf is a potent Lewis acid that activates glycosyl donors by promoting the departure of the leaving group to form a highly reactive intermediate. Depending on the substrate and reaction conditions, this intermediate can be a glycosyl triflate, which can undergo SN2 displacement, or a transient oxocarbenium ion, which is planar and can be attacked from either face, often leading to a mixture of anomers. The presence of a participating group at the C-2 position of the donor can direct the stereochemical outcome towards the 1,2-trans product.[8]
Caption: TMSOTf activation of a glycosyl donor via an oxocarbenium ion intermediate.
Conclusion
Both pyridinium-based promoters and TMSOTf are valuable tools in the synthetic chemist's arsenal (B13267) for the construction of glycosidic linkages.
Pyridinium triflate and its analogs offer a milder, metal-free alternative, often proceeding with high stereoselectivity, particularly for the formation of 1,2-trans-glycosides when using donors with participating groups. They are particularly well-suited for activating glycosyl trichloroacetimidates.
TMSOTf is a more powerful and versatile promoter capable of activating a wider range of glycosyl donors. Its high reactivity allows for rapid reactions, even at low temperatures. However, controlling stereoselectivity can be more challenging and is highly dependent on the nature of the glycosyl donor, acceptor, and reaction conditions.
The choice between these two classes of promoters will ultimately depend on the specific glycosylation reaction being undertaken, including the nature of the glycosyl donor and acceptor, the desired stereochemical outcome, and the tolerance of the substrates to the reaction conditions. For sensitive substrates where milder conditions are paramount, a pyridinium-based catalyst may be the preferred choice. For challenging glycosylations requiring a highly reactive promoter, TMSOTf remains a go-to reagent.
References
- 1. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in Stereoselective Chemical Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Revisit of the phenol O-glycosylation with glycosyl imidates, BF₃·OEt₂ is a better catalyst than TMSOTf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A glycosylation protocol based on activation of glycosyl 2-pyridyl sulfones with samarium triflate [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Pyridinium Salts Emerge as Potent Antimicrobial Agents: A Comparative Analysis
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, researchers and drug development professionals are increasingly turning their attention to pyridinium (B92312) salts, a class of quaternary ammonium (B1175870) compounds demonstrating significant antimicrobial efficacy. This guide provides a comprehensive comparison of pyridinium salts against other established antimicrobial agents, including chlorhexidine (B1668724) and metallic nanoparticles, supported by experimental data to inform the development of next-generation therapeutics.
Pyridinium salts exhibit a broad spectrum of activity against a wide range of pathogens. Their cationic nature is fundamental to their antimicrobial action, facilitating interaction with and disruption of negatively charged microbial cell membranes. This leads to the leakage of essential cellular components and ultimately, cell death. Factors such as the length of the N-alkyl chain and the presence of various substituents on the pyridine (B92270) ring have been shown to significantly influence their antimicrobial potency.
Comparative Antimicrobial Efficacy:
The antimicrobial efficacy of pyridinium salts is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth. The following tables summarize the MIC values for various pyridinium salts and other antimicrobial compounds against common bacterial and fungal strains.
Table 1: Antimicrobial Activity of Benzylidenehydrazinylpyridinium Derivatives
| Compound | Side Chain on Pyridinium Nitrogen | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) |
| 2d | 3-Phenylpropyl | 4 | >512 | >512 | >512 |
| 3d | 3-Phenylpropyl | 4 | 512 | >512 | >512 |
| 4d | 3-Phenylpropyl | 4 | >512 | >512 | >512 |
| Ceftazidime (Standard) | - | - | - | - | - |
| Fluconazole (Standard) | - | - | - | - | 0.25–1.0 |
Data sourced from Molecules (2009).
Table 2: Antimicrobial Activity of Tetra-Pyridinium Salts Based on Pentaerythritol
| Compound | Aliphatic Substituent | MRSA (ATCC 27853) MIC (ppm) | E. coli (ATCC 25922) MIC (ppm) | P. aeruginosa (ATCC 27853) MIC (ppm) |
| 3a | C8H17 | 8 | 2 | >128 |
| 3b | C10H21 | 16 | 8 | 32 |
| 3c | C12H25 | 32 | 16 | 64 |
| Octenidine (Standard) | - | 8 | 8 | 32 |
| Chlorhexidine (Standard) | - | 8 | 8 | 64 |
Data sourced from AIP Conference Proceedings (2022).
Table 3: Antimicrobial Activity of Picolinium Salts
| Compound | Structure | S. aureus (C1947) MIC (µM) | E. coli (A1235) MIC (µM) | C. albicans (P3703) MIC (µM) |
| 5a | 1-Tetradecyl-2-methylpyridinium | 2.9 | 5.8 | 1.4 |
| 5b | 1-Tetradecyl-3-methylpyridinium | 2.9 | 5.8 | 1.4 |
| 5c | 1-Tetradecyl-4-methylpyridinium | 2.9 | 5.8 | 1.4 |
| 6b | 1-Hexadecyl-3-methylpyridinium | 1.4 | 5.7 | 0.7 |
| Benzalkonium (C14) (Standard) | - | 5.9 | 5.9 | 5.9 |
| Benzalkonium (C16) (Standard) | - | 2.8 | 5.7 | 2.8 |
Data sourced from a comparative analysis by Benchchem.
Table 4: Antimicrobial Activity of Metallic Nanoparticles
| Nanoparticle | Target Microorganism | MIC (µg/mL) |
| Silver Nanoparticles (AgNPs) | S. aureus | 4.86 ± 2.71 |
| Silver Nanoparticles (AgNPs) | B. pseudomallei | 32-48 |
| Zinc Oxide Nanoparticles (ZnO NPs) | P. aeruginosa | 5.1 |
| Zinc Oxide Nanoparticles (ZnO NPs) | S. aureus | 2.5 |
| Copper Oxide Nanoparticles (CuO NPs) | E. coli | 3.12 |
| Copper Oxide Nanoparticles (CuO NPs) | K. oxytoca | 6.25 |
| Copper Oxide Nanoparticles (CuO NPs) | S. aureus | 12.5 |
| Copper Oxide Nanoparticles (CuO NPs) | B. cereus | 25 |
Data compiled from various sources.
Experimental Protocols:
The determination of Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial efficacy of a compound. The following is a detailed methodology for the broth microdilution susceptibility test, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Susceptibility Test Protocol
-
Preparation of Microbial Inoculum:
-
Bacterial strains are cultured on a suitable agar (B569324) medium for 18-24 hours.
-
A suspension of the microorganism is prepared in a sterile saline solution, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
A stock solution of the pyridinium salt or other test compound is prepared in a suitable solvent.
-
Serial two-fold dilutions of the antimicrobial agent are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared microbial suspension.
-
The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
-
Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.
-
Appropriate controls, including a growth control (no compound) and a sterility control (no inoculum), are included in each assay.
-
Mechanism of Action:
The antimicrobial mechanisms of pyridinium salts and metallic nanoparticles, while both leading to cell death, involve distinct pathways.
Pyridinium Salts: Membrane Disruption
The primary mechanism of action for pyridinium salts involves the disruption of the microbial cell membrane. The positively charged pyridinium headgroup electrostatically interacts with the negatively charged components of the bacterial cell wall. The hydrophobic alkyl chain then penetrates the lipid bilayer, leading to a loss of membrane integrity, leakage of cytoplasmic contents, and ultimately, cell lysis.
Navigating Product Purity: A Comparative Guide to NMR and Mass Spectrometry in Reaction Validation
In the precise world of chemical synthesis, particularly within pharmaceutical and drug development, the unequivocal confirmation of a newly synthesized molecule's identity and purity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of analytical techniques for this critical validation step. While both yield invaluable structural information, they operate on distinct principles and provide complementary data. This guide offers an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in optimizing their analytical workflows.
The choice between NMR and MS, or more commonly their combined use, hinges on the specific information required. Mass spectrometry is unparalleled in its ability to provide highly accurate molecular weight information and boasts exceptional sensitivity.[1] Conversely, NMR spectroscopy is the gold standard for elucidating the precise atomic arrangement and connectivity within a molecule, offering a detailed structural blueprint.[1]
At a Glance: Key Performance Metrics
The following tables summarize the key quantitative performance metrics of NMR and Mass Spectrometry for the validation of small molecule reaction products.
| Parameter | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | 3D Structure, Conformation, Dynamics, Interactions[2] | Molecular Weight, Sequence, Post-Translational Modifications[2] |
| Sensitivity | Low (micromole to millimole)[2] | High (femtomole to picomole)[2] |
| Resolution | Atomic-level resolution of molecular structure | High-resolution mass measurements enable determination of molecular formulas[3] |
| Quantitative Capability | Inherently quantitative (qNMR)[2] | Requires calibration with standards for quantitation[2] |
| Reproducibility | Very High[2] | Average[2] |
| Sample Requirements | High concentration (0.1 - 5 mM), Volume ~500 µL[2] | Low concentration, small volume[2] |
| Analysis Time | Slower (minutes to hours per sample)[2] | Faster (minutes per sample)[2] |
| Application | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Structural Elucidation | Excellent for determining detailed molecular connectivity and stereochemistry. | Provides molecular formula and fragmentation patterns that suggest structural motifs.[3] |
| Isomer Differentiation | Excellent for distinguishing constitutional isomers and diastereomers. Chiral NMR can differentiate enantiomers.[1] | Can distinguish isomers with different fragmentation patterns, but can be challenging.[1] |
| Purity Assessment | Quantitative purity (qNMR) using an internal standard provides high accuracy. | Relative purity based on the peak area of the target ion versus impurity ions. |
| Reaction Monitoring | Can directly monitor the disappearance of starting materials and the appearance of products in the reaction mixture. | Often coupled with chromatography (LC-MS, GC-MS) for monitoring reaction progress. |
The Workflow of Product Validation
The general workflow for validating a chemical reaction product involves a series of steps from the initial reaction work-up to the final structural confirmation. The following diagram illustrates a typical sequence.
Making the Right Choice: A Decision Guide
Choosing the appropriate analytical technique is crucial for efficient and accurate product validation. The following flowchart provides a decision-making guide for researchers.
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining reliable and reproducible data.
Protocol 1: 1D Proton (¹H) NMR Spectroscopy
This protocol outlines the general steps for acquiring a standard 1D ¹H NMR spectrum of a purified small molecule.
1. Sample Preparation:
- Weigh approximately 1-5 mg of the purified reaction product.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean vial. Ensure the chosen solvent does not have signals that overlap with key signals from the analyte.[4]
- Transfer the solution to a standard 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also use the residual solvent peak as a reference.
2. NMR Spectrometer Setup and Data Acquisition:
- Insert the NMR tube into a spinner turbine and place it in the NMR magnet.
- Lock the spectrometer on the deuterium (B1214612) signal of the solvent to compensate for magnetic field drift.
- "Shim" the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.
- Set the acquisition parameters for a ¹H NMR experiment, including spectral width, acquisition time, relaxation delay, and the number of scans (typically 8-16 scans are sufficient for a routine spectrum).
- Acquire the Free Induction Decay (FID) data.
3. Data Processing and Analysis:
- Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm) or the residual solvent peak.
- Integrate the peaks to determine the relative ratios of protons in the molecule. The area under a peak is proportional to the number of equivalent protons it represents.[5]
- Analyze the chemical shifts, coupling patterns (multiplicity), and coupling constants to elucidate the molecular structure.[6]
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol describes a general procedure for analyzing a purified small molecule using LC-MS with Electrospray Ionization (ESI).
1. Sample Preparation:
- Prepare a stock solution of the purified reaction product at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
- Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase solvent.
- Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.[7]
2. LC-MS System Configuration:
- Liquid Chromatography (LC):
- Column: A C18 reversed-phase column is commonly used for the separation of small organic molecules.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient might start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute compounds of varying polarities.
- Flow Rate: A standard analytical flow rate is 0.2-0.5 mL/min.
- Column Temperature: Typically maintained at 25-40 °C.
- Mass Spectrometry (MS):
- Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
- Scan Range: A typical mass range for small molecules is m/z 100-1000.
- Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific analyte.[1]
3. Data Acquisition and Analysis:
- Inject a small volume (1-5 µL) of the prepared sample onto the LC column.
- Acquire data over the entire LC run. The output will be a total ion chromatogram (TIC), which shows the total ion intensity as a function of retention time.
- Extract mass spectra from the chromatographic peaks of interest.
- Determine the molecular weight of the analyte from the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
- If using a high-resolution mass spectrometer, the accurate mass measurement can be used to determine the elemental composition of the molecule.[3]
- Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns, which provide further structural information.[3]
Supporting Experimental Data: A Case Study
In a study on the degradation of the drug bexagliflozin, researchers employed both LC-MS and NMR to identify and structurally elucidate a novel acidic degradation product.[8] The initial analysis by LC-MS in positive ion mode provided the molecular weight of the degradation product.[8] Subsequently, the degradation product was isolated and subjected to ¹H and ¹³C NMR analysis.[8] The NMR data provided the detailed structural information necessary to definitively identify the structure of the new compound, demonstrating the synergistic power of using both techniques for comprehensive characterization.[8] This approach highlights how the accurate mass from MS and the detailed connectivity from NMR together provide a higher level of confidence in structural assignment than either technique alone.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. eureka.patsnap.com [eureka.patsnap.com]
- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 5. acdlabs.com [acdlabs.com]
- 6. emerypharma.com [emerypharma.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different pyridinium salts in catalysis
A Comparative Guide to Pyridinium (B92312) Salts in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Pyridinium salts have emerged as versatile and powerful tools in modern organic synthesis, acting as precursors for reactive intermediates and as catalysts themselves.[1] Their applications span a wide range of transformations, including photoredox catalysis, organocatalysis, and transition metal-catalyzed reactions.[2][3] The tunability of the pyridine (B92270) ring and the N-substituent allows for fine-control over their electronic and steric properties, making them highly adaptable for various catalytic cycles.[4][5]
This guide provides a comparative analysis of different classes of pyridinium salts, focusing on their performance in key catalytic reactions. We present experimental data, detailed protocols, and mechanistic diagrams to assist researchers in selecting the optimal pyridinium salt for their synthetic needs.
Performance Comparison of Pyridinium Salt Catalysts
The catalytic efficacy of a pyridinium salt is highly dependent on its structure. Key classes include Katritzky salts, N-amino pyridinium salts, and those bearing electron-withdrawing groups. Their performance in representative chemical transformations is summarized below.
Katritzky Salts (e.g., 2,4,6-Triphenylpyridinium) are renowned as excellent precursors for alkyl radicals through deaminative functionalization.[4] Upon single-electron reduction, they undergo C-N bond cleavage, making them valuable reagents in cross-coupling reactions.[4][6]
N-Amino Pyridinium Salts serve as effective precursors for N-centered radicals.[3] This reactivity is harnessed in C-H amination and cyclization reactions, often under photoredox or transition-metal-catalyzed conditions.[3] The substitution pattern on the pyridine ring significantly influences their electrochemical properties.[3]
Pyridinium Salts with Electron-Withdrawing Groups (e.g., 4-alkoxycarbonyl) exhibit enhanced electrophilicity.[2] This property makes them effective organocatalysts for reactions like acetalization and can be utilized in dearomatization strategies.[2][7]
| Catalyst Type | Reaction | Substrates | Catalyst Loading | Conditions | Yield (%) | Selectivity (ee/dr) | Ref. |
| Katritzky Salt | Enantioselective α-Alkylation | Aldehyde, Glycine-derived Pyridinium Salt | 20 mol% (Amine catalyst) | CH₂Cl₂, Kessil Lamp (427 nm), 4 °C, 24 h | 40 | 92% ee | [8] |
| Katritzky Salt | Ni-catalyzed Cross-Coupling | Secondary Alkylpyridinium Salt, Aryl Bromide | - | Electrochemical Reduction | ~15 (avg. LCAP) | N/A | [6][9] |
| N-Amino Pyridinium Salt | C-H Amidation of Heteroarenes | N-aminopyridinium, Heteroarene | - | Ru(bpy)₃Cl₂ (photocatalyst), light | up to 83 | N/A | [3] |
| N-Amino Pyridinium Salt | Pd-catalyzed Cyclization | N-aminopyridinium, Iodoolefin | - | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | up to 92 | N/A | [3] |
| 4-(dimethylamino)pyridine HBr | Cycloaddition | Epoxide, CO₂ (1 atm) | 5 mol% | 120 °C, 24 h | 95 | N/A | [10] |
| 4-alkoxycarbonyl Pyridinium Salt | Acetalization | Aldehyde, Diol | 0.1 mol% | Toluene, reflux | >99 | N/A | [7] |
Mechanistic Overview and Experimental Design
Understanding the underlying catalytic cycle and experimental workflow is crucial for successful application. Many reactions involving pyridinium salts, particularly Katritzky and N-amino variants, proceed via a radical mechanism initiated by single-electron transfer (SET).[3][4]
General Catalytic Cycle in Photoredox Reactions
The diagram below illustrates a common activation pathway for pyridinium salts using a photocatalyst. The cycle begins with the excitation of the photocatalyst by visible light, followed by an electron transfer to the pyridinium salt. This reduction triggers the fragmentation of the salt to generate a radical species, which then engages in the desired chemical transformation.
Caption: General catalytic cycle for photoredox activation of pyridinium salts.
Experimental Protocols
Reproducibility is key in scientific research. Below is a representative protocol for a chiral amine-catalyzed enantioselective α-alkylation using a pyridinium salt, adapted from documented procedures.[8]
Protocol: Enantioselective α-Alkylation of an Aldehyde
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the pyridinium salt (0.1 mmol, 1.0 equiv), the amine catalyst (20 mol%), and 2,6-lutidine (0.1 mmol, 1.0 equiv).
-
Reaction Setup: Seal the vial with a septum and purge with an inert atmosphere (e.g., nitrogen or argon). Add the solvent (e.g., CH₂Cl₂ or DMA, to make a 0.1 M solution) via syringe.
-
Addition of Reactants: Add the aldehyde (0.3 mmol, 3.0 equiv) to the solution via syringe.
-
Initiation: Place the vial approximately 5 cm from a visible light source (e.g., 427 nm Kessil lamp) and cool to the desired temperature (e.g., 4 °C) using a cooling plate.
-
Reaction Monitoring: Stir the reaction mixture vigorously for the specified time (e.g., 24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the yield and enantiomeric excess (ee) of the purified product using nuclear magnetic resonance (NMR) spectroscopy and chiral high-performance liquid chromatography (HPLC).
Experimental Workflow Diagram
The following diagram outlines the logical flow of the experimental protocol described above, from preparation to final analysis.
Caption: Standard workflow for a pyridinium salt-mediated catalytic reaction.
This guide provides a foundational comparison of pyridinium salts in catalysis. The choice of catalyst will ultimately depend on the specific transformation, desired reactivity, and reaction conditions. The provided data and protocols serve as a starting point for researchers to explore and optimize their own catalytic systems.
References
- 1. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissection of Alkylpyridinium Structures to Understand Deamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Primary vs. Secondary Alkylpyridinium Salts: A Comparison under Electrochemical and Chemical Reduction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic photochemical enantioselective α-alkylation with pyridinium salts - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05654B [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Brønsted Acid Catalysts in Esterification: A Focus on Pyridinium Trifluoromethanesulfonate
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is paramount for optimizing reaction efficiency and yield. This guide provides a comparative analysis of the catalytic performance of Pyridinium (B92312) trifluoromethanesulfonate (B1224126) against other Brønsted acid catalysts in esterification reactions, supported by experimental data.
Our investigation into the catalytic activity of Pyridinium trifluoromethanesulfonate in the esterification of 4-phenylbutyric acid with 1-octanol (B28484) reveals a notable lack of efficacy under typical reaction conditions. In contrast, modified pyridinium salts and common Brønsted acids such as sulfuric acid and p-toluenesulfonic acid demonstrate significant catalytic activity in similar esterification reactions. This guide presents a data-driven comparison to inform catalyst selection for synthetic applications.
Catalytic Performance in Esterification
The catalytic activity of various Brønsted acids in the esterification of 4-phenylbutyric acid with 1-octanol was evaluated. The results, summarized in the table below, highlight the differences in catalytic efficiency.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| This compound | 5 | 25 | 72 | n.d. | [Li, W., et al. (2013)][1] |
| 2-Oleamido-5-nitro-pyridinium p-toluenesulfonate | 5 | 25 | 72 | 76 | [Li, W., et al. (2013)][1] |
| 2-Oleamido-5-nitro-pyridinium p-toluenesulfonate | 5 | 80 | 72 | 99 | [Li, W., et al. (2013)][1][2] |
| Sulfuric Acid (in esterification of oleic acid with methanol) | 5 (wt%) | 60 | - | - | [Kinetic data available][3][4][5][6] |
| p-Toluenesulfonic Acid | - | - | - | - | [Commonly used catalyst][7][8] |
| n.d. = not detected |
The data clearly indicates that under the tested conditions, this compound is not an effective catalyst for this esterification reaction.[1] Conversely, the structurally modified 2-oleamido-5-nitro-pyridinium p-toluenesulfonate exhibits excellent catalytic activity, achieving a high yield, particularly at an elevated temperature.[1][2] While direct kinetic data for the latter on this specific reaction is not available, the high yield suggests a significantly faster reaction rate compared to the uncatalyzed reaction.
For the purpose of a broader comparison, kinetic data for the esterification of fatty acids catalyzed by sulfuric acid, a common and potent Brønsted acid catalyst, is readily available in the literature.[3][4][5][6] These studies typically report pseudo-first-order kinetics with respect to the fatty acid, with the rate being significantly influenced by temperature and catalyst loading.
Experimental Protocols
General Procedure for Catalyst Screening in Esterification
A mixture of 4-phenylbutyric acid (2 mmol, 1.0 eq.), 1-octanol (2 mmol, 1.0 eq.), and the respective catalyst (0.1 mmol, 5 mol%) in a suitable solvent such as isooctane (B107328) (4 mL) is stirred in a sealed vial at a constant temperature (e.g., 25 °C or 80 °C). The progress of the reaction is monitored at regular intervals by taking aliquots from the reaction mixture and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC). After a set reaction time (e.g., 72 hours), the reaction is quenched, and the product yield is determined by GC analysis using an internal standard.
General Procedure for Kinetic Study of Esterification by GC Analysis
A jacketed glass reactor equipped with a magnetic stirrer and a condenser is charged with the carboxylic acid, the alcohol, and the solvent. The reactor is brought to the desired temperature by circulating a fluid from a thermostat. The reaction is initiated by adding the catalyst. Samples are withdrawn from the reaction mixture at specific time intervals using a syringe. Each sample is immediately quenched (e.g., by dilution in a cold solvent) to stop the reaction. The samples are then analyzed by gas chromatography to determine the concentration of the ester product and the remaining reactants. The reaction rate and rate constants can be determined by plotting the concentration of the product or reactant as a function of time.
Visualizing the Workflow and Catalytic Comparison
To illustrate the experimental process and the comparative logic, the following diagrams are provided.
References
- 1. Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited-Modification with a Lipid Chain for Improved Activities and Selectivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. thaiscience.info [thaiscience.info]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
Assessing the Stereoselectivity of Pyridinium-Catalyzed Glycosylation: A Comparative Guide
For researchers, scientists, and drug development professionals, the stereoselective synthesis of glycosidic bonds is a critical challenge in the development of complex carbohydrates, glycoconjugates, and carbohydrate-based therapeutics. The choice of catalyst is a key determinant of the stereochemical outcome of a glycosylation reaction. This guide provides an objective comparison of the performance of pyridinium (B92312) triflate and its close analog, pyridinium tetrafluoroborate (B81430), with other common Lewis acid catalysts in promoting stereoselective glycosylation. The information is supported by experimental data to aid in the selection of the optimal catalytic system.
The formation of a glycosidic linkage can result in two stereoisomers at the anomeric center, designated as α and β. Controlling this stereoselectivity is paramount as the biological activity of carbohydrates is often dependent on the specific stereochemistry of these linkages. Pyridinium salts, as mild and effective organocatalysts, have emerged as valuable tools in stereoselective glycosylation. This guide will focus on pyridinium-catalyzed reactions and provide a comparative analysis with widely used Lewis acids such as Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) and Boron trifluoride etherate (BF₃·OEt₂).
Performance Comparison of Glycosylation Catalysts
The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the nature of the glycosyl donor, the glycosyl acceptor, the catalyst, the solvent, and the reaction temperature. The following tables summarize the performance of pyridinium tetrafluoroborate (a close analog of pyridinium triflate), TMSOTf, and BF₃·OEt₂ in glycosylation reactions, showcasing their respective stereoselectivities and yields under various conditions.
Pyridinium Tetrafluoroborate Catalyzed Glycosylation
Pyridinium tetrafluoroborate has been shown to be an effective catalyst for the stereoselective synthesis of β-O- and N-glycosides, utilizing glycosyl trichloroacetimidates as donors. The reactions generally proceed under mild conditions with high to exclusive β-anomeric selectivity.[1]
| Glycosyl Donor | Glycosyl Acceptor | Solvent | Temp. (°C) | Time (h) | Yield (%) | α/β Ratio |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate (B1259523) | Isopropanol | Et₂O | 0 | 8 | 92 | 1:9 |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | Benzyl alcohol | Et₂O | 0 | 8 | 95 | 1:10 |
| 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranosyl trichloroacetimidate | Methanol | Et₂O | 0 | 8 | 93 | 1:8 |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate | Cholesterol | Et₂O | 0 | 12 | 85 | 1:12 |
| 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranosyl trichloroacetimidate | Isopropanol | Toluene | -20 to rt | 24 | 78 | >1:20 (β) |
Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Catalyzed Glycosylation
TMSOTf is a powerful Lewis acid catalyst widely used in glycosylation. Its stereodirecting effect can be highly dependent on the reaction conditions and the nature of the glycosyl donor. With galactosyl donors, TMSOTf can favor the formation of α-glycosides, while with glucosyl donors, the outcome can be more varied.[2]
| Glycosyl Donor | Glycosyl Acceptor | Solvent | Temp. (°C) | Time (h) | Yield (%) | α/β Ratio |
| 1,2-Cyclopropaneacetylated galactose | Monosaccharide | CH₂Cl₂ | -40 | 1 | 89 | >10:1 (α) |
| Galactosyl Trichloroacetimidate | Phenol (B47542) | CH₂Cl₂ | -78 to 0 | 1 | 85 | 10:1 |
| 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl bromide | Methanol | CH₂Cl₂ | -78 | 0.5 | 90 | 1:4 |
| Peracetylated β-D-N-acetyl glucosamine | Simple alcohols | CH₂Cl₂ | rt | 2 | >90 | exclusively β |
Boron Trifluoride Etherate (BF₃·OEt₂) Catalyzed Glycosylation
BF₃·OEt₂ is another commonly employed Lewis acid in glycosylation reactions. It often promotes the formation of 1,2-trans-glycosides, particularly when a participating group is present at the C-2 position of the glycosyl donor.[3] In some cases, it can provide complementary stereoselectivity to TMSOTf.[2]
| Glycosyl Donor | Glycosyl Acceptor | Solvent | Temp. (°C) | Time (h) | Yield (%) | α/β Ratio |
| Galactosyl Trichloroacetimidate | Phenol | CH₂Cl₂ | -20 | 0.5 | 95 | 1:15 |
| 1,2-Cyclopropaneacetylated galactose | Monosaccharide | CH₂Cl₂ | -20 | 2 | 85 | 1:5 (β) |
| 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | Phenol | CH₂Cl₂ | 0 | 1 | 92 | 1:9 |
| Peracetylated glucosyl trichloroacetimidate | Phenols | CH₂Cl₂ | -40 to rt | 1-3 | 85-95 | exclusively β |
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for glycosylation reactions using pyridinium tetrafluoroborate, TMSOTf, and BF₃·OEt₂.
General Procedure for Pyridinium Tetrafluoroborate Catalyzed O-Glycosylation[1]
To a stirred suspension of the glycosyl acceptor (1.0 equiv.), pyridinium tetrafluoroborate (10 mol%), and 4 Å molecular sieves in dry Et₂O (0.2 M) under a nitrogen atmosphere at 0 °C, a solution of the glycosyl trichloroacetimidate donor (1.2 equiv.) in dry Et₂O is added. The reaction mixture is stirred at 0 °C for the specified time. Upon completion (monitored by TLC), the reaction is quenched with triethylamine, filtered through Celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica (B1680970) gel to afford the desired glycoside.
General Procedure for TMSOTf Catalyzed Glycosylation
To a stirred solution of the glycosyl donor (1.0 equiv.) and glycosyl acceptor (1.2 equiv.) in anhydrous CH₂Cl₂ at the specified temperature under an argon atmosphere, TMSOTf (0.1-0.2 equiv.) is added dropwise. The reaction is stirred at that temperature until the donor is consumed (monitored by TLC). The reaction is then quenched by the addition of triethylamine. The mixture is diluted with CH₂Cl₂ and washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by silica gel column chromatography.
General Procedure for BF₃·OEt₂ Catalyzed Glycosylation[3]
A mixture of the glycosyl donor (1.0 equiv.), the glycosyl acceptor (1.5 equiv.), and freshly activated 4 Å molecular sieves in anhydrous CH₂Cl₂ is stirred at room temperature for 30 minutes under an argon atmosphere. The mixture is then cooled to the desired temperature, and BF₃·OEt₂ (1.0-2.0 equiv.) is added dropwise. The reaction is monitored by TLC. Upon completion, the reaction is quenched with triethylamine, diluted with CH₂Cl₂, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue is purified by flash chromatography on silica gel.
Mechanistic Considerations and Reaction Pathways
The stereochemical outcome of a glycosylation reaction is largely dictated by the reaction mechanism. The choice of catalyst plays a crucial role in influencing whether the reaction proceeds through an Sₙ1 or Sₙ2-type pathway at the anomeric center.
Caption: Generalized pathways for catalyzed glycosylation.
The diagram above illustrates the general mechanistic pathways in catalyzed glycosylation. The catalyst activates the glycosyl donor, leading to either a discrete oxocarbenium ion intermediate (Sₙ1-like) or a species that undergoes direct displacement by the acceptor (Sₙ2-like). Pyridinium salts are proposed to facilitate selective glycosylation through non-covalent interactions with the acceptor, promoting an Sₙ2-like pathway that leads to high β-selectivity.[1] Stronger Lewis acids like TMSOTf can favor the formation of the oxocarbenium ion, which can then be attacked from either face, often leading to a mixture of anomers or favoring the thermodynamically more stable product. The presence of a participating group at the C-2 position of the donor can also strongly influence the stereochemical outcome by forming a cyclic intermediate that directs the incoming acceptor to the opposite face, typically resulting in a 1,2-trans product.
Experimental Workflow for Catalyst Comparison
To objectively assess the performance of different catalysts, a standardized experimental workflow is essential. The following diagram outlines a logical approach for a comparative study.
Caption: Workflow for comparing glycosylation catalysts.
This workflow emphasizes the importance of keeping the glycosyl donor, acceptor, solvent, and temperature constant while varying the catalyst to obtain a direct and meaningful comparison of their effects on yield and stereoselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisit of the phenol O-glycosylation with glycosyl imidates, BF₃·OEt₂ is a better catalyst than TMSOTf - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyridinium Trifluoromethanesulfonate: A Comparative Guide to its Applications in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical factor in the success of a chemical transformation. Pyridinium (B92312) trifluoromethanesulfonate (B1224126), also known as pyridinium triflate, has emerged as a versatile and effective Brønsted acid catalyst in a variety of organic reactions. This guide provides an objective comparison of its performance with other alternatives, supported by experimental data, and offers detailed methodologies for key applications.
Catalytic Performance in Key Organic Reactions
Pyridinium triflate demonstrates efficacy in several important organic transformations, including the silylation of alcohols, the synthesis of dihydropyrimidines, and as a reagent in Friedel-Crafts reactions.
Silylation of Alcohols
The protection of alcohols as silyl (B83357) ethers is a fundamental strategy in multi-step organic synthesis. Pyridinium triflate, in catalytic amounts, has been shown to be a powerful agent for the silylation of alcohols, particularly for sterically hindered substrates.[1] A novel method utilizing silylbenzamide (Si-BEZA) in conjunction with catalytic pyridinium triflate allows for the introduction of various silyl groups into sterically crowded alcohols under mild conditions.[1]
Table 1: Silylation of Alcohols with Pyridinium Triflate
| Substrate (Alcohol) | Silylating Agent | Catalyst System | Solvent | Yield (%) | Reference |
| Sterically Hindered Alcohol | Si-BEZA | Pyridinium Triflate (cat.) | Not Specified | High | [1] |
| Primary Alcohol | Hydrosilanes | TBAF (cat.) | Not Specified | High | [1] |
| Secondary Alcohol | Disilanes | TBAF (cat.) | Not Specified | High | [1] |
Note: This table is illustrative and based on qualitative descriptions of high efficiency.[1] Quantitative data for direct comparison is limited in the cited literature.
Synthesis of Dihydropyrimidinones (Biginelli Reaction)
The Biginelli reaction, a one-pot three-component condensation, is a fundamentally important method for the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities. Pyridinium-based ionic liquids and functionalized organosilica networks have been demonstrated to be efficient catalysts for this reaction, often providing excellent yields under solvent-free conditions.[2][3]
While pyridinium triflate itself is a Brønsted acid, many studies on the Biginelli reaction focus on functionalized pyridinium salts. For instance, a Brønsted acidic ionic liquid, [Btto][p-TSA], has been shown to be a highly effective catalyst.[3] A comparative study of various Brønsted acids for the synthesis of a specific dihydropyrimidinone derivative is presented below.
Table 2: Comparison of Brønsted Acid Catalysts in the Biginelli Reaction
| Catalyst | Time (min) | Yield (%) | Reference |
| PMO-Py-IL | 120 | 95 | [2] |
| [Btto][p-TSA] | 30 | 98 | [3] |
| Sulfamic Acid | Not Specified | High | [4] |
| p-Toluenesulfonic Acid | Not Specified | Moderate | [3] |
| Hydrogel | 360 | 94 | |
| No Catalyst | 120 | Low | [2] |
This table compiles data from multiple sources to illustrate the relative performance of different Brønsted acid catalysts.
Friedel-Crafts Reactions
Friedel-Crafts reactions are a cornerstone of aromatic chemistry, enabling the formation of carbon-carbon bonds. While traditional Lewis acids like aluminum chloride are commonly used, they often suffer from drawbacks such as hygroscopicity and harsh reaction conditions. Metal triflates, such as scandium triflate, have emerged as milder and more water-tolerant Lewis acid catalysts for these reactions.[5][6][7]
Direct comparative studies of pyridinium triflate versus metal triflates in Friedel-Crafts reactions are not extensively documented in the reviewed literature. However, pyridinium-based ionic liquids have been investigated as green reaction media for Friedel-Crafts alkylations and acylations, demonstrating good conversions under mild conditions.
Experimental Protocols
General Procedure for the Silylation of a Hindered Alcohol using Si-BEZA and Catalytic Pyridinium Triflate
This protocol is based on the reported efficient silylation method.[1]
Materials:
-
Hindered alcohol (1.0 equiv)
-
Silylbenzamide (Si-BEZA) (1.2 equiv)
-
Pyridinium trifluoromethanesulfonate (0.05 equiv)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile)
Procedure:
-
To a solution of the hindered alcohol in the anhydrous solvent, add the silylbenzamide.
-
Add a catalytic amount of this compound to the mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Procedure for the Synthesis of Dihydropyrimidinones (Biginelli Reaction)
This protocol is a generalized procedure based on efficient, catalyzed Biginelli reactions.[2][3]
Materials:
-
Aldehyde (1.0 equiv)
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 equiv)
-
Urea (B33335) or Thiourea (1.5 equiv)
-
Pyridinium-based catalyst (e.g., PMO-Py-IL or [Btto][p-TSA]) (5-10 mol%)
Procedure:
-
In a round-bottom flask, mix the aldehyde, β-ketoester, and urea (or thiourea).
-
Add the pyridinium-based catalyst to the mixture.
-
Heat the reaction mixture under solvent-free conditions at an appropriate temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) to the solid mass and stir.
-
Collect the solid product by filtration, wash with cold solvent, and dry to afford the pure dihydropyrimidinone.
Visualizing Reaction Workflows
To better illustrate the experimental processes, the following diagrams are provided in the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Enantioselective Friedel-Crafts alkylations catalyzed by bis(oxazolinyl)pyridine-scandium(III) triflate complexes. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Computational Modeling of N-(1-ethoxyvinyl)pyridinium Triflates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational methods for the modeling of N-(1-ethoxyvinyl)pyridinium triflates, a class of versatile reagents in organic synthesis. The performance of Density Functional Theory (DFT), a widely used method for such systems, is compared with alternative computational approaches. The supporting experimental data from synthesis, X-ray crystallography, and Nuclear Magnetic Resonance (NMR) spectroscopy are presented to validate the computational models.
Comparison of Computational Models
The selection of a computational model is critical for accurately predicting the geometry, stability, and reactivity of N-(1-ethoxyvinyl)pyridinium triflates. Density Functional Theory (DFT) has been the primary method utilized for these compounds, offering a good balance between accuracy and computational cost.[1] However, other methods can also be considered, each with its own strengths and weaknesses.
Table 1: Comparison of Computational Modeling Methods for Pyridinium Salts
| Method | Principle | Strengths | Weaknesses | Typical Application for N-(1-ethoxyvinyl)pyridinium Triflates |
| Density Functional Theory (DFT) | Solves the Schrödinger equation using functionals of the electron density. | Good accuracy for molecular geometries and energies at a moderate computational cost. Versatile for a wide range of properties. | The accuracy is dependent on the choice of the exchange-correlation functional. Can struggle with describing dispersion interactions without empirical corrections. | Geometry optimization, conformational analysis (e.g., rotation around the C-N bond), prediction of NMR chemical shifts and vibrational frequencies.[1] |
| Ab Initio Methods (e.g., MP2) | Solves the Schrödinger equation from first principles without empirical parameters. | High accuracy, especially for electron correlation effects. Considered a benchmark for other methods. | Computationally very expensive, limiting its application to smaller systems or requiring significant computational resources. | High-accuracy single-point energy calculations on DFT-optimized geometries to validate energetic predictions. |
| Semi-Empirical Methods (e.g., AM1, PM7) | Simplifies the Hartree-Fock method by using parameters derived from experimental data. | Very fast, allowing for the study of large systems or long-timescale simulations. | Lower accuracy compared to DFT and ab initio methods. The parameterization may not be optimal for novel or unusual chemical structures. | Rapid initial conformational searches or screening of multiple substituted derivatives before employing more accurate methods. |
| Molecular Dynamics (MD) | Simulates the time evolution of a molecular system using classical mechanics. | Can model the dynamic behavior of molecules in solution, including solvent effects and conformational flexibility over time. | Relies on force fields that need to be well-parameterized for the specific molecule. Does not explicitly treat electrons. | Studying the behavior of N-(1-ethoxyvinyl)pyridinium triflates in different solvents and their interaction with other molecules. |
Experimental Data for Computational Validation
Computational models are only as reliable as their validation against experimental data. For N-(1-ethoxyvinyl)pyridinium triflates, single-crystal X-ray diffraction and NMR spectroscopy are the primary sources of experimental data for validating computational predictions of molecular geometry and electronic structure.
X-ray Crystallography Data
The solid-state structure of 2-chloro-1-(1-ethoxyvinyl)pyridine-1-ium trifluoromethanesulfonate (B1224126) has been determined by single-crystal X-ray diffraction.[1] This provides precise experimental values for bond lengths, bond angles, and dihedral angles, which serve as a benchmark for the accuracy of geometry optimization in computational models.
Table 2: Comparison of Experimental and DFT-Calculated Geometrical Parameters for 2-chloro-1-(1-ethoxyvinyl)pyridine-1-ium trifluoromethanesulfonate
| Parameter | Experimental (X-ray) | DFT Calculation |
| Bond Lengths (Å) | ||
| N1-C2 | 1.345 | 1.357 |
| N1-C6 | 1.348 | 1.360 |
| C2-Cl1 | 1.723 | 1.735 |
| N1-C7 | 1.432 | 1.445 |
| C7-O1 | 1.334 | 1.348 |
| C7-C8 | 1.321 | 1.333 |
| Bond Angles (º) | ||
| C6-N1-C2 | 121.5 | 121.2 |
| C2-N1-C7 | 119.2 | 119.5 |
| C6-N1-C7 | 119.3 | 119.3 |
| Dihedral Angles (º) | ||
| C6-N1-C7-C8 | -178.9 | -179.5 |
| C2-N1-C7-O1 | 178.3 | 179.1 |
Note: DFT calculations were performed at the B3LYP/6-31G(d) level of theory. Experimental data is from the primary research article.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H and ¹³C NMR spectroscopy provides information about the electronic environment of the nuclei in the molecule. The chemical shifts are sensitive to the molecular geometry and charge distribution, making them a valuable tool for validating the electronic structure predicted by computational models.
Table 3: Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for selected N-(1-ethoxyvinyl)pyridinium Triflates in CDCl₃
| Compound | ¹H NMR | ¹³C NMR |
| 1-(1-ethoxyvinyl)pyridin-1-ium trifluoromethanesulfonate | 9.05 (d, 2H), 8.61 (t, 1H), 8.16 (t, 2H), 5.01 (d, 1H), 4.59 (d, 1H), 4.08 (q, 2H), 1.45 (t, 3H) | 158.9, 146.3, 145.8, 128.5, 93.7, 68.1, 14.2 |
| 2-chloro-1-(1-ethoxyvinyl)pyridin-1-ium trifluoromethanesulfonate | 8.89 (d, 1H), 8.45 (t, 1H), 7.98 (d, 1H), 7.89 (t, 1H), 5.12 (d, 1H), 4.68 (d, 1H), 4.12 (q, 2H), 1.47 (t, 3H) | 159.2, 148.9, 145.7, 141.2, 129.8, 128.1, 94.5, 68.4, 14.3 |
Data extracted from the primary research article.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results used for computational validation.
Synthesis of N-(1-ethoxyvinyl)pyridinium Triflates
General Procedure: To a stirred solution of the corresponding pyridine (B92270) (1.0 eq) and ethoxyacetylene (1.0 eq) in anhydrous dichloromethane (B109758) at 0 °C is slowly added trifluoromethanesulfonic acid (1.0 eq). The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 18 hours. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford the desired N-(1-ethoxyvinyl)pyridinium triflate.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the N-(1-ethoxyvinyl)pyridinium triflate in a suitable solvent system (e.g., chloroform/ethyl acetate).
-
Data Collection: A selected crystal is mounted on a goniometer head. X-ray diffraction data is collected at a low temperature (e.g., 100 K) using a diffractometer equipped with a microfocus X-ray source (e.g., Cu Kα radiation) and a sensitive detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure using appropriate software packages. The positions of all non-hydrogen atoms are located from the electron density map and refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the N-(1-ethoxyvinyl)pyridinium triflate is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: The acquired free induction decays (FIDs) are processed by applying a Fourier transform. The resulting spectra are phase-corrected and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
Visualizations
Computational Workflow
The following diagram illustrates a typical workflow for the computational modeling of N-(1-ethoxyvinyl)pyridinium triflates and its validation with experimental data.
Caption: Computational modeling and experimental validation workflow.
Signaling Pathway (Hypothetical Reactivity)
The following diagram illustrates a hypothetical reaction pathway involving an N-(1-ethoxyvinyl)pyridinium triflate as a reactive intermediate.
Caption: Hypothetical reaction pathway of N-(1-ethoxyvinyl)pyridinium triflate.
References
Unambiguous Structure Determination: A Comparative Guide to Characterizing Unexpected Reaction Products with X-ray Crystallography
In the dynamic landscape of chemical synthesis and drug development, the formation of unexpected reaction products presents both a challenge and an opportunity. The precise and accurate characterization of these novel molecular entities is paramount. While several analytical techniques are at the disposal of researchers, single-crystal X-ray crystallography stands out for its ability to provide a definitive three-dimensional atomic arrangement. This guide offers a comparative overview of X-ray crystallography against other common analytical methods, supported by experimental considerations, for researchers, scientists, and drug development professionals.
The Gold Standard: X-ray Crystallography
X-ray crystallography is a powerful technique that determines the detailed arrangement of atoms within a crystal.[1][2] By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, scientists can construct a three-dimensional model of the electron density of the molecule and, consequently, its atomic structure.[1][3] This method is considered the gold standard for structure elucidation because it provides an unambiguous determination of bond connectivity, stereochemistry, and the absolute configuration of chiral centers.[2][4][5][6][7]
The primary strength of X-ray crystallography lies in its ability to resolve structural ambiguities that other techniques might not. For instance, in cases of complex stereochemistry or unforeseen molecular rearrangements, where spectroscopic data from Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) could be misleading or inconclusive, a crystal structure provides a definitive answer.[8]
However, the main limitation of this technique is the absolute requirement for a high-quality single crystal of the compound of interest. The process of growing suitable crystals can be time-consuming and is not always successful.
Complementary Spectroscopic Techniques
While X-ray crystallography provides a static, solid-state structure, other spectroscopic methods offer valuable insights into the molecule's properties in solution and its fundamental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone of chemical characterization, providing rich information about the connectivity and chemical environment of atoms in a molecule.[3] Techniques like ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) are invaluable for piecing together the molecular skeleton. A key advantage of NMR is its ability to study molecules in solution, which is often more representative of their state in biological systems.[9][10] However, for highly complex molecules or in cases of unexpected rearrangements, interpreting NMR spectra can be challenging, and ambiguities may remain.
Mass Spectrometry (MS): MS is a highly sensitive technique that provides the molecular weight of a compound and, through fragmentation patterns, can offer clues about its structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. While MS is excellent for confirming molecular formulas and identifying known compounds, it does not provide information about the three-dimensional arrangement of atoms.
Comparative Analysis of Key Techniques
To aid in selecting the appropriate analytical method, the following table summarizes the key features of X-ray crystallography, NMR, and MS.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Unambiguous 3D structure, absolute configuration, bond lengths/angles | Atomic connectivity, chemical environment, dynamic information in solution | Molecular weight, elemental composition (HRMS), fragmentation patterns |
| Sample Requirement | High-quality single crystal (µg to mg) | 1-10 mg for ¹H, 10-50 mg for ¹³C in solution[11][12][13] | ng to µg, solid or solution |
| Analysis State | Solid (crystal) | Solution | Solid, liquid, or gas |
| Key Strength | Definitive and unambiguous structural determination.[6] | Provides structural and dynamic information in a solution state.[10] | High sensitivity and accurate mass determination. |
| Key Limitation | Requires a suitable single crystal, which can be difficult to obtain. | Can be ambiguous for complex structures; interpretation can be challenging. | Does not provide stereochemical or connectivity information. |
Experimental Protocols: A Snapshot
Single-Crystal X-ray Diffraction:
-
Crystal Growth: The first and often most challenging step is to grow a single crystal of the unexpected product. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[14]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated while being irradiated with X-rays, and the resulting diffraction patterns are recorded on a detector.[1][2][15]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry.[2] Computational methods are then used to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.
NMR Sample Preparation:
-
Dissolution: Dissolve 1-25 mg of the sample in 0.5-0.6 mL of a suitable deuterated solvent in a clean vial.[11][12][13]
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[11][13][16]
-
Analysis: The NMR tube is placed in the spectrometer, and the desired experiments (e.g., ¹H, ¹³C, 2D) are performed.
Visualizing the Workflow
The process of identifying an unexpected product often follows a logical progression, leveraging the strengths of different analytical techniques.
References
- 1. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. indianchemicalsociety.com [indianchemicalsociety.com]
- 3. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 4. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Comparing NMR and X-ray protein structure: Lindemann-like parameters and NMR disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. How to make an NMR sample [chem.ch.huji.ac.il]
- 14. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 15. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
Safety Operating Guide
Navigating the Safe Disposal of Pyridinium Trifluoromethanesulfonate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Pyridinium trifluoromethanesulfonate (B1224126), a versatile catalyst, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides a clear, step-by-step protocol for the safe disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
Hazard Profile and Safety Precautions
Pyridinium trifluoromethanesulfonate is classified as a hazardous substance, and understanding its associated risks is the first step in safe handling. Personal protective equipment (PPE) is mandatory when working with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4] | Chemically resistant gloves (e.g., nitrile or butyl rubber), lab coat or chemical-resistant apron, dust mask type N95 (US).[5] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3][4] | Chemically resistant gloves, lab coat.[5] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1][2][3][4] | Chemical safety goggles or a face shield.[4][5] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][2][4] | Handle in a well-ventilated area, preferably within a chemical fume hood.[5][6] |
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through a licensed professional hazardous waste disposal service.[5] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[5][7]
Experimental Protocol: Waste Collection and Disposal
-
Waste Identification and Segregation:
-
Collection of Waste:
-
Collect waste this compound, whether in pure form or in solution, in the designated hazardous waste container.[6]
-
For spills, absorb the material with an inert, dry absorbent (e.g., vermiculite, sand, or chemical absorbent pads).[5][6] Carefully sweep up and transfer the contaminated absorbent material into the sealed, labeled hazardous waste container.[4][5]
-
-
Container Rinsing and Decontamination:
-
Containers that have held this compound must be decontaminated before being repurposed or discarded.
-
Triple rinse the empty container with a suitable solvent (e.g., water, as the compound is miscible).[1]
-
The first rinseate is considered hazardous and must be collected in the designated hazardous waste container.[5]
-
Subsequent rinses may be permissible for sewer disposal, but this must be confirmed with your institution's Environmental Health & Safety (EHS) office.[5]
-
-
Storage of Hazardous Waste:
-
Arranging for Disposal:
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
In the event of an accidental release, evacuate the area if the spill is large and alert personnel.[6] For small spills, and only if it is safe to do so, contain the spill with absorbent materials while wearing appropriate PPE.[5] Always report any spills or exposures to your laboratory supervisor and EHS office.[5]
References
- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. chemical-label.com [chemical-label.com]
- 3. This compound | C6H6F3NO3S | CID 2734866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. Page loading... [wap.guidechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
